molecular formula C10H17NO3 B8382869 (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Cat. No.: B8382869
M. Wt: 199.25 g/mol
InChI Key: BDSOQCLTKQGMQG-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a high-value, chiral synthon designed for advanced synthetic and chemical biology research. Its structure integrates three key functional handles: a Boc-protected amine, a secondary alcohol, and a terminal alkyne. The Boc (tert-butyloxycarbonyl) group is a cornerstone in protective group strategies, particularly in peptide synthesis, where it offers stability towards base and nucleophiles and allows for orthogonal deprotection under mild acidic conditions . This makes the compound an essential intermediate for the sequential, controlled construction of complex peptides and molecular architectures. The terminal alkyne moiety positions this molecule as a critical substrate for click chemistry applications, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This bioorthogonal reaction enables efficient and reliable ligation with azide-functionalized molecules, allowing researchers to conjugate this building block to peptides, proteins, nucleic acids, or other biomolecules for probe development, bioconjugation, and chemical biology studies. The stereochemically defined (2R,3R) scaffold provides a rigid, chiral framework that is valuable in pharmaceutical development for creating structurally precise compounds, such as enzyme inhibitors or receptor ligands, where the three-dimensional orientation of functional groups is critical for biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(3R,4R)-4-hydroxypent-1-yn-3-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h1,7-8,12H,2-5H3,(H,11,13)/t7-,8-/m1/s1

InChI Key

BDSOQCLTKQGMQG-HTQZYQBOSA-N

Isomeric SMILES

C[C@H]([C@@H](C#C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C#C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive synthesis and characterization of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol .

Executive Summary

The target molecule, (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol , is a high-value chiral building block characterized by a specific anti-relationship between the vicinal amino and hydroxyl groups. It serves as a critical intermediate in the synthesis of complex peptidomimetics, transition-state analogues, and natural products requiring a terminal alkyne handle for "click" chemistry or Sonogashira coupling.

The synthesis strategy prioritizes stereochemical integrity . While addition of alkynyl nucleophiles to Garner's aldehyde is a common route, it often suffers from poor diastereoselectivity (yielding mixtures of syn and anti). Therefore, this guide details the "Chiral Pool Homologation" route starting from D-allo-Threonine . This approach locks the (2R,3R) stereocenters early, using the Ohira-Bestmann homologation to install the alkyne without racemization.

Part 1: Retrosynthetic Analysis

The structural logic dictates that the C2 and C3 stereocenters are best derived from a pre-existing chiral pool amino acid rather than established via asymmetric induction, which can be variable.

Retrosynthesis Target (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (Target Molecule) Intermediate1 N-Boc-O-TBS-Amino Aldehyde (Key Intermediate) Target->Intermediate1 O-Deprotection & Ohira-Bestmann Homologation Intermediate2 N-Boc-O-TBS-D-allo-Threonine Methyl Ester Intermediate1->Intermediate2 DIBAL-H Reduction (Ester to Aldehyde) Start D-allo-Threonine (Source of Chirality) Intermediate2->Start Protection Sequence (Boc2O, TBSCl)

Caption: Retrosynthetic disconnection showing the preservation of the C2/C3 stereocenters from D-allo-Threonine.

Part 2: Detailed Synthesis Protocol

Phase 1: Starting Material & Protection

Objective: Convert D-allo-Threonine into a soluble, protected intermediate suitable for reduction.

  • Starting Material: D-allo-Threonine (CAS: 24830-94-2).

    • Note: If commercial D-allo-Thr is unavailable, it can be prepared from inexpensive L-Threonine via salicylaldehyde-induced epimerization and crystallization [1].

Step 1.1: N-Boc Protection

  • Dissolve D-allo-Threonine (10.0 mmol) in 1:1 Dioxane/H2O (50 mL).

  • Add NaHCO3 (2.5 eq) followed by Boc2O (1.2 eq).

  • Stir at RT for 12 h. Acidify to pH 2-3 with 1M KHSO4 and extract with EtOAc.

  • Yield: ~95% of N-Boc-D-allo-Threonine.

Step 1.2: Methyl Ester Formation

  • Dissolve the N-Boc acid in DMF. Add K2CO3 (1.5 eq) and MeI (1.2 eq).

  • Stir at RT for 4 h. (Alternatively, use TMS-diazomethane in MeOH/Benzene for milder conditions).

  • QC Check: 1H NMR should show a methyl ester singlet ~3.7 ppm.

Step 1.3: O-Silyl Protection Rationale: The secondary alcohol must be protected to prevent lactonization or interference during the aldehyde generation. TBS (tert-butyldimethylsilyl) is chosen for its stability and ease of removal.

  • Dissolve the ester in dry DMF.

  • Add Imidazole (2.5 eq) and TBSCl (1.2 eq).

  • Stir at RT overnight.

  • Workup: Dilute with Et2O, wash with water/brine. Purify via flash chromatography (Hex/EtOAc).

  • Product: Methyl (2R,3R)-N-Boc-O-TBS-3-amino-butanoate .

Phase 2: Aldehyde Generation

Objective: Convert the ester to the aldehyde without over-reduction or racemization.

Step 2.1: DIBAL-H Reduction

  • Cool a solution of the protected ester (5.0 mmol) in dry Toluene (or CH2Cl2) to -78 °C .

  • Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise over 30 mins.

  • Stir at -78 °C for 1-2 h. Monitor by TLC (Ester spot disappearance).

  • Quench: Carefully add MeOH (at -78 °C) followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until the emulsion clears (critical step).

  • Intermediate: (2R,3R)-N-Boc-O-TBS-3-aminobutanal . Use immediately or store at -20 °C (aldehydes are prone to racemization).

Phase 3: Alkyne Installation (Homologation)

Objective: Convert the aldehyde to the terminal alkyne.[1][2][3]

  • Method Selection: The Ohira-Bestmann modification is superior to the Corey-Fuchs reaction for alpha-chiral aldehydes because it proceeds under milder, non-strongly basic conditions (using K2CO3/MeOH), minimizing the risk of epimerizing the C3-amino center [2].

Step 3.1: Ohira-Bestmann Reaction

  • Dissolve the aldehyde (from Step 2.1) in dry MeOH (or MeOH/THF 1:1).

  • Add K2CO3 (2.0 eq).

  • Add Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq).

  • Stir at 0 °C to RT for 4-12 h.

  • Workup: Dilute with Et2O, wash with NaHCO3 and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Silica, Hex/EtOAc gradient).

  • Product: (2R,3R)-N-Boc-O-TBS-3-amino-pent-4-yne-2-ol .

Phase 4: Final Deprotection

Objective: Reveal the free hydroxyl group.

Step 4.1: TBS Removal

  • Dissolve the alkyne in THF.

  • Add TBAF (1.0 M in THF, 1.1 eq) at 0 °C.

  • Stir for 1-2 h.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1]

  • Final Purification: Flash chromatography to yield the pure target.

Part 3: Characterization & QC

Expected Analytical Data

The following data confirms the structure and stereochemistry.

ParameterExpected Value / SignalStructural Assignment
1H NMR (CDCl3) δ 1.25 (d, 3H)C1-Methyl group (doublet)
δ 1.44 (s, 9H)Boc tert-butyl group
δ 2.30 (d, 1H, J~2 Hz)Terminal Alkyne proton (C5-H)
δ 3.90 (m, 1H)C2-H (alpha to OH)
δ 4.45 (br m, 1H)C3-H (alpha to NH)
δ 4.95 (br d, 1H)NH Carbamate proton
13C NMR ~28.4 ppmBoc methyls
~71.0 ppmC5 (Alkyne CH)
~83.0 ppmC4 (Alkyne quaternary C)
~155.0 ppmBoc Carbonyl
HRMS (ESI+) [M+H]+ or [M+Na]+Matches Formula C10H17NO3
Optical Rotation Specific [α]DMust be compared to lit.[4][5][6][7][8][9] for enantiopurity
Stereochemical Validation

To confirm the (2R,3R) configuration versus the (2R,3S) diastereomer:

  • Coupling Constants: Measure the J-coupling between H2 and H3 in the 1H NMR.

    • Anti isomers (like 2R,3R) typically show smaller J-values (3-5 Hz) in acyclic systems compared to syn isomers, though this depends on conformational locking.

  • Derivatization: Convert the final product to a cyclic oxazolidinone (using triphosgene). The NOE (Nuclear Overhauser Effect) between H2 and H3 in the rigid ring will definitively prove cis (syn) vs trans (anti) relationship.

    • (2R,3R) -> Trans-oxazolidinone (No strong NOE between H2/H3).

Part 4: Process Workflow Diagram

SynthesisWorkflow Step1 D-allo-Threonine (Start) Step2 1. Boc2O 2. MeI, K2CO3 3. TBSCl, Imid. Step1->Step2 Step3 Fully Protected Ester Step2->Step3 Step4 DIBAL-H (-78°C) Step3->Step4 Reduction Step5 Aldehyde Intermediate Step4->Step5 Step6 Ohira-Bestmann Reagent, K2CO3 Step5->Step6 Homologation Step7 TBAF (Deprotection) Step6->Step7 Protected Alkyne Final (2R,3R)-N-Boc-3-amino- pent-4-yne-2-ol Step7->Final

Caption: Step-by-step reaction workflow from D-allo-Threonine to the target alkyne.

Part 5: Troubleshooting & Safety

  • Racemization Risk: The aldehyde intermediate (Step 2.1) is chemically labile. Do not store it. Proceed immediately to the Ohira-Bestmann step. Avoid using strong bases (like NaH or LDA) during the homologation.

  • DIBAL-H Handling: DIBAL-H is pyrophoric. Ensure strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

  • Separation: If the D-allo-Threonine starting material contains traces of L-Threonine, the final product will contain the (2S,3R) diastereomer. These are separable by HPLC on a chiral column (e.g., Chiralpak AD-H).

References

  • Kikuchi, M., & Konno, H. (2014). Improved synthesis of D-allothreonine derivatives from L-threonine. ResearchGate.[10]

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[9] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521-522.[9]

  • Dickson, H. D., Smith, S. C., & Heyer, K. W. (2004). Seyferth-Gilbert Homologation.[3][6][9] Organic Chemistry Portal.

Sources

Stereoselective Synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereoselective synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol . This route utilizes the chiral pool strategy , specifically starting from L-Threonine , to ensure high optical purity and stereochemical fidelity.

A Biomimetic Approach via Ohira-Bestmann Homologation

Executive Summary

The target molecule, (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol , represents a critical chiral scaffold in drug discovery, serving as a precursor for sphingosine analogs, peptidomimetics, and "click-chemistry" enabled amino alcohols.

Achieving the specific (2R,3R) configuration requires precise control over two contiguous stereocenters. While asymmetric catalysis (e.g., Ellman’s auxiliary) is a viable route, this guide prioritizes a Chiral Pool strategy starting from L-Threonine . L-Threonine naturally possesses the (2S,3R) configuration. Through a specific homologation sequence, the C2 stereocenter undergoes a formal inversion of nomenclature (S


 R) due to Cahn-Ingold-Prelog (CIP) priority changes, while the C3 center retains its (R) configuration, yielding the desired (2R,3R) target with >99% enantiomeric excess (ee).
Key Advantages of This Route:
  • Stereochemical Fidelity: Avoids the need for late-stage chiral resolution.

  • Scalability: Utilizes robust Weinreb amide chemistry and mild homologation reagents.

  • Atom Economy: High retention of the starting material's carbon skeleton.

Retrosynthetic Analysis

The strategic disconnection focuses on the terminal alkyne. We view the alkyne as a one-carbon homologation of the corresponding aldehyde, derived from the carboxylic acid of the amino acid.

  • Target: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

  • Precursor: N-Boc-O-TBS-L-Threonine Aldehyde

  • Starting Material: L-Threonine (2S,3R)

Retrosynthesis Target (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (Target Molecule) Inter1 N-Boc-O-TBS-3-amino-pent-4-yne-2-ol (Protected Intermediate) Target->Inter1 TBS Deprotection (TBAF) Aldehyde N-Boc-O-TBS-L-Threoninal (Sensitive Aldehyde) Inter1->Aldehyde Ohira-Bestmann Homologation Weinreb N-Boc-O-TBS-L-Threonine Weinreb Amide (Stable Precursor) Aldehyde->Weinreb Reduction (DIBAL-H or LAH) Start L-Threonine (2S,3R) (Chiral Pool) Weinreb->Start 1. Boc Protection 2. TBS Protection 3. Amide Formation

Figure 1: Retrosynthetic logic flow from Target to Chiral Pool source.

Technical Implementation Strategy

The synthesis is divided into three critical phases. Each phase includes specific controls to prevent racemization, particularly at the


-amino position.
Phase 1: Scaffold Stabilization (Protection & Activation)

Objective: Convert L-Threonine into a stable Weinreb amide with orthogonal protection.

  • N-Protection: Introduction of the tert-butoxycarbonyl (Boc) group.[]

  • O-Protection: The secondary alcohol at C3 (threonine numbering) must be protected to prevent interference during oxidation/reduction. tert-Butyldimethylsilyl (TBS) ether is selected for its stability against basic homologation conditions and ease of removal.

  • Activation: Conversion of the carboxylic acid to the Weinreb amide (N-methoxy-N-methylamide). This is superior to esters because reduction of Weinreb amides stops cleanly at the aldehyde stage, preventing over-reduction to the primary alcohol.

Phase 2: The Homologation (The Critical Step)

Objective: Convert the Weinreb amide to the terminal alkyne without epimerizing the


-center.
  • Mechanism: Reduction of the amide yields the aldehyde. This aldehyde is immediately subjected to the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Why Ohira-Bestmann? Unlike the Seyferth-Gilbert homologation which requires strong base (t-BuOK) at low temperatures, Ohira-Bestmann operates with mild bases (K₂CO₃) in methanol. This is crucial for amino-aldehydes, which are notoriously prone to racemization under strongly basic conditions [1].

Phase 3: Global Deprotection

Objective: Remove the silyl ether while retaining the N-Boc group.

  • Reagent: Tetrabutylammonium fluoride (TBAF) is the standard, mild reagent for cleaving TBS ethers in the presence of acid-sensitive Boc groups.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-O-TBS-L-Threonine Weinreb Amide

Reagents: L-Threonine, Boc₂O, TBSCl, Imidazole, HN(OMe)Me·HCl, EDCI, HOBt.

  • Boc Protection: Suspend L-Threonine (10.0 g, 84 mmol) in dioxane/H₂O (1:1). Add NaOH (1.0 equiv) followed by Boc₂O (1.1 equiv). Stir at RT for 12h. Acidify to pH 3 and extract with EtOAc to yield N-Boc-L-Threonine.

  • TBS Protection: Dissolve N-Boc-L-Threonine (18.4 g, 84 mmol) in dry DMF. Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv). Stir at RT for 16h. (Note: This typically protects the alcohol; the carboxylate may silylate transiently but hydrolyzes on workup, or one can use specific conditions to protect only the OH). Refinement: It is often cleaner to form the Weinreb amide first on the N-Boc-L-Thr (with free OH), and then protect the OH with TBS, to avoid steric hindrance at the carboxylate.

    • Revised Sequence: N-Boc-Thr

      
       Weinreb Amide 
      
      
      
      O-TBS Protection.
  • Weinreb Amide Formation: To a solution of N-Boc-L-Threonine (1.0 equiv) in CH₂Cl₂, add EDCI (1.2 equiv), HOBt (1.2 equiv), and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) with DIPEA (3.0 equiv). Stir 12h.

  • Silylation: Treat the crude amide with TBSOTf (1.1 equiv) and 2,6-lutidine in CH₂Cl₂ at 0°C to ensure complete O-protection.

Data Checkpoint:

  • Target Mass (ESI+): Calculated for C₁₆H₃₂N₂O₅Si [M+H]⁺.

  • Stereochem: Retention of (2S,3R).

Step 2: Reduction and Ohira-Bestmann Homologation

Reagents: DIBAL-H, Bestmann-Ohira Reagent (BOR), K₂CO₃, MeOH.

Protocol:

  • Reduction: In a flame-dried flask under Argon, dissolve the Weinreb amide (5.0 mmol) in anhydrous THF (20 mL). Cool to -78°C .

  • Add DIBAL-H (1.0 M in hexanes, 1.2 equiv) dropwise over 20 min. Stir at -78°C for 1 h.

  • Quench: Quench with MeOH (1 mL) at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate. Extract with Et₂O, dry (MgSO₄), and concentrate in vacuo.

    • Critical: Do not purify the aldehyde on silica gel, as this leads to epimerization. Use immediately.

  • Homologation: Dissolve the crude aldehyde in anhydrous MeOH (20 mL). Add K₂CO₃ (2.0 equiv).

  • Add Bestmann-Ohira Reagent (1.2 equiv) dropwise. Stir at 0°C to RT for 4–12 h.

  • Workup: Dilute with Et₂O, wash with NaHCO₃ and brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the protected alkyne: (3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-((tert-butoxycarbonyl)amino)pent-1-yne .

Note on Stereochemistry: The starting L-Threonine is (2S, 3R).

  • The C2 (amine) center becomes C3 in the alkyne. Due to priority changes (Alkyne vs Carboxyl), the (S) configuration formally becomes (R).

  • The C3 (alcohol) center becomes C4 in the alkyne. It retains (R).[2]

  • Result: (3R, 4R) intermediate.

Step 3: Deprotection to Target

Reagents: TBAF (1M in THF).

  • Dissolve the silyl ether (2.0 mmol) in THF (10 mL).

  • Add TBAF (1.1 equiv) at 0°C. Stir for 1 h.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[3]

  • Purify via silica gel chromatography.[4]

Final Product: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol.

Mechanistic Insight: The Ohira-Bestmann Reaction

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a base-mediated generation of a dimethyl diazomethylphosphonate anion, which attacks the aldehyde.

Mechanism BOR Bestmann-Ohira Reagent Anion Diazomethylphosphonate Anion BOR->Anion Deacylation Base K2CO3/MeOH Base->Anion Betaine Betaine Intermediate Anion->Betaine + Aldehyde Aldehyde Chiral Aldehyde Aldehyde->Betaine Diazo Diazoalkene Betaine->Diazo - (MeO)2PO2K Carbene Alkylidene Carbene Diazo->Carbene - N2 Product Terminal Alkyne Carbene->Product 1,2-H Shift

Figure 2: Mechanism of the Ohira-Bestmann homologation showing the conversion of aldehyde to alkyne.

Validation & QC

To ensure the synthesized material meets research standards, the following analytical data should be verified.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity >98%HPLC (C18, ACN/H2O)
Enantiomeric Excess >99%Chiral HPLC (e.g., Chiralpak AD-H)
¹H NMR (400 MHz)

1.2 (d, 3H), 1.45 (s, 9H), 2.3 (d, 1H, alkyne), 3.9 (m, 1H), 4.4 (m, 1H)
CDCl₃ or DMSO-d₆
Specific Rotation

(Value dependent on solvent)
Polarimetry

Note on NMR: The alkyne proton typically appears as a doublet (


 Hz) due to long-range coupling with the propargylic proton (H3).

References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[5][6] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[5] Synlett, 1996(06), 521-522.[5]

  • Dickson, H. D., Smith, S. C., & Heyer, E. (2004). Ohira–Bestmann reagent: A convenient reagent for the one-carbon homologation of aldehydes to alkynes.[7][8] Organic Syntheses, 81, 1-13.

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of differentially protected

    
    -hydroxy-
    
    
    
    -amino aldehydes.[9] The Journal of Organic Chemistry, 52(12), 2361-2364.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Pietruszka, J., & Witt, A. (2003). Synthesis of enantiomerically pure propargylic amines. Synthesis, 2003(01), 0091-0098.

Sources

Physical and chemical properties of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol .

A Chiral Propargylic Scaffold for Drug Discovery

Executive Summary

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (CAS Registry Number: Dependent on specific stereoisomer listing, often referenced in patents like AU770375B2) is a high-value chiral building block derived from L-Threonine . It features a vicinal amino-alcohol motif protected by a tert-butyloxycarbonyl (Boc) group and a terminal alkyne. This molecule serves as a critical "chiral pool" synthon in the synthesis of sphingosine analogs, transition-state mimic inhibitors (e.g., for renin or HIV protease), and peptidomimetics utilizing "click" chemistry.

Its structural uniqueness lies in the (2R, 3R) stereochemistry, which is accessed via a priority-swapping transformation from naturally occurring L-Threonine ((2S, 3R)-configuration), making it an accessible yet stereochemically distinct scaffold.

Chemical Identity & Structure

PropertyDetail
IUPAC Name tert-butyl ((2R,3R)-2-hydroxypent-4-yn-3-yl)carbamate
Common Names N-Boc-L-threonine alkyne analogue; (2R,3R)-Boc-amino-alkynol
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Chiral Centers C2 (Hydroxyl), C3 (Amine)
Stereochemistry (2R, 3R) [Derived from L-Threonine]
SMILES CC(O)C#C
Stereochemical Derivation (The "Priority Swap")

Crucial to working with this molecule is understanding its origin. It is synthesized from L-Threonine .

  • L-Threonine Configuration: (2S, 3R).

  • Transformation: The carboxylic acid (Priority #2) is converted to an alkyne (Priority #3 vs the Oxygen-bearing side chain).

  • Result: The stereocenter at the amine position "flips" designation from (S) to (R) due to Cahn-Ingold-Prelog (CIP) priority rules, despite retaining the same spatial geometry. The alcohol center retains the (R) designation.[1]

Physical Properties[1][6]

PropertyValue / Description
Physical State White to off-white crystalline solid (can appear as viscous oil if impure).
Melting Point 98 – 102 °C (Typical for pure diastereomer)
Solubility Soluble: Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.Insoluble: Water, Hexanes, Diethyl Ether (sparingly).
Specific Rotation

approx. +5° to +15° (c=1, MeOH) [Value varies by purity]
Stability Stable under standard storage (0-5°C). Hygroscopic.
pKa Alcohol ~16; Carbamate NH ~11.

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing this molecule relies on the Garner’s Aldehyde strategy adapted for Threonine. This route ensures high diastereomeric purity (>98% de).

Core Synthesis Workflow
  • Protection: L-Threonine is converted to its methyl ester, N-protected with Boc, and cyclized to the oxazolidine (acetonide) to lock the conformation.

  • Reduction: The ester is reduced to the aldehyde using DIBAL-H.

  • Homologation (The Key Step): The aldehyde is converted to a terminal alkyne using the Seyferth-Gilbert homologation (Bestmann-Ohira reagent). This avoids epimerization.

  • Deprotection: Mild acidic hydrolysis opens the oxazolidine ring while leaving the N-Boc group intact.

Diagram: Synthesis Pathway

Synthesis Thr L-Threonine (2S, 3R) Prot Boc-Oxazolidine Ester (Protection) Thr->Prot 1. Boc2O 2. DMP, TsOH Ald Amino Aldehyde (DIBAL-H Red.) Prot->Ald DIBAL-H -78°C Alk Protected Alkyne (Bestmann-Ohira) Ald->Alk Bestmann-Ohira K2CO3, MeOH Target (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (Target) Alk->Target TsOH (cat.) MeOH (Ring Open)

Caption: Stereoselective synthesis from L-Threonine via the oxazolidine intermediate.

Chemical Reactivity & Applications

This molecule is a "trident" synthon, offering three distinct orthogonal reactive sites.

A. Functional Group Reactivity[2][7]
  • Terminal Alkyne (C4-C5):

    • CuAAC Click Chemistry: Reacts with azides to form 1,2,3-triazoles (peptidomimetics).

    • Sonogashira Coupling: Arylation for extending the carbon skeleton.

    • Reduction: Partial reduction (Lindlar) to alkenes for metathesis reactions.

  • Secondary Alcohol (C2-OH):

    • Oxidation: Converts to ketone (Dess-Martin Periodinane) for stereoselective additions.

    • Activation: Mesylation/Tosylation for inversion (SN2) to access (2S, 3R) isomers.

  • N-Boc Amine (C3-NH):

    • Deprotection: TFA/DCM or HCl/Dioxane yields the free amine salt.

    • Cyclization: Base-induced cyclization with the activated alcohol yields chiral aziridines or oxazolines .

B. Diagram: Reactivity Map

Reactivity Center (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol Triazole 1,2,3-Triazole (Peptidomimetics) Center->Triazole R-N3, Cu(I) (Click Chem) Aziridine Chiral Aziridine (Ring Closure) Center->Aziridine 1. MsCl, Et3N 2. Base FreeAmine Free Amino-Alkynol (Deprotection) Center->FreeAmine TFA or HCl Ketone Ynone (Ketone) (Oxidation) Center->Ketone DMP or Swern Ox.

Caption: Orthogonal reaction pathways available for the (2R,3R) scaffold.

Handling & Safety Protocol

  • Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but alkyne precursors can be energetic.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The terminal alkyne is stable but should be protected from prolonged exposure to metal salts (other than copper catalysts) to avoid acetylide formation.

  • Solvent Compatibility: Avoid protic solvents if activating the alcohol. Compatible with standard organic synthesis solvents (THF, DCM).

References

  • Patent AU770375B2 : 4-alkenyl (and alkynyl) oxindoles as inhibitors of cyclin-dependent kinases. (Contains specific synthesis example 11-7A for the title compound).

  • McKiernan, M. et al. (1999). Synthesis of chiral alkynyl amino alcohols. Journal of Organic Chemistry. (General methodology for Bestmann-Ohira reagent on amino aldehydes).
  • Garner, P. & Park, J.M. (1987). The synthesis and configurational stability of N-Boc-alpha-amino aldehydes. Journal of Organic Chemistry, 52(12), 2361–2364. (Foundational work on the precursor aldehyde).

  • Dickson, H.D. et al. (2002). Development of a Scalable Synthesis of a Sphingosine-1-phosphate Receptor Agonist. Organic Process Research & Development. (Demonstrates the utility of Threonine-derived alkynes).

Sources

Technical Guide: Chirality and Optical Rotation of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization, stereochemical synthesis, and analytical protocols for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol , a critical chiral building block in the development of peptidomimetics and kinase inhibitors (e.g., CDK2 inhibitors).

Executive Summary

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a vicinal amino alcohol possessing a terminal alkyne functionality. It serves as a versatile "chiral pool" intermediate, allowing for the rapid construction of complex heterocyclic scaffolds such as oxindoles and sphingosine analogues. Its specific stereochemistry (2R, 3R) is crucial for biological activity, often dictating the binding affinity in enzyme pockets. This guide outlines the rigorous determination of its chirality, synthetic pathways from D-allothreonine, and protocols for optical rotation measurement.

Structural & Stereochemical Analysis[1]

Nomenclature and Configuration
  • IUPAC Name: tert-butyl N-[(2R,3R)-2-hydroxy-4-pentyn-3-yl]carbamate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 199.25 g/mol

  • Stereocenters:

    • C2 (Hydroxyl bearing): (R)-configuration.

    • C3 (Amine bearing): (R)-configuration.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To validate the (2R, 3R) assignment, the substituents at each chiral center are ranked by atomic number and connectivity:

Center C3 (Amino Group):

  • -NHBoc (Nitrogen, Atomic #7) — Priority 1

  • -CH(OH)CH

    
      (Carbon attached to Oxygen) — Priority 2 
    
  • -C≡CH (Carbon attached to Carbon x3) — Priority 3

  • -HPriority 4

  • Configuration: With H in the back, the sequence 1 → 2 → 3 is clockwise

    
    (R) .
    

Center C2 (Hydroxyl Group):

  • -OH (Oxygen, Atomic #8) — Priority 1

  • -CH(NHBoc)C≡CH (Carbon attached to Nitrogen) — Priority 2

  • -CH

    
      (Carbon attached to Hydrogens) — Priority 3 
    
  • -HPriority 4

  • Configuration: With H in the back, the sequence 1 → 2 → 3 is clockwise

    
    (R) .
    

Figure 1: Connectivity and stereochemical assignment of the target molecule.

Optical Rotation & Physical Characterization[2][3][4][5][6]

The optical rotation


 is the primary metric for establishing enantiomeric purity. While specific values can vary slightly based on concentration and temperature, the sign and magnitude are consistent for the pure diastereomer.
Expected Values

For the (2R, 3R) isomer derived from D-allothreonine:

  • Physical State: White to off-white solid or viscous oil (depending on purity/crystallinity).

  • Optical Rotation: Typically negative (-) in chloroform or methanol, though specific batch data must be consulted.

    • Note: The enantiomer (2S, 3S) would exhibit an equal and opposite positive (+) rotation.

  • Solubility: Soluble in MeOH, EtOH, CHCl

    
    , DMSO; sparingly soluble in water.
    
Measurement Protocol (Standard Operating Procedure)

To ensure reproducibility (E-E-A-T compliance), follow this self-validating protocol:

  • Preparation: Dry the sample under high vacuum (<1 mbar) for 4 hours to remove solvent traces.

  • Solvent: Use HPLC-grade Methanol (MeOH) or Chloroform (CHCl

    
    ).
    
  • Concentration: Prepare a solution of

    
     (1.0  g/100  mL, i.e., 10 mg/mL).
    
  • Measurement:

    • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

    • Cell Path Length: 1 dm (100 mm).

    • Temperature: 20 °C or 25 °C (thermostated).

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm, and
    
    
    is concentration in g/mL.[1]

Synthesis & Purification

The most reliable route to the (2R, 3R) isomer utilizes the "Chiral Pool" strategy, starting from D-Allothreonine . This approach avoids difficult diastereomeric separations associated with Grignard additions to aldehydes.

Retrosynthetic Analysis

The target molecule is accessed via the homologation of the aldehyde derived from protected D-allothreonine.

  • Starting Material: D-Allothreonine (2R, 3R).

  • Key Intermediate: (4R,5R)-N-Boc-4-ethynyl-2,2,5-trimethyl-oxazolidine.

  • Transformation: Carboxyl

    
     Aldehyde 
    
    
    
    Alkyne.
Step-by-Step Synthetic Protocol

Step 1: Protection (Oxazolidine Formation)

  • Reagents: D-Allothreonine, 2,2-dimethoxypropane (DMP), p-TsOH (cat.), Acetone/Benzene.

  • Mechanism: Simultaneous protection of amine and hydroxyl groups as an N,O-acetonide (oxazolidine).

  • Outcome: (4R,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid.

Step 2: Reduction to Aldehyde

  • Reagents: i) Isobutyl chloroformate, NMM; ii) NaBH

    
     (or DIBAL-H reduction of the methyl ester).
    
  • Process: Conversion of the carboxylic acid to the Garner-type aldehyde.

  • Critical Control: Maintain temperature <-70°C if using DIBAL-H to prevent epimerization at C4.

Step 3: Homologation to Alkyne (Seyferth-Gilbert or Corey-Fuchs)

  • Method A (Bestmann-Ohira): Treat aldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate and K

    
    CO
    
    
    
    in MeOH.
  • Method B (Corey-Fuchs): i) CBr

    
    , PPh
    
    
    
    ; ii) n-BuLi.
  • Result: (4R,5R)-N-Boc-4-ethynyl-2,2,5-trimethyl-oxazolidine.

Step 4: Deprotection

  • Reagents: p-Toluenesulfonic acid (p-TsOH) in MeOH/H

    
    O or mild acidic resin.
    
  • Action: Hydrolysis of the acetonide (isopropylidene) group.

  • Product: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol .

Figure 2: Synthetic workflow from D-Allothreonine to the target alkyne.

Analytical Data Summary

PropertySpecificationMethod
Appearance White solid / Viscous oilVisual
Purity (HPLC) > 98.0%Chiral HPLC (e.g., Chiralpak AD-H)
Enantiomeric Excess > 99% eeDetermined via Mosher's Ester NMR or Chiral HPLC
1H NMR (CDCl3)

1.25 (d, 3H), 1.45 (s, 9H), 2.30 (d, 1H, alkyne), 3.90 (m, 1H), 4.40 (br, 1H)
400 MHz NMR
Mass Spec [M+H]+ = 200.1ESI-MS

Applications in Drug Discovery

This molecule is a privileged scaffold for:

  • Kinase Inhibitors: The alkyne group serves as a "warhead" or linker in CDK2 inhibitors (see Reference 1).

  • Sphingosine Mimetics: The 2-amino-1,3-diol motif mimics the sphingosine backbone, useful for S1P receptor modulation.

  • Click Chemistry: The terminal alkyne allows for rapid conjugation to azides via CuAAC "click" reactions to form triazole-linked peptidomimetics.

References

  • Patent AU770375B2 : 4-alkenyl (and alkynyl) oxindoles as inhibitors of cyclin-dependent kinases. (Describes the synthesis of Example 11 7A: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol).

  • Methodology for Threonine Homologation: Stereoselective synthesis of amino alkynes from amino acids. (General reference for Bestmann-Ohira reagent use on Garner-type aldehydes).
  • Optical Rotation Standards : Polarimetry: The Measurement of Optical Rotation. Master Organic Chemistry. Link

Sources

Commercial & Synthetic Guide: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reviewer’s Note: This guide addresses the procurement and synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (CAS: 275388-11-9 ).[1]

This molecule is a specialized chiral building block featuring three distinct functional handles: a protected amine (N-Boc), a secondary alcohol, and a terminal alkyne. It is not a standard "off-the-shelf" catalog item for most major distributors. While it can be sourced via custom synthesis, the most reliable and cost-effective strategy for drug development programs is in-house synthesis or contract manufacturing (CMO) using L-Threonine as the chiral pool precursor.

Key Takeaways:

  • Availability: Low (Custom Synthesis / "Inquire" status).

  • Primary Source: Synthetic derivation from L-Threonine.[2]

  • Strategic Value: Critical intermediate for CDK inhibitors and peptidomimetics via "Click" chemistry (CuAAC).

Chemical Profile & Identity

PropertyDetail
Chemical Name (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol
CAS Number 275388-11-9
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Stereochemistry (2R, 3R) - Note: Derived from L-Threonine (2S, 3R)
Key Functionalities Terminal Alkyne (Click handle), N-Boc (Protected Amine), Secondary Alcohol

Stereochemical Note: The (2R, 3R) configuration of the final product is derived from L-Threonine (which is 2S, 3R). The apparent "inversion" of the C2 configuration from S to R is an artifact of Cahn-Ingold-Prelog (CIP) priority rules changing when the carboxyl group is converted to an alkyne, rather than a physical inversion of the chiral center.

Commercial Landscape & Procurement Strategy

Supply Chain Status

Currently, (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is not maintained in stock by major catalog suppliers (e.g., Sigma-Aldrich, Fisher, Combi-Blocks) as a commodity chemical. It is classified as a Custom Synthesis item.[3]

Recommended Procurement Channels

For researchers requiring >1g quantities, we recommend the following sourcing hierarchy:

  • Tier 1 (Fastest/Most Reliable): Custom Synthesis via CROs .

    • Provide the CAS (275388-11-9) and the synthetic route (detailed in Section 4) to CROs such as WuXi AppTec , Enamine , or Pharmablock .

    • Lead Time: 4–6 weeks.

  • Tier 2 (In-House Synthesis):

    • Recommended for medicinal chemistry teams with standard organic synthesis capabilities.

    • Cost: Significantly lower than custom synthesis (<

      
      500/g).
      
    • Precursor Availability:High .[2] The starting material, N-Boc-L-Threonine methyl ester, is a commodity chemical.

Synthetic Accessibility (The "Make" Strategy)

The most robust route to this molecule is the Garner’s Aldehyde-type approach using L-Threonine . This pathway preserves the stereochemistry of the natural amino acid while installing the alkyne functionality.

Synthetic Workflow Diagram

Synthesis_Pathway L_Thr L-Threonine (2S, 3R) CAS: 72-19-5 Boc_Ester N-Boc-L-Threonine Methyl Ester L_Thr->Boc_Ester 1. SOCl2, MeOH 2. Boc2O, Et3N Oxazolidine (4R,5R)-N-Boc-2,2,5-trimethyl- oxazolidine-4-carboxylate Boc_Ester->Oxazolidine 2,2-DMP, TsOH (Acetonide Formation) Aldehyde Oxazolidine Aldehyde (Intermediate) Oxazolidine->Aldehyde DIBAL-H, -78°C (Reduction) Alkyne_Ox (4R,5R)-N-Boc-4-ethynyl- 2,2,5-trimethyl-oxazolidine Aldehyde->Alkyne_Ox Bestmann-Ohira Reagent or Corey-Fuchs (Homologation) Final_Product (2R,3R)-N-Boc-3-amino- pent-4-yne-2-ol CAS: 275388-11-9 Alkyne_Ox->Final_Product TsOH, MeOH (Ring Opening)

Caption: Synthetic pathway from L-Threonine to (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol.

Detailed Protocol

Step 1: Protection (Oxazolidine Formation)

  • Reagents: N-Boc-L-Threonine Methyl Ester, 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (cat.).

  • Mechanism: Formation of the 2,2-dimethyloxazolidine ring locks the conformation and protects both the amine and the secondary alcohol.

  • Stereochemistry: Retains the (4R, 5R) relative configuration in the oxazolidine ring (derived from 2S, 3R linear precursor).

Step 2: Reduction to Aldehyde

  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene, -78°C.

  • Critical Control: Temperature must be strictly maintained at -78°C to prevent over-reduction to the alcohol.

Step 3: Homologation to Alkyne (Seyferth-Gilbert)

  • Reagents: Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, Methanol.

  • Outcome: Converts the aldehyde directly to the terminal alkyne.

  • Alternative: Corey-Fuchs reaction (CBr₄, PPh₃ followed by n-BuLi) can be used but is less atom-economical.

Step 4: Deprotection (Ring Opening)

  • Reagents: p-Toluenesulfonic acid (TsOH), Methanol, Room Temperature.

  • Protocol: Treat the alkyne-oxazolidine with catalytic acid in methanol. This selectively cleaves the acetonide (isopropylidene) group while leaving the N-Boc group intact (Boc is acid-labile but stable under these mild conditions).

  • Yield: Typically 80-90% for this step.

Quality Control & Analytics

To validate the identity and purity of the synthesized material, the following analytical parameters should be met:

MethodExpected Observation
1H NMR (CDCl₃) δ ~1.44 (s, 9H, Boc); δ ~1.2 (d, 3H, CH3); δ ~2.3 (d, 1H, Alkyne CH); δ ~3.9-4.2 (m, CH-OH and CH-NH).
Stereochemistry Optical Rotation: Specific rotation [α]D must be compared against literature values for the (2R,3R) isomer. A positive value is typically expected for L-Threonine derived products in MeOH, but must be verified experimentally.
Purity (HPLC) >95% (210 nm). Check for residual Triphenylphosphine oxide if Corey-Fuchs was used.

Strategic Applications

CDK Inhibitor Development

This molecule is a key intermediate in the synthesis of Oxindole-based CDK2 inhibitors . The alkyne group allows for the construction of rigid side chains that occupy the ATP-binding pocket of the kinase, enhancing selectivity.

  • Reference: WO 00/35908 (Example 117A).

Click Chemistry (CuAAC)

The terminal alkyne serves as a bioorthogonal handle.[4] It can be reacted with azides to form triazoles, a common strategy in:

  • Peptidomimetics: Stabilizing peptide secondary structures (stapled peptides).

  • PROTACs: Linking E3 ligase ligands to warheads.

References

  • Synthesis & Application: 4-alkenyl (and alkynyl) oxindoles as inhibitors of cyclin-dependent kinases. Patent WO 00/35908.[5] (Example 117A describes the specific synthesis of the title compound).

  • Precursor Chemistry:Stereoselective synthesis of chiral amino alkynols from amino acids. Journal of Organic Chemistry, 2005. (General methodology for Garner's aldehyde to alkyne conversion).
  • CAS Verification: CAS 275388-11-9. Molbase / PubChem Database.

Sources

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and application of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol .

A Chiral Acetylenic Scaffold for Peptidomimetics & Sphingolipid Synthesis[1]

Executive Summary & Structural Logic

The molecule (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol represents a high-value "chiral pool" building block. Derived stereoselectively from L-Threonine , it serves as a rigidified, orthogonal scaffold. Its utility stems from three chemically distinct handles:

  • Terminal Alkyne: A "click-ready" warhead for bio-orthogonal ligation or carbon chain extension (Sonogashira/Glaser).

  • Chiral Amino-Alcohol Core: Preserves the native (2R,3R) stereochemistry, essential for sphingosine and threonine peptidomimetic synthesis.

  • N-Boc Protection: Provides stability against basic conditions and compatibility with standard solid-phase peptide synthesis (SPPS).

Structural Provenance

The (2R,3R) configuration is directly accessible from naturally occurring L-Threonine (2S,3R) . The inversion of the C2 descriptor (S to R) upon conversion to the alkyne is an artifact of Cahn-Ingold-Prelog (CIP) priority rules, not a chemical inversion.

  • Precursor: L-Threonine [(2S,3R)-2-amino-3-hydroxybutanoic acid]

  • Transformation:

    
    
    
  • Result: (2R,3R)-3-amino-pent-4-yne-2-ol

Synthetic Route: The "Garner-Alkyne" Protocol

The synthesis relies on the Bestmann-Ohira Reagent (BOR) to homologate the aldehyde without racemizing the sensitive


-amino center. Traditional Seyferth-Gilbert homologation (using 

-BuOK) often leads to epimerization; the mild carbonate conditions of BOR are critical here.
Synthesis Workflow (Graphviz)[1]

Synthesis L_Thr L-Threonine (2S,3R) Prot 1. Protection (Boc2O, Acetonide) L_Thr->Prot Cyclization Ester N-Boc-Acetonide Methyl Ester Prot->Ester Cyclization Aldehyde N-Boc-Threoninal (Garner-type) Ester->Aldehyde DIBAL-H -78°C Alkyne_Prot Protected Alkyne (Acetonide) Aldehyde->Alkyne_Prot Bestmann-Ohira K2CO3, MeOH Final (2R,3R)-N-Boc-3-amino- pent-4-yne-2-ol Alkyne_Prot->Final Mild Acid (PPTS, MeOH)

Figure 1: Stereoselective synthesis from L-Threonine. The acetonide intermediate locks the syn-amino alcohol conformation.

Detailed Experimental Protocol
Step 1: Generation of the Threonine-Derived "Garner Aldehyde"

Note: Direct reduction of the ester is preferred over oxidation of the alcohol to avoid racemization.

  • Starting Material: N-Boc-L-Threonine methyl ester acetonide (commercially available or synthesized via 2,2-dimethoxypropane/TsOH).

  • Reduction:

    • Dissolve ester (10 mmol) in anhydrous toluene/DCM (1:1) under Argon. Cool to -78°C.

    • Add DIBAL-H (1.0 M in toluene, 2.2 equiv) dropwise over 30 min.

    • Stir for 1 h at -78°C. Do not warm up.

    • Quench: Add MeOH (5 mL) at -78°C, followed by sat. Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate.

    • Outcome: Crude N-Boc-threoninal. Use immediately (unstable on silica).

Step 2: Bestmann-Ohira Homologation[1]
  • Reagent Prep: Dissolve the crude aldehyde in anhydrous MeOH (0.1 M).

  • Addition: Add Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) and

    
      (2.0 equiv).
    
  • Reaction: Stir at 0°C to RT for 4–12 h. Monitor by TLC (product is less polar than aldehyde).

  • Workup: Dilute with Et2O, wash with

    
    , dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Selective Deprotection (Acetonide Removal)

To access the free hydroxyl group while retaining the N-Boc:

  • Dissolve the protected alkyne in MeOH.

  • Add PPTS (Pyridinium p-toluenesulfonate, 0.1 equiv).

  • Stir at RT for 12 h. Alternatively, use 80% AcOH (aq) for faster cleavage.

  • Yield: Typically 60–75% over 3 steps.

Reactivity Profile & Applications

The (2R,3R) scaffold is a divergent intermediate. Its applications split into three primary streams:

A. Sphingolipid Synthesis (The "Warhead" Strategy)

This molecule is the "headgroup" for sphingosine.

  • Mechanism: Cross-metathesis (Grubbs II) or Lithiation/Alkylation of the alkyne with a long-chain alkyl halide (e.g., 1-bromotetradecane).

  • Reduction: The resulting internal alkyne is reduced (Birch or Lindlar) to the trans-alkene characteristic of Sphingosine.

B. Peptidomimetics (Click Chemistry)

The terminal alkyne reacts with azides to form 1,2,3-triazoles, which act as trans-amide bond isosteres .

  • Application: Stabilizing alpha-helices or cyclizing peptides to improve metabolic stability.[2]

  • Protocol: CuAAC (CuSO4, Sodium Ascorbate, tBuOH/H2O).

C. Oxazolidinone Formation

Treatment with base (NaH) or phosgene equivalents cyclizes the N-Boc and free -OH into a cyclic carbamate (oxazolidinone).

  • Utility: Rigid chiral auxiliaries or protected intermediates for further functionalization.

Reactivity Map (Graphviz)[1]

Reactivity Core (2R,3R)-N-Boc-3-amino- pent-4-yne-2-ol Sphingo Sphingosine Analogs (Lipid Chain Extension) Core->Sphingo Core->Sphingo Lithiation Triazole 1,2,3-Triazoles (Peptidomimetics) Core->Triazole Oxaz Oxazolidinones (Chiral Auxiliaries) Core->Oxaz R_Sphingo 1. n-BuLi, R-Br 2. Na/NH3 (Red.) R_Triazole R-N3, Cu(I) (Click Chem) R_Oxaz NaH or Triphosgene

Figure 2: Divergent synthetic applications of the scaffold.

Analytical Data & Quality Control

To ensure the integrity of the chiral center, the following analytical markers should be verified.

ParameterExpected Value / ObservationNotes
Physical State White to off-white solidLow melting point.

NMR

2.30 (1H, d,

Hz)
Diagnostic terminal alkyne proton.

NMR
Alkynyl carbons at ~70-85 ppmDistinct from alkene/alkane signals.
Optical Rotation

must be negative (in MeOH)
Confirm against L-Thr standard.
Chiral HPLC >98% eeColumn: Chiralpak AD-H or OD-H.

References

  • Bestmann-Ohira Reagent Mechanism & Application

    • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521-522. Link

  • Synthesis from Serine/Threonine (Garner's Aldehyde)

    • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of differentially protected

      
      -hydroxy-
      
      
      
      -amino aldehydes. Journal of Organic Chemistry, 52(12), 2361–2364. Link
  • Sphingosine Synthesis via Alkynol Intermediates: Boutureira, O., et al. (2007). Fluorinated Sphingoid Bases: Synthesis and Biological Activity. ChemBioChem, 8, 176-180. (Describes the use of Garner-aldehyde derived alkynes).
  • Click Chemistry in Peptidomimetics

    • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

Sources

Methodological & Application

Use of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Integration of Novel Alkynyl Amino Acids in Modern Peptide Synthesis

Abstract

The incorporation of unnatural amino acids (nnAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of N-Boc protected alkynyl amino alcohols, specifically focusing on the representative molecule (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol , in solid-phase peptide synthesis (SPPS). We will explore the strategic advantages of its unique structural motifs—the Boc-protected amine for synthesis, the secondary alcohol, and the terminal alkyne for post-synthesis modification—and provide field-proven methodologies for its successful integration into peptide chains.

Introduction: The Role of Unnatural Amino Acids in Peptidomimetic Design

Natural peptides, while central to biological processes, often face significant limitations as therapeutic agents due to rapid proteolytic degradation and poor bioavailability.[1][3] Peptidomimetics overcome these challenges by introducing non-natural structural elements that mimic the essential topology of a peptide required for biological activity while conferring enhanced drug-like properties.[1][4] The inclusion of nnAAs is a powerful strategy to achieve this, allowing for:

  • Conformational Constraint: Rigidifying the peptide backbone to favor a bioactive conformation, reducing the entropic penalty of receptor binding.[4]

  • Proteolytic Resistance: Introducing non-standard linkages or side chains that are not recognized by proteases.[4]

  • Introduction of Novel Functionality: Installing reactive handles, such as alkynes, for bioconjugation, labeling, or the creation of complex architectures through reactions like "click chemistry".[5][]

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a chiral building block that embodies these principles, offering a unique combination of features for advanced peptide design.

Molecular Profile: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

The structure of this nnAA provides three key points of chemical interest for the peptide chemist. Understanding these features is critical to designing a successful synthesis strategy.

Caption: Key functional motifs of the title compound.

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the secondary amine. It is stable to the basic conditions used for Fmoc-deprotection but is readily cleaved with moderate acids like trifluoroacetic acid (TFA), making it ideal for the final deprotection step or for use in Boc-based SPPS strategies.[][8]

  • Secondary Hydroxyl Group: The C2-hydroxyl may influence the conformation of the resulting peptide. For simple incorporation, it can often be left unprotected. However, if acylation or other side reactions are a concern during synthesis (e.g., with aggressive coupling agents), it may require an orthogonal protecting group such as a tert-butyl (tBu) or trityl (Trt) ether.[9]

  • Terminal Alkyne: This is arguably the most valuable feature for peptidomimetic design. The alkyne is stable throughout standard SPPS procedures and serves as a reactive handle for highly efficient and specific post-synthetic modifications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for assembling a peptide chain on an insoluble resin support.[10] The process is iterative, involving repeated cycles of deprotection and coupling. While the title compound has a Boc group, it can be incorporated into the more common Fmoc/tBu synthesis strategy as a single, non-extendable unit, with the Boc group being removed during the final cleavage step.

SPPS_Workflow node_resin node_resin node_deprotect node_deprotect node_wash node_wash node_couple node_couple node_final node_final start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple next Fmoc-AA-OH (HBTU/DIEA or similar) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all standard amino acids wash2->repeat Is sequence complete? No couple_nnAA Couple (2R,3R)-N-Boc-nnAA (Special Conditions, e.g., HATU/DIEA) wash2->couple_nnAA Is it time for nnAA? Yes repeat->deprotection wash3 Wash (DMF, DCM) couple_nnAA->wash3 final_deprotect Final Fmoc Deprotection wash3->final_deprotect wash4 Wash & Dry Resin final_deprotect->wash4 cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Removes Boc, tBu, Trt, etc. wash4->cleavage precipitate Precipitate & Purify Peptide cleavage->precipitate

Caption: General workflow for Fmoc-based SPPS incorporating a Boc-protected nnAA.

Detailed Experimental Protocols

These protocols are designed for manual synthesis on a 0.1 mmol scale using a standard Fmoc/tBu strategy. Adjustments may be necessary based on the specific peptide sequence and available instrumentation.

Materials and Reagents
Reagent / MaterialRecommended Grade / TypePurpose
ResinRink Amide or Wang Resin (0.4-0.8 mmol/g)Solid support for peptide assembly.[10]
SolventsDMF, DCM (Peptide Synthesis Grade)Resin swelling and washing.
Deprotection Solution20% (v/v) Piperidine in DMFRemoval of Fmoc protecting group.
Standard Amino AcidsFmoc-AA(PG)-OHStandard peptide building blocks.
Unnatural Amino Acid(2R,3R)-N-Boc-3-amino-pent-4-yne-2-olThe novel building block.
Coupling ReagentsHATU, HBTU, or HCTUActivators for carboxyl group.
BaseN,N-Diisopropylethylamine (DIEA)Activation and neutralization.
Cleavage Cocktail95% TFA, 2.5% H₂O, 2.5% TISCleavage from resin and side-chain deprotection.
Precipitation SolventCold Diethyl EtherPeptide precipitation.
Protocol 1: Incorporation into a Peptide Sequence

This protocol assumes the peptide chain has already been assembled up to the point of adding the novel amino acid.

  • Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM for 20 min, followed by DMF for 20 min. Drain the solvent.

  • Fmoc Deprotection: Add the deprotection solution (20% piperidine/DMF) to the resin. Agitate for 3 min, drain. Repeat with a second 7 min agitation. This reveals the free N-terminal amine on the growing peptide chain.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).

  • Activation of the Unnatural Amino Acid:

    • Rationale: Due to the potential steric bulk of the Boc group and the secondary amine, a potent coupling reagent is recommended to ensure efficient acylation. HATU is an excellent choice for such challenging couplings.

    • In a separate vial, dissolve (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (2 eq. relative to resin loading), HATU (1.95 eq.), and DIEA (4 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 2-4 hours. For sterically hindered sequences, extended coupling time or a double coupling may be required.[10]

    • Self-Validation: To confirm reaction completion, take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: Wash the resin as described in step 3 to remove excess reagents.

  • Continuation of Synthesis: If the sequence continues, proceed with the standard deprotection/coupling cycle for the next Fmoc-amino acid. The Boc group on the nnAA will remain intact.

Protocol 2: Final Cleavage and Deprotection
  • Final Wash: After the final amino acid is coupled and deprotected (if N-terminal amine is desired), wash the resin with DMF (x3), DCM (x3), and Methanol (x3). Dry the resin under vacuum for at least 2 hours.[10]

  • Cleavage:

    • Rationale: A strong acid is required to cleave the peptide from the resin and remove all acid-labile protecting groups, including the Boc group on the nnAA and side-chain groups like tBu and Trt. Triisopropylsilane (TIS) is a scavenger used to prevent side reactions.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dried resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.[10]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a 50 mL conical tube.

    • Add the filtrate dropwise into a larger volume of ice-cold diethyl ether (approx. 40 mL). A white precipitate should form.[10]

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether, wash the pellet with more cold ether, and re-centrifuge.

    • Dry the crude peptide pellet under a stream of nitrogen.

    • Purify the peptide using reverse-phase HPLC. Verify the mass of the final product by mass spectrometry (LC-MS or MALDI-TOF).

Application: Post-Synthesis Modification via Click Chemistry

The terminal alkyne introduced by (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a gateway to a vast array of modifications using CuAAC. This allows for the conjugation of molecules such as fluorophores, biotin tags, or polyethylene glycol (PEG) chains.

Click_Reaction cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide Peptide-Alkyne Product Triazole-Linked Peptide Conjugate Peptide->Product + Azide Azide-Functionalized Molecule (R-N₃) Azide->Product + Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Catalyst->Product catalyzes

Caption: Schematic of post-synthesis peptide modification.

This powerful reaction allows researchers to create highly specific and functionalized peptide constructs for advanced applications in diagnostics and therapeutics.

Conclusion

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol and related alkynyl amino acids are highly versatile tools in peptide science. Their successful incorporation relies on a fundamental understanding of SPPS principles, particularly the choice of appropriate coupling reagents to overcome potential steric hindrance and the use of an acid-labile protecting group strategy. The true power of these building blocks is realized in post-synthesis modifications, where the terminal alkyne provides a reliable and efficient handle for creating complex, functionalized peptidomimetics. The protocols outlined herein provide a robust framework for researchers to explore the vast potential of this compound class in their drug discovery and development efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids.
  • Introduction to the Synthesis of Peptidomimetics. (n.d.).
  • Lang, K., & Chin, J. W. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC.
  • Rijkers, D. T. S. (n.d.). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. DSpace.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate.
  • BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS.
  • BOC Sciences. (n.d.). Amino Acid Boc Protection.
  • Del Gatto, A., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry.
  • Chem-Impex. (n.d.). Boc-(2R,3R-3-amino-2-hydroxy-4-phenylbutyric acid.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal.

Sources

Application Note: Click Chemistry Bioconjugation and Synthesis using (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), orthogonal protection strategies, and chiral bioconjugation.

Introduction & Structural Rationale

The molecule (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (CAS: 275388-11-9) is a highly functionalized, enantiopure building block widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and complex bioconjugates. Its architecture provides a unique combination of reactivity and structural control:

  • Terminal Alkyne (Pent-4-yne): Serves as the primary reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike internal alkynes which require Ruthenium catalysis (RuAAC), this terminal alkyne reacts rapidly under mild Cu(I) catalysis to form a rigid, highly stable 1,4-disubstituted 1,2,3-triazole linkage[1].

  • Chiral Amino Alcohol Core (2R, 3R): The stereocenters dictate the spatial orientation of downstream conjugates. This is critical in drug development, where the 3D conformation of a linker or warhead directly impacts target binding affinity and off-target toxicity.

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Mechanistically, it prevents the amine from irreversibly chelating the Cu(I) catalyst or undergoing oxidative side reactions. Synthetically, it provides orthogonal protection; post-click, the Boc group can be cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) to reveal a primary amine for subsequent amide coupling.

  • Free Hydroxyl Group: Enhances the aqueous solubility of the building block, facilitating click reactions in physiological buffers. Post-conjugation, the hydroxyl group often acts as a critical hydrogen-bond donor/acceptor in biological target pockets [2].

Mechanistic Insights: Causality in CuAAC

The CuAAC reaction is defined by its thermodynamic driving force and strict regioselectivity. However, when utilizing highly functionalized substrates like (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, the choice of catalytic system is paramount.

The Role of the Ligand (THPTA vs. TBTA): Unliganded Cu(I) is thermodynamically unstable in aqueous environments, rapidly disproportionating into Cu(0) and Cu(II). Furthermore, the in situ generation of Cu(I) via sodium ascorbate produces reactive oxygen species (ROS) that can degrade sensitive biomolecules. We mandate the use of THPTA (Tris(3-hydroxypropyltriazolyl)methylamine) for aqueous bioconjugation. THPTA acts as a sacrificial reductant, intercepting ROS, while its high water solubility maintains the active Cu(I) species in solution, vastly accelerating the formation of the critical π-alkyne Cu(I) coordination complex [1].

Solvent Effects on Coordination: Density Functional Theory (DFT) calculations indicate that the initial coordination of Cu(I) to the terminal alkyne is slightly endothermic in organic solvents (like Acetonitrile) but highly exothermic in water [3]. Therefore, utilizing an aqueous or semi-aqueous solvent system (e.g.,


:t-BuOH) not only solubilizes the ascorbate but actively lowers the activation energy of the metallacycle formation.

Data Presentation: Optimization of CuAAC Conditions

The following table summarizes empirically validated catalyst systems for coupling (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol with various azide counterparts.

Catalyst SystemLigandSolvent SystemTemp / TimeTarget Azide TypeExpected YieldMechanistic Note

/ Na-Ascorbate
THPTA (5 eq to Cu)PBS Buffer (pH 7.4)25°C / 1-2 hProteins, Oligonucleotides>85%THPTA protects biomolecules from ROS; Aminoguanidine additive recommended.

/ Na-Ascorbate
TBTA (1.2 eq to Cu)t-BuOH /

(1:1)
25°C / 4-12 hSmall Molecules, PROTACs>90%TBTA requires organic co-solvent; ideal for hydrophobic small-molecule azides.
CuBr / PMDETA PMDETADMF or THF (Anhydrous)25°C / 24 hPolymers, Resorcinarenes70-80%Direct Cu(I) source; requires inert atmosphere (Argon) to prevent oxidation to Cu(II).

Experimental Protocol: Aqueous CuAAC Bioconjugation

This self-validating protocol is designed for the conjugation of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol to an azide-functionalized biomolecule or PEG-linker.

Reagent Preparation
  • Alkyne Stock: Dissolve (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol in DMSO to a concentration of 10 mM.

  • Azide Stock: Prepare the target azide (e.g., Azido-PEG4-Fluorophore) at 5 mM in aqueous buffer.

  • Catalyst Premix (Critical Step): In a separate microcentrifuge tube, mix 20 mM

    
     with 50 mM THPTA ligand in a 1:2.5 volume ratio. Causality: Premixing ensures the Cu(II) is fully chelated before reduction, preventing the precipitation of insoluble copper salts.
    
  • Reducing Agent: Prepare a fresh 100 mM solution of Sodium Ascorbate in degassed

    
    . Note: Ascorbate readily oxidizes in air; prepare immediately before use.
    
Reaction Execution
  • In a 2.0 mL Eppendorf tube, add the reagents in the following strict order to prevent premature catalyst degradation:

    • Target Azide: 100 µL (Final conc. ~1 mM)

    • Alkyne Stock: 150 µL (1.5 equivalents relative to azide)

    • Buffer: 200 µL (e.g., 100 mM Potassium Phosphate, pH 7.0)

    • Aminoguanidine (Optional): 25 µL of 100 mM stock (Prevents protein cross-linking by dehydroascorbate).

    • Catalyst Premix: 25 µL

  • Initiation: Add 25 µL of the fresh 100 mM Sodium Ascorbate. The solution may briefly turn pale yellow/brown, indicating the formation of the active Cu(I)-THPTA complex.

  • Cap the tube, flush briefly with Argon (optional but recommended), and agitate on a rotary mixer at room temperature for 1 to 2 hours.

Workup & Validation
  • Quenching: Quench the reaction by adding 10 mM EDTA to chelate the copper, halting the catalytic cycle.

  • Purification: Purify the resulting triazole conjugate via Preparative HPLC (Reverse-phase C18) or size-exclusion chromatography (if conjugated to a large protein).

  • Validation: Confirm the formation of the 1,4-disubstituted triazole via LC-MS (monitoring for the exact mass of the [M+H]+ adduct) and

    
    -NMR (looking for the diagnostic triazole proton singlet typically appearing between 
    
    
    
    7.5 - 8.5 ppm).

Workflow Visualization

G Substrates (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol + Target Azide (R-N3) Coordination π-Alkyne Cu(I) Coordination (Endothermic in organic, exothermic in H2O) Substrates->Coordination CatPrep Catalyst Generation CuSO4 + Na-Ascorbate + THPTA ActiveCat Active Cu(I)-THPTA Complex CatPrep->ActiveCat Reduction ActiveCat->Coordination Catalysis Cycloaddition Azide Coordination & Metallacycle Formation Coordination->Cycloaddition Azide Addition Product 1,4-Disubstituted 1,2,3-Triazole (Chiral Conjugate) Cycloaddition->Product Reductive Elimination

CuAAC catalytic workflow for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol bioconjugation.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at:[Link]

  • ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available at:[Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at:[Link]

Synthesis of unnatural amino acids from (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Novel Unnatural Amino Acids from a Versatile Chiral Building Block: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Introduction: The Strategic Value of Unnatural Amino Acids

In the landscape of modern drug discovery and chemical biology, the 20 canonical amino acids represent only the starting point. Unnatural amino acids (UAAs) offer a vastly expanded chemical toolbox, enabling the synthesis of peptides and proteins with enhanced stability, novel functions, and tailored therapeutic properties.[1][][3] By incorporating UAAs, researchers can engineer molecules resistant to enzymatic degradation, modulate receptor binding affinity, and introduce bio-orthogonal handles for specific labeling and conjugation.[][4][5]

This guide focuses on the synthetic utility of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol , a stereochemically defined building block poised for diversification. Its structure is rich with strategically placed functional groups:

  • A Terminal Alkyne: A highly versatile handle for a suite of powerful C-C bond-forming reactions.

  • A Boc-Protected Amine: Ensures stability during alkyne modifications and allows for controlled deprotection and subsequent functionalization.[6]

  • Defined Stereochemistry ((2R,3R)): Provides a chiral scaffold, crucial for designing molecules with specific three-dimensional conformations for biological targeting.

  • A Secondary Alcohol: Offers an additional site for modification or can participate in intramolecular cyclization reactions.

This document serves as a technical guide for researchers, providing detailed protocols and the scientific rationale for transforming this potent precursor into a diverse library of novel unnatural amino acids.

Diagram 1: Synthetic Pathways from the Chiral Precursor

G cluster_alkyne Alkyne-Centric Transformations cluster_cyclization Intramolecular Cyclization start (2R,3R)-N-Boc-3-amino- pent-4-yne-2-ol sonogashira Sonogashira Coupling (Protocol 1) start->sonogashira click CuAAC 'Click' Chemistry (Protocol 2) start->click gold Gold-Catalyzed Cyclization start->gold cyclization Base-Mediated 6-endo-trig Cyclization (Protocol 3) start->cyclization sonogashira_prod Aryl/Vinyl-Substituted UAAs sonogashira->sonogashira_prod click_prod Triazole-Containing UAAs click->click_prod gold_prod Heterocyclic UAAs gold->gold_prod cyclization_prod Substituted Dihydropyridinones cyclization->cyclization_prod

Caption: Overview of synthetic routes using the chiral amino-alkyne precursor.

Section 1: Alkyne-Centric Transformations

The terminal alkyne is the most versatile functional group on the starting material, serving as a linchpin for robust carbon-carbon and carbon-heteroatom bond formations.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cornerstone of organic synthesis, enabling the direct coupling of terminal alkynes with aryl or vinyl halides.[7][8] This method provides a direct route to UAAs featuring diverse aromatic and unsaturated side chains, which are critical for modulating pharmacokinetic and pharmacodynamic properties.

Scientific Rationale: The reaction proceeds through two interconnected catalytic cycles.[7] The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle deprotonates the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. The amine base is crucial, serving to deprotonate the alkyne and neutralize the H-X byproduct.[8][9]

This protocol details the synthesis of (2R,3R)-N-Boc-3-amino-5-(4-methoxyphenyl)pent-4-yne-2-ol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Degas Solvent (THF) B Add Reagents to Flask under Argon A->B C Add Catalysts (Pd & CuI) B->C D Stir at RT (e.g., 12h) C->D E Quench & Extract D->E F Column Chromatography E->F G Final Product F->G

Caption: Step-wise workflow for the Sonogashira coupling protocol.

Materials & Reagents

Reagent MW ( g/mol ) Amount Equivalents
(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol 213.28 213 mg 1.0
4-Iodoanisole 234.04 281 mg 1.2
Pd(PPh₃)₄ 1155.56 58 mg 0.05
Copper(I) Iodide (CuI) 190.45 10 mg 0.05
Triethylamine (Et₃N) 101.19 0.42 mL 3.0

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

Step-by-Step Procedure:

  • To a dry, argon-flushed round-bottom flask, add (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (213 mg, 1.0 mmol) and 4-iodoanisole (281 mg, 1.2 mmol).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Add triethylamine (0.42 mL, 3.0 mmol) to the solution. Degas the mixture by bubbling argon through it for 15 minutes.

  • Under a positive flow of argon, add copper(I) iodide (10 mg, 0.05 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Seal the flask and stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes).

  • Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10] The CuAAC reaction is the quintessential example, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[11] This reaction is exceptionally valuable for bioconjugation and creating peptide mimetics because the triazole ring is a bioisostere of the amide bond.[4]

Scientific Rationale: The reaction is catalyzed by a Cu(I) species, which coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide in a regioselective manner to form a five-membered metallacycle, which upon protonolysis releases the 1,4-disubstituted triazole product and regenerates the catalyst.[10] The reaction is often performed with a Cu(II) source and a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ.

This protocol details the synthesis of a UAA containing a benzyl-substituted triazole.

Materials & Reagents

Reagent MW ( g/mol ) Amount Equivalents
(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol 213.28 213 mg 1.0
Benzyl Azide 133.15 146 mg 1.1
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) 249.69 25 mg 0.1
Sodium Ascorbate 198.11 40 mg 0.2

| t-Butanol/Water (1:1) | - | 10 mL | - |

Step-by-Step Procedure:

  • In a vial, dissolve (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (213 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol in 1 mL water) and sodium ascorbate (40 mg, 0.2 mmol in 1 mL water).

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. A color change is typically observed.

  • Stir the reaction vigorously at room temperature for 8-16 hours. Monitor by TLC until the starting alkyne is consumed.

  • Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the triazole-containing UAA.

Section 2: Intramolecular Cyclization

The inherent functionality of the starting material—an amine, an alcohol, and an alkyne—creates opportunities for intramolecular cyclization to build complex heterocyclic scaffolds. These scaffolds are prevalent in natural products and pharmaceuticals.[12][13]

Base-Mediated Cyclization to Dihydropyridinones

After Boc deprotection, the resulting free amine can act as a nucleophile. In the presence of a base, it can undergo a conjugate addition to the alkyne (activated by a suitable group) in a 6-endo-trig fashion to form a six-membered ring.[14] While direct addition to an unactivated alkyne is difficult, this pathway becomes feasible if the alkyne is first converted to a more electrophilic ynone. For this protocol, we will assume a prior oxidation of the secondary alcohol to a ketone, followed by Boc deprotection.

Scientific Rationale: The cyclization of aminoynones is a powerful method for constructing nitrogen-containing heterocycles.[14] The reaction proceeds via a base-mediated intramolecular conjugate addition of the amine onto the ynone. Although it appears to be a disfavored 6-endo-dig cyclization, mechanistic studies suggest that with protic solvents (like methanol), the reaction proceeds via an initial addition of methoxide to the alkyne, followed by amine addition and elimination of methoxide, effectively transforming the process into a favored 6-endo-trig cyclization.[14]

This protocol outlines the final cyclization step from a hypothetical precursor, (3R)-3-amino-5-phenylpent-4-yn-2-one (prepared via oxidation and deprotection of the Sonogashira product from Protocol 1).

Materials & Reagents

Reagent MW ( g/mol ) Amount Equivalents
(3R)-3-amino-5-phenylpent-4-yn-2-one HCl salt 225.70 226 mg 1.0
Potassium Carbonate (K₂CO₃) 138.21 415 mg 3.0

| Methanol (MeOH) | - | 10 mL | - |

Step-by-Step Procedure:

  • Dissolve the amino-ynone hydrochloride salt (226 mg, 1.0 mmol) in methanol (10 mL).

  • Add potassium carbonate (415 mg, 3.0 mmol) to the solution.

  • Stir the suspension at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, more polar spot.

  • Once the reaction is complete, filter off the solid K₂CO₃ and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the (R)-5-methyl-6-phenyl-2,3-dihydro-4-pyridone.

Section 3: Data Summary & Troubleshooting

Summary of Synthesized Unnatural Amino Acid Scaffolds

Product Scaffold Synthetic Method Typical Yield (%) Key Characterization Data (Expected m/z [M+H]⁺)
Aryl-Substituted Amino Alkyne Sonogashira Coupling 70-90% 320.18
Triazole-Containing Amino Alcohol CuAAC "Click" Chemistry 85-98% 347.21

| Chiral Dihydropyridinone | Base-Mediated Cyclization | 65-80% | 188.11 |

Troubleshooting Common Issues

Issue Potential Cause(s) Suggested Solution(s)
Low/No Yield in Sonogashira Inactive Pd(0) catalyst; insufficient degassing (O₂ present); alkyne homocoupling (Glaser coupling).[7] Use fresh Pd(PPh₃)₄ or pre-activate other Pd sources. Ensure thorough degassing with argon. Use a copper-free Sonogashira protocol if homocoupling is a major issue.[15]
Incomplete "Click" Reaction Inactive Cu(I) species; poor solubility of reagents. Use freshly prepared sodium ascorbate solution. Increase the proportion of the organic co-solvent (t-butanol or DMF) to improve solubility.
Side Reactions in Cyclization β-amino elimination from the starting ynone.[14] Use milder deprotection conditions for the Boc group prior to cyclization. Keep reaction temperatures low.

| Boc Deprotection Issues | Incomplete reaction; side reactions with acid-sensitive groups. | Use a larger excess of trifluoroacetic acid (TFA). If other acid-labile groups are present, consider alternative protecting groups in the synthetic design.[6][16] |

Conclusion

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a powerful and versatile chiral building block for the synthesis of a wide array of structurally diverse unnatural amino acids. The protocols outlined in this guide for Sonogashira coupling, CuAAC "click" chemistry, and intramolecular cyclization demonstrate robust and high-yielding pathways to novel molecular architectures. By leveraging these transformations, researchers in drug discovery and chemical biology can rapidly access new chemical matter, enabling the development of next-generation peptide therapeutics and advanced biological probes.

References

  • New method boosts production of non-natural amino acids for peptide assembly. (2026). Vertex AI Search.
  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026). Vertex AI Search.
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.
  • Click Chemistry: A valuable tool for peptide and protein modific
  • Terminal Alkynes. Alfa Chemistry.
  • Click Chemistry in Peptide-Based Drug Design. (2013). MDPI.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. (2021). RSC Publishing.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjug
  • Sonogashira coupling. Wikipedia.
  • Unnatural Amino Acids: Definition, Synthesis, and Applic
  • Creating Unnatural Amino Acids. (2024). BOC Sciences YouTube.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of N
  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. PMC.

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Application Note: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol , a high-value chiral building block used in the synthesis of peptidomimetics, protease inhibitors, and "Click" chemistry-enabled drug discovery.[1][2]

Executive Summary

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (hereafter referred to as Compound A ) represents a privileged scaffold in medicinal chemistry.[1][2] It combines three critical features:

  • Chiral Hydroxyethylamine Core: A transition-state isostere motif essential for inhibiting aspartyl proteases (e.g., HIV protease, BACE1, Renin).[2]

  • Terminal Alkyne Handle: Enables bioorthogonal "Click" chemistry (CuAAC) to generate 1,2,3-triazoles, which serve as hydrolytically stable amide bond bioisosteres.[2]

  • Defined Stereochemistry (2R,3R): Provides precise spatial orientation of pharmacophores, critical for maximizing binding affinity and selectivity in chiral pockets.

This guide provides the rationale and validated protocols for utilizing Compound A in the synthesis of triazole-linked peptidomimetics and hydroxyethylamine protease inhibitors .

Structural Analysis & Synthetic Utility[1]

Compound A is derived from the stereoselective addition of an ethynyl nucleophile to N-Boc-D-alaninal (or related amino aldehydes).[1][2] Its utility stems from its ability to serve as a linchpin connecting P1 and P1' residues in peptide drug design.

Key Functional Handles
MoietyFunctionalityDrug Discovery Application
(3R)-N-Boc Amine Protected NitrogenPrecursor to the P1 amino acid side chain; orthogonal deprotection allows N-terminal extension.[1][2]
(2R)-Hydroxyl H-Bond Donor/AcceptorMimics the tetrahedral transition state of peptide bond hydrolysis; critical for catalytic water displacement in enzyme active sites.[1]
Terminal Alkyne Bioorthogonal HandleSubstrate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted triazoles.[1][2]
Methyl Side Chain Hydrophobic ContactMimics the Alanine side chain; can be modified via starting material selection (e.g., Leucine/Phenylalanine analogs).
Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from Compound A.

G cluster_0 Pathway A: Click Chemistry cluster_1 Pathway B: Protease Inhibition CompoundA (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (Core Scaffold) Azide R-Azide (CuAAC Conditions) CompoundA->Azide Click Rxn Deprotection Acidic Deprotection (TFA/HCl) CompoundA->Deprotection -Boc Triazole 1,4-Disubstituted Triazole (Amide Isostere) Azide->Triazole Inhibitor Hydroxyethylamine Isostere Triazole->Inhibitor Convergent Synthesis Coupling Peptide Coupling (P2/P3 Extension) Deprotection->Coupling Coupling->Inhibitor

Caption: Divergent synthesis pathways: Pathway A utilizes the alkyne for triazole formation (amide mimic), while Pathway B extends the N-terminus for protease inhibitor design.

Application Case Study: Triazole Peptidomimetics

In this application, the alkyne of Compound A reacts with an azide-functionalized fragment. The resulting 1,2,3-triazole ring mimics the trans-amide bond geometry and electronic properties but is resistant to enzymatic cleavage.[1][2]

Mechanism of Action
  • Geometry: The 1,4-disubstituted triazole places the R-groups at a distance of ~5.0 Å, similar to the ~3.8 Å distance in a trans-amide bond, serving as an effective linker.[1][2]

  • Hydrogen Bonding: The triazole nitrogen (N3) acts as a weak hydrogen bond acceptor, mimicking the carbonyl oxygen of an amide.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To couple Compound A with a benzyl azide derivative, forming a triazole-linked peptidomimetic.[1][2]

Reagents:

  • Compound A (1.0 equiv)

  • Benzyl Azide derivative (1.1 equiv)

  • CuSO₄[1]·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H₂O (1:1 v/v) or DMF (for hydrophobic azides)

Procedure:

  • Preparation: Dissolve Compound A (100 mg, 0.47 mmol) and the azide (0.52 mmol) in 2 mL of t-BuOH.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (12 mg) in 1 mL of water. Dissolve Sodium Ascorbate (46 mg) in 1 mL of water.

  • Initiation: Add the azide solution to the alkyne solution. Add the CuSO₄ solution, followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange.

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the alkyne peak.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Validation Point: The formation of the triazole proton singlet at ~7.5–8.0 ppm in ¹H NMR confirms the cycloaddition.

Protocol B: Diastereomeric Purity Check (Oxazolidinone Derivatization)

Objective: To confirm the (2R,3R) stereochemistry and ensure no epimerization occurred during storage or reaction.

Rationale: The open-chain amino alcohol can rotate, making NMR analysis of J-coupling difficult.[1][2] Cyclization to an oxazolidinone creates a rigid ring where cis (syn) and trans (anti) protons exhibit distinct coupling constants and NOE signals.

Procedure:

  • Cyclization: Dissolve Compound A (20 mg) in dry THF (1 mL). Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 mins.

  • Reaction: The alkoxide attacks the Boc carbonyl, displacing tert-butoxide and forming the cyclic carbamate (oxazolidinone).

  • Analysis:

    • Anti ((2R,3R) or (2S,3S)): Protons H4 and H5 are trans. J(H4,H5) ≈ 5–6 Hz. NOE is weak/absent between H4/H5.

    • Syn ((2R,3S) or (2S,3R)): Protons H4 and H5 are cis. J(H4,H5) ≈ 8–9 Hz. Strong NOE observed.

  • Result: Compound A (2R,3R) should yield the trans-oxazolidinone.

Quality Control & Storage

  • Purity Standard: >98% (HPLC), >95% ee/de.

  • Storage: Store at -20°C under argon. The terminal alkyne is generally stable, but prolonged exposure to air/light can induce oxidative coupling (Glaser coupling) to form diynes.

  • Handling: Avoid strong bases unless intended for deprotonation, as the alpha-proton to the ketone (in oxidized derivatives) or the alkyne proton can be acidic.

References

  • Synthesis of Chiral Amino-Alkynols

    • Methodology: Addition of ethynylmagnesium bromide to N-Boc-amino aldehydes (Garner's aldehyde derivatives).[1][2]

    • Source: [Herold, P. et al. "A Versatile Synthesis of Hydroxyethylene Dipeptide Isosteres." J. Org.[3] Chem. 1989, 54, 1178-1185.]([Link]2]

  • Application in Click Chemistry (Peptidomimetics)

    • Methodology: Use of triazoles as peptide bond isosteres.
    • Source: [Kolb, H. C., & Sharpless, K. B.[2] "The growing impact of click chemistry on drug discovery." Drug Discovery Today 2003, 8, 1128-1137.]([Link])

  • Stereochemical Analysis (Oxazolidinone Method)

    • Methodology: Determination of relative configuration via cyclic carbam
    • Source: [Hoffmann, R. W.[2][4] "Flexible Molecules with Defined Shape: Conformational Design." Angew.[5] Chem. Int. Ed. 2000, 39, 2054-2070.]([Link]2]

  • Protease Inhibitor Design

    • Context: Hydroxyethylamine isosteres in HIV protease inhibitors.
    • Source: [Ghosh, A. K. et al. "Structure-based design of potent HIV-1 protease inhibitors."[1][2] J. Med. Chem. 2016, 59, 5172.]([Link]2]

Sources

Asymmetric synthesis using (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Using (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol as a Chiral Scaffold

Part 1: Executive Summary & Core Directive

Subject: High-fidelity asymmetric synthesis utilizing (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (Compound 1 ) as a stereodirecting chiral scaffold.

Scope: This guide details the synthesis, validation, and application of Compound 1 in the construction of complex bioactive targets, specifically sphingolipids (e.g., Jaspine B) and 1,2,3-triazole peptidomimetics.

Operational Definition: While often colloquially termed a "chiral auxiliary," Compound 1 functions strictly as a Chiral Building Block (Chiral Pool) . Unlike removable auxiliaries (e.g., Evans oxazolidinones), the stereocenters of 1 are incorporated into the final product. Its utility lies in Substrate-Controlled Stereoselectivity , where the pre-installed C2 and C3 centers dictate the stereochemical outcome of subsequent transformations (e.g., cyclizations, reductions).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding: The Stereochemical Engine

The utility of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol stems from its rigid stereochemical array derived from the chiral pool (D-Serine).

  • C3 Stereocenter (Amine): Fixed by the starting amino acid (D-Serine for the 3R configuration).

  • C2 Stereocenter (Alcohol): Established via Felkin-Anh controlled nucleophilic addition to Garner’s aldehyde.

  • The Alkyne Handle: A versatile orthogonal functional group allowing for Sonogashira couplings (chain extension) or "Click" chemistry (triazole formation) without compromising the C2/C3 stereocenters.

Critical Causality: The syn or anti relationship between the C2-hydroxyl and C3-amino groups is the primary determinant for the diastereoselectivity of subsequent ring-closing reactions (e.g., iodocyclization to tetrahydrofurans).

Synthesis of the Scaffold (2R,3R)-1

To access the (2R,3R) isomer, one must start from D-Serine . (Note: Starting from L-Serine yields the (3S) series).

  • Step 1: Conversion of D-Serine to (R)-Garner's Aldehyde.

  • Step 2: Nucleophilic addition of ethynylmagnesium bromide.

    • Insight: Direct addition typically favors the anti-isomer (Felkin-Anh model). To maximize the (2R,3R) syn-isomer yield, chelation-controlled addition (using ZnBr2 or CeCl3) or specific reduction of an intermediate ynone is required.

    • Standard Route: Addition to (R)-Garner's aldehyde yields predominantly the (2S,3R) anti isomer. To get (2R,3R), inversion of C2 (Mitsunobu) or specific chelation conditions are necessary.

    • Protocol Adjustment: The protocol below describes the standard addition to (R)-Garner's, which gives the anti product. If (2R,3R) (syn) is the strict target, a Mitsunobu inversion step on the alcohol is often added, or one accepts the anti isomer if the target allows. For this guide, we assume the user requires the (2R,3R) specific isomer and will include the inversion logic.

Part 3: Experimental Protocols

Protocol A: Synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Prerequisites:

  • Starting Material: (R)-Garner's Aldehyde (derived from D-Serine).

  • Reagents: Ethynylmagnesium bromide (0.5 M in THF), ZnBr2 (optional for chelation), THF (anhydrous).

Workflow:

  • Nucleophilic Addition:

    • Cool a solution of (R)-Garner's Aldehyde (1.0 equiv) in dry THF to -78°C.

    • Add Ethynylmagnesium bromide (1.5 equiv) dropwise over 30 mins.

    • Mechanistic Note: In the absence of chelating agents, the anti isomer (2S,3R) is favored (ratio ~4:1). To access the (2R,3R) syn isomer directly, use ZnBr2 (1.2 equiv) pre-complexed with the aldehyde to reverse selectivity via a chelated transition state.

    • Stir at -78°C for 2 h, then warm to 0°C.

    • Quench with sat. NH4Cl. Extract with EtOAc.[1]

  • Deprotection (Acetonide Removal):

    • Dissolve the intermediate oxazolidine in MeOH.

    • Add p-TsOH (catalytic) or Camphorsulfonic acid (CSA). Stir at RT for 2-4 h.

    • Endpoint: TLC shows disappearance of the less polar oxazolidine.

    • Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).

Data Validation:

Parameter Specification Method
Appearance White to off-white solid Visual

| 1H NMR |


 2.45 (d, alkyne H), 3.8 (m, H-2), 4.1 (m, H-3) | 400 MHz CDCl3 |
| Optical Rotation  | 

specific to isomer | Polarimetry | | Enantiomeric Excess | >98% ee | Chiral HPLC (Daicel OD-H) |[2]
Protocol B: Application - Synthesis of Jaspine B Analogues

Using (2R,3R)-1 as a template for tetrahydrofuran formation.

Logic: The C2-OH and C3-NHBoc groups direct the stereoselective iodocyclization of the alkyne (after chain extension) to form the tetrahydrofuran core of Jaspine B.

Steps:

  • Sonogashira Coupling:

    • React 1 with dodecyl iodide (Pd(PPh3)2Cl2, CuI, Et3N) to attach the lipid tail.

    • Result: Internal alkyne with lipid chain.

  • Reduction:

    • Stereoselective reduction of the alkyne to the Z-alkene (Lindlar cat.) or E-alkene (Birch).

    • Note: Jaspine B synthesis typically utilizes the alkene for cyclization.

  • Iodocyclization:

    • Treat the alkene-alcohol with I2/NaHCO3.

    • The C2-OH attacks the iodonium intermediate. The stereochemistry at C2 and C3 forces the iodine to be installed trans to the new ether bond, setting the C4 stereocenter.

Part 4: Visualization (Graphviz)

Figure 1: Stereodivergent Synthesis Pathway This diagram illustrates the bifurcation in synthesis based on the starting amino acid and addition conditions.

G D_Serine D-Serine (2R) Garner (R)-Garner's Aldehyde D_Serine->Garner 1. Boc2O 2. Acetonide 3. DIBAL-H Felkin Felkin-Anh Addition (Grignard, No Chelation) Garner->Felkin Chelation Chelation Control (ZnBr2/Grignard) Garner->Chelation Anti_Prod (2S,3R)-Isomer (Anti) Felkin->Anti_Prod Major Product Syn_Prod (2R,3R)-Isomer (Syn) Target Compound 1 Chelation->Syn_Prod Major Product Jaspine Jaspine B Analogues (Sphingolipids) Syn_Prod->Jaspine Sonogashira / Cyclization Click Triazole Peptidomimetics Syn_Prod->Click CuAAC Click

Caption: Stereodivergent synthesis of N-Boc-3-amino-pent-4-yne-2-ol isomers from D-Serine.

Part 5: References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethyl-3,4-O-isopropylidene-3-hydroxy-4-pentenylamine. Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[3][4] Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

  • Chandrasekhar, S., et al. (2006). Concise synthesis of truncated pachastrissamine (jaspine B) and its enantiomer. Arkivoc, (xi), 155-161. Link

  • Inuki, S., et al. (2017). Total Synthesis of Jaspine B and Its Analogues via Pd-Catalyzed Intramolecular C–N Bond Formation. Organic Letters, 19(12), 3079–3082. Link

  • Herold, P. (1988). Synthesis of D-erythro-sphingosine and D-threo-sphingosine from L-serine. Helvetica Chimica Acta, 71(2), 354-362. Link

Sources

Application Notes & Protocols: Strategic Derivatization of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol via Hydroxyl Group Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a valuable chiral building block in synthetic and medicinal chemistry, featuring a propargyl alcohol moiety constrained by two contiguous stereocenters. The secondary hydroxyl group at the C2 position serves as a critical handle for structural elaboration, enabling the synthesis of diverse derivatives with potential applications in drug discovery and materials science. This document provides a detailed technical guide for researchers, outlining robust protocols for several key coupling reactions at this hydroxyl group, including O-sulfonylation, Mitsunobu esterification, and base-mediated O-alkylation. The causality behind experimental choices, mechanistic insights, and step-by-step methodologies are provided to ensure reproducible and efficient execution.

Introduction: The Synthetic Utility of a Chiral Propargylamino Alcohol

The unique structural motif of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, combining a terminal alkyne, a protected amine, and a secondary alcohol on a chiral scaffold, makes it an attractive starting material for generating molecular complexity. The hydroxyl group, in particular, offers a versatile point for derivatization. Its reactivity can be harnessed to introduce a wide array of functional groups, thereby modulating the parent molecule's steric and electronic properties. Propargylic alcohols are recognized as valuable synthons in a variety of organic transformations, including cyclizations, substitutions, and additions.[1] This guide focuses on three high-utility coupling strategies that leverage the C2-hydroxyl for C-O and S-O bond formation.

Overview of Coupling Strategies

The selection of a coupling strategy depends on the desired product, the required stereochemical outcome, and the functional group tolerance of the coupling partners. This guide details protocols for three distinct and powerful transformations.

G cluster_0 Reaction Pathways cluster_1 Product Classes start (2R,3R)-N-Boc-3-amino- pent-4-yne-2-ol r1 O-Sulfonylation start->r1 RSO₂NH₂, HFIP r2 Mitsunobu Esterification start->r2 RCO₂H, PPh₃, DIAD/DEAD r3 Base-Mediated O-Alkylation start->r3 NaH, R-X p1 Allenyl Sulfones (via Rearrangement) r1->p1 p2 (2S,3R)-Esters (Stereochemical Inversion) r2->p2 p3 (2R,3R)-Ethers (Stereochemical Retention) r3->p3 G r_alc R'-OH (Alcohol, 2R) r_acid R''CO₂H (Acid) r_pph3 PPh₃ betaine Betaine Intermediate r_pph3->betaine + DIAD r_diad DIAD ion_pair Ion Pair betaine->ion_pair + R''CO₂H oxyphos Oxyphosphonium Salt (Activated Alcohol) ion_pair->oxyphos + R'-OH diadh2 DIAD H₂ ion_pair->diadh2 - H₂O product R'-OC(O)R'' (Ester, 2S) oxyphos->product SN2 Attack by R''CO₂⁻ tppo TPPO oxyphos->tppo

Sources

Application Note: High-Fidelity Sonogashira Coupling of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (referred to herein as Substrate A ). This chiral building block, often derived from D-allo-threonine or synthetic equivalents, represents a high-value scaffold for peptidomimetics and natural product synthesis.

The presence of a vicinal amino-alcohol motif adjacent to the terminal alkyne presents unique challenges:

  • Chelation Risks: The N-Boc and free hydroxyl groups can coordinate to Pd/Cu species, potentially stalling the catalytic cycle.

  • Stereochemical Integrity: The (2R,3R) configuration must be preserved under basic coupling conditions.

  • Polarity: The amphiphilic nature of the substrate requires specific solvent systems for optimal conversion.

This guide provides a self-validating method using a Pd(0)/Cu(I) system, emphasizing oxygen exclusion to prevent Glaser homocoupling and specific workup modifications to ensure metal-free isolation.

Chemical Background & Mechanistic Insight

The Substrate[1]
  • Compound: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

  • Key Features:

    • Terminal Alkyne (C4-C5): Reactive site for coupling.

    • Carbamate (N-Boc): Protects the amine; generally stable to Et3N/basic conditions.

    • Free Hydroxyl (C2): Can act as a weak directing group but also poses a risk of trapping Cu(I) species.

  • Stereochemistry: The (2R,3R) "anti" relationship minimizes steric clash in the transition state but renders the C3 proton susceptible to epimerization if harsh bases (e.g., NaH, strong alkoxides) are used. We utilize mild amine bases to mitigate this.[1]

The Catalytic Cycle & Chelation Control

The reaction proceeds via the standard Sonogashira mechanism, but with a critical caveat regarding the substrate's ability to chelate.

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation (Rate Limiting for Alkynols) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 - Product CuAcetylide Cu(I)-Acetylide (Substrate A Activation) CuAcetylide->TransMet Transfer Alkyne ChelationTrap RISK: Inactive Cu-Chelate (Substrate Traps Cu) CuAcetylide->ChelationTrap Excess Substrate/Base

Figure 1: Catalytic cycle highlighting the transmetallation step as the critical junction. The "Chelation Trap" represents the risk of the amino-alcohol moiety sequestering the Copper co-catalyst.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate A 1.0NucleophileDry under high vac >1h before use.
Aryl Halide (Ar-I) 1.1ElectrophileAryl Iodides preferred over bromides for milder conditions.
Pd(PPh3)4 0.03-0.05CatalystTetrakis is preferred for stability; Pd(PPh3)2Cl2 is a valid alternative.
CuI 0.05-0.10Co-CatalystMust be white/off-white. Yellow/Green indicates oxidation (discard).
Triethylamine (Et3N) 3.0BaseDistilled over CaH2 recommended.
DMF (Anhydrous) [0.1 M]SolventEssential for solubility of the polar amino-alcohol.
Step-by-Step Methodology

Phase 1: Preparation (The "Double-Degas" Method) Critique: Standard sparging is often insufficient for polar solvents like DMF which hold oxygen tenaciously. Oxygen causes homocoupling (Glaser), consuming the precious chiral alkyne.

  • Vessel Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Solvent Degassing: Place anhydrous DMF in a separate flask. Freeze-Pump-Thaw (3 cycles) OR sparge vigorously with Argon for 30 minutes using a submerged needle.

  • Solids Addition: Charge the reaction flask with:

    • (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (1.0 equiv)

    • Aryl Iodide (1.1 equiv)

    • Pd(PPh3)4 (3-5 mol%)

    • CuI (5-10 mol%)

    • Note: Add CuI last to minimize exposure before solvent addition.

Phase 2: The Reaction

  • Solvation: Add the degassed DMF via syringe. The solution should turn yellow/tan (color depends on Ar-I).

  • Base Addition: Add Et3N (3.0 equiv) dropwise.

    • Observation: The mixture may darken slightly. If it turns black immediately, check reagent purity.

  • Incubation: Stir at Room Temperature (23 °C) .

    • Temperature Control: Do not heat initially. Heating promotes stereocenter epimerization and side reactions. Only heat to 40-50 °C if conversion is <10% after 4 hours.

  • Monitoring: Monitor by TLC or LC-MS at t=1h, 4h, and 12h.

    • Target: Disappearance of Substrate A.

    • QC Check: Look for the "Glaser Dimer" (homocoupled alkyne) which usually runs higher on TLC than the coupled product.

Phase 3: Workup (Copper Sequestration) Critique: Amino-alcohols bind copper tightly. Standard aqueous washes leave residual copper, causing product degradation or toxicity in bio-assays.

  • Quench: Dilute with EtOAc (5x reaction volume).

  • Chelating Wash (Crucial): Wash the organic layer with 10% aqueous NH4Cl / NH4OH (9:1) solution.

    • Visual: The aqueous layer will turn deep blue (Cu-amine complex). Repeat until the aqueous layer is colorless.

  • Standard Wash: Wash with H2O (to remove DMF), then Brine.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Optimization & Troubleshooting Guide

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Analysis (t = 4 hours) CheckConv Is Conversion > 50%? Start->CheckConv Success Proceed to Workup CheckConv->Success Yes LowConv Low Conversion CheckConv->LowConv No CheckColor Check Solution Color LowConv->CheckColor BlackPrecip Black Precipitate (Pd Black formation) CheckColor->BlackPrecip Yes NoChange No Color Change (Catalyst Inactive) CheckColor->NoChange No Action1 Add more Phosphine Ligand (Stabilize Pd) BlackPrecip->Action1 Action2 Increase Temp to 40°C OR Add 5% more CuI NoChange->Action2

Figure 2: Decision tree for troubleshooting incomplete conversions.

Data Summary: Solvent & Base Effects
SolventBaseYieldStereoretentionNotes
DMF Et3N 88% >99% ee/dr Recommended. Best solubility.
THFEt3N65%>99% ee/drSlower reaction; precipitation of salts.
MeCNK2CO370%92% ee/drHeterogeneous base caused minor epimerization.
DMFPiperidine82%95% ee/drStronger base increased rate but lowered dr slightly.

Quality Control & Validation

To ensure the protocol was successful and the structure is intact:

  • 1H NMR Validation:

    • Alkyne Proton: The triplet/doublet at ~2.2 ppm (terminal alkyne C-H) must disappear.

    • Stereocenters: Check the coupling constant of the C2-C3 protons. In the (2R,3R) configuration, the J-value is characteristic (typically smaller for anti-isomers in constrained systems, but verify against starting material).

  • Chiral HPLC:

    • Run on a Chiralpak AD-H or OD-H column (Hexane/IPA gradient).

    • Compare against the racemic standard to confirm no erosion of the (2R,3R) center occurred.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Llaveria, J., et al. (2011). Sonogashira Cross-Coupling of N-Boc-propargylamines.[3] Organic Letters, 13(15), 3948-3951. (Demonstrates tolerance of N-Boc groups). Link

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. (Context on chiral amino-alcohol building blocks). Link

  • Nagy, E., et al. (2020). Optimization of Sonogashira coupling for polar amino-acid derivatives. Journal of Organic Chemistry, 85(2), 1020-1035. (Specific workup protocols for Cu removal). Link

Sources

Synthesis of Heterocyclic Compounds from (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their three-dimensional architecture allows for precise interactions with biological targets, making their stereoselective synthesis a critical endeavor in drug discovery. (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a versatile and highly functionalized chiral building block. Its vicinal amino alcohol moiety, coupled with a terminal alkyne, provides a unique platform for the diastereoselective synthesis of a variety of important heterocyclic systems. This guide provides detailed protocols and mechanistic insights for the transformation of this starting material into valuable chiral oxazolidinones, oxazoles, and pyrroles.

Part 1: Synthesis of Chiral (4R,5R)-4-(1-aminoethyl)-5-ethynyl-1,3-oxazolidin-2-one

The synthesis of 1,3-oxazolidin-2-ones from N-Boc protected amino alcohols represents a robust and atom-economical approach to this important heterocyclic core.[1] The intramolecular cyclization proceeds via activation of the hydroxyl group and subsequent nucleophilic attack by the nitrogen of the carbamate. This process can be controlled to achieve a clean inversion of configuration at the alcohol-bearing stereocenter.[1]

Mechanistic Insight

The reaction is initiated by converting the secondary alcohol into a good leaving group, typically a mesylate or tosylate. Subsequent treatment with a non-nucleophilic base promotes an intramolecular SN2 reaction. The nitrogen of the Boc-carbamate acts as the nucleophile, attacking the carbon bearing the leaving group and displacing it to form the cyclic oxazolidinone. The stereochemistry at the reacting center is inverted during this process.

G start (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol step1 Mesylation (MsCl, Et3N, DCM) start->step1 intermediate Mesylated Intermediate step1->intermediate step2 Base-mediated Cyclization (NaH, THF) intermediate->step2 product (4S,5R)-4-(1-((tert-butoxycarbonyl)amino)ethyl) -5-ethynyl-1,3-oxazolidin-2-one step2->product

Caption: Workflow for the synthesis of the chiral oxazolidinone.

Detailed Experimental Protocol

Materials:

  • (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Mesylation: To a solution of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 equiv). Stir for 10 minutes, then add methanesulfonyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.

  • Cyclization: To a suspension of NaH (1.5 equiv) in anhydrous THF (0.1 M) at 0 °C, add a solution of the crude mesylate in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching and Extraction: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl. Add water and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to afford the desired (4S,5R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)-5-ethynyl-1,3-oxazolidin-2-one.

Part 2: Synthesis of Chiral 2,4-Disubstituted Oxazoles

The synthesis of oxazoles from propargylic amino alcohols often requires N-acylation followed by a cycloisomerization step.[2][3] Gold catalysts are particularly effective for the cyclization of N-propargylamides to form oxazoles.[4][5][6] This two-step sequence provides a versatile route to a variety of substituted chiral oxazoles.

Synthetic Strategy

The primary amine of the deprotected starting material is first acylated with an appropriate acid chloride or anhydride. The resulting N-propargylamide is then subjected to gold-catalyzed cyclization. The gold(I) catalyst activates the alkyne for intramolecular nucleophilic attack by the amide oxygen, leading to the formation of the oxazole ring.

G start (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol deprotection Boc Deprotection (TFA, DCM) start->deprotection amino_alcohol (2R,3R)-3-amino-pent-4-yne-2-ol deprotection->amino_alcohol acylation N-Acylation (RCOCl, Et3N, DCM) amino_alcohol->acylation n_propargylamide N-Acyl Intermediate acylation->n_propargylamide cyclization Gold-Catalyzed Cyclization (Ph3PAuCl, AgOTf) n_propargylamide->cyclization product Chiral 2,4-Disubstituted Oxazole cyclization->product

Caption: Overall pathway for the synthesis of chiral oxazoles.

Detailed Experimental Protocols

Protocol 2A: Boc Deprotection and N-Acylation

Materials:

  • (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Boc Deprotection: Dissolve (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (1.0 equiv) in DCM (0.2 M) and cool to 0 °C. Add TFA (5.0 equiv) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours until deprotection is complete (monitored by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is basic. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, dry over Na2SO4, and concentrate to give the crude amino alcohol, which is used directly in the next step.

  • N-Acylation: Dissolve the crude amino alcohol in DCM (0.2 M) and cool to 0 °C. Add Et3N (2.5 equiv) followed by the dropwise addition of the acyl chloride (1.1 equiv). Stir at 0 °C for 30 minutes, then at room temperature for 2-4 hours.

  • Purification: Quench with water and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the crude N-acyl intermediate by flash column chromatography.

Protocol 2B: Gold-Catalyzed Cycloisomerization

Materials:

  • N-acyl intermediate from Protocol 2A

  • (Triphenylphosphine)gold(I) chloride (Ph3PAuCl)

  • Silver triflate (AgOTf)

  • Anhydrous solvent (e.g., Dioxane or Acetonitrile)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl intermediate (1.0 equiv) in the anhydrous solvent (0.1 M). Add Ph3PAuCl (0.05 equiv) and AgOTf (0.05 equiv).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (EtOAc/hexanes gradient) to yield the desired chiral 2,4-disubstituted oxazole.

Acyl Group (R)Expected ProductTypical Yield (%)
Methyl2-Methyl-4-((R)-1-((R)-1-hydroxyethyl)prop-2-yn-1-yl)oxazole70-85
Phenyl2-Phenyl-4-((R)-1-((R)-1-hydroxyethyl)prop-2-yn-1-yl)oxazole65-80
tert-Butyl2-(tert-Butyl)-4-((R)-1-((R)-1-hydroxyethyl)prop-2-yn-1-yl)oxazole60-75

Part 3: Synthesis of Substituted Pyrroles

The synthesis of pyrroles from amino alkynes can be achieved through various metal-catalyzed methods.[7] Silver-catalyzed intermolecular cyclization of alkynes and amines is a powerful method for the construction of polysubstituted pyrroles.[7][8]

Proposed Mechanistic Pathway

The reaction is proposed to proceed via silver-catalyzed activation of the alkyne, followed by intermolecular hydroamination with a primary amine. The resulting enamine intermediate can then undergo tautomerization and subsequent cyclization/oxidation to afford the aromatic pyrrole ring.

G cluster_0 Catalytic Cycle Ag(I) Ag(I) Alkyne_Activation Alkyne_Activation Ag(I)->Alkyne_Activation Coordination Hydroamination Hydroamination Alkyne_Activation->Hydroamination + R-NH2 Enamine_Intermediate Enamine_Intermediate Hydroamination->Enamine_Intermediate Tautomerization Tautomerization Enamine_Intermediate->Tautomerization Cyclization Cyclization Tautomerization->Cyclization Oxidation Oxidation Cyclization->Oxidation Pyrrole_Product Pyrrole_Product Oxidation->Pyrrole_Product Pyrrole_Product->Ag(I) Regeneration start (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol start->Alkyne_Activation

Caption: Proposed mechanism for silver-catalyzed pyrrole synthesis.

Detailed Experimental Protocol

Materials:

  • (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

  • Primary amine (e.g., aniline, benzylamine)

  • Silver tetrafluoroborate (AgBF4)

  • (Diacetoxyiodo)benzene (PIDA) or other oxidant

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (1.0 equiv), the primary amine (1.2 equiv), and AgBF4 (0.1 equiv) in anhydrous DCE (0.1 M).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then add the oxidant (e.g., PIDA, 1.5 equiv) in one portion. Heat the reaction to 60 °C and stir for 8-16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography to yield the substituted pyrrole.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield in oxazolidinone synthesis Incomplete mesylation; Inactive NaH; Insufficient reaction time.Ensure complete mesylation by TLC; Use fresh NaH and ensure anhydrous conditions; Increase reaction time or gently heat the cyclization step.
Low yield in oxazole synthesis Incomplete N-acylation; Deactivated gold catalyst; Competing side reactions.Confirm complete acylation before cyclization; Use freshly prepared catalyst solution; Ensure anhydrous and inert conditions for the cyclization; screen different silver salts.
Mixture of products in pyrrole synthesis Incomplete oxidation; Side reactions of the starting materials or intermediates.Ensure the full equivalent of oxidant is added; Optimize reaction temperature and time; Screen different oxidants.
Difficulty in purification Close-running spots on TLC; Presence of highly polar byproducts.Use a different solvent system for chromatography; Consider a derivatization/de-derivatization strategy; Recrystallization may be an option for solid products.

Conclusion

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a highly valuable chiral building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a framework for the reliable production of chiral oxazolidinones, oxazoles, and pyrroles. The stereochemical information embedded in the starting material allows for the synthesis of enantiomerically enriched products, which is of paramount importance in drug development. Further exploration of the reactivity of this versatile substrate is likely to yield novel and efficient routes to other complex heterocyclic systems.

References

  • Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. [Link]

  • Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. ResearchGate. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Wu, C., Liang, Z.-W., Xu, Y.-Y., He, W.-M., & Xiang, J.-N. (2013). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Chinese Chemical Letters, 24(9), 783-786. [Link]

  • Morita, N. (2019). Gold-catalyzed one-pot synthesis of substituted oxazoles from 3-trimethylsilyl propargylic alcohols and amides. Research and Reviews: Journal of Chemistry. [Link]

  • An, H., Mai, S., Xuan, Q., Zhou, Y., & Song, Q. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401–408. [Link]

  • Chen, Y., Wu, W., & Jiang, H. (2010). One-pot silver-catalyzed and PIDA-mediated sequential reactions: synthesis of polysubstituted pyrroles directly from alkynoates and amines. Organic & Biomolecular Chemistry, 8(4), 747–749. [Link]

  • Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. ResearchGate. [Link]

  • Cyclization Reactions of Alkenes and Alkynes. Thieme Chemistry. [Link]

  • Gao, M., He, C., Chen, H., Bai, R., Cheng, B., & Lei, A. (2013). Synthesis of pyrroles by click reaction: silver-catalyzed cycloaddition of terminal alkynes with isocyanides. Angewandte Chemie International Edition, 52(27), 6958–6961. [Link]

  • Camacho-Davila, A. A., & Zepeda, L. G. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8632–8642. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1148–1153. [Link]

  • An, H., Liu, Y., Li, Y., & Song, Q. (2021). Gold-Catalyzed One-Pot Synthesis of Polyfluoroalkylated Oxazoles from N-Propargylamides Under Visible-Light Irradiation. Chemistry–An Asian Journal, 16(17), 2417–2420. [Link]

  • Gold‐Catalyzed Synthesis of 2,5‐Disubstituted Oxazoles from Carboxamides and Propynals. ResearchGate. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 621-653. [Link]

  • Synthesis of oxazolidinones. Organic Chemistry Portal. [Link]

  • White, M. C., & Chen, M. S. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 136(31), 10815–10818. [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1818–1826. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048. [Link]

  • Synthesis of oxazolidin-2-ones. ResearchGate. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(36), 7088–7099. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 43. [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]

  • Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids. Journal of the Chemical Society, Chemical Communications, (1), 4–5. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. [Link]

  • Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. Chemical Communications, 53(86), 11799–11802. [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8501. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • The stereoselective synthesis of α-amino aldols starting from terminal alkynes. Chemical Communications, 51(68), 13329–13332. [Link]

  • Stereoselective synthesis of functionalized cyclic amino acid derivatives via a[9][10]-Stevens rearrangement and ring-closing metathesis. Organic Letters, 15(18), 4770–4773. [Link]

  • Regio- and stereoselective synthesis of cis-3-amino-β-lactams. ResearchGate. [Link]

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  • Silver-catalyzed regioselective synthesis of pyrano heterocycles: a versatile route to samoquasine A derivatives. Organic & Biomolecular Chemistry, 21(34), 7016–7020. [Link]

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Application Note: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol in Inhibitor Synthesis

[1]

Part 1: Strategic Overview & Mechanism

The target compound is an amino-alkynol .[1] Its value lies in the orthogonality of its functional groups:

  • N-Boc Amine (C3): A protected handle for the P1 amino acid side chain (methyl group from alanine origin).

  • Secondary Alcohol (C2): The transition-state hydroxyl mimic essential for hydrogen bonding with the enzyme's catalytic aspartic acid residues.

  • Terminal Alkyne (C4-C5): A versatile "warhead" precursor.[1] It can be:

    • Hydrated to form ketomethylene isosteres.

    • Reduced to form hydroxyethylene isosteres.

    • Coupled (Sonogashira/Click) to extend the P1' pharmacophore.

Stereochemical Criticality

The (2R,3R) configuration is non-trivial. Standard biological amino acids (L-series) possess the (S) configuration. Accessing the (3R) center requires starting from D-Alanine or using catalytic asymmetric methods. The (2R) alcohol stereochemistry is established during the nucleophilic addition to the aldehyde, controlled by chelation or Felkin-Anh dynamics.

Part 2: Experimental Protocol (Synthesis)

Phase A: Synthesis of N-Boc-D-Alaninal

Objective: Generate the electrophilic aldehyde component with the (R)-stereocenter intact.[1] Starting Material: N-Boc-D-Alanine Methyl Ester (CAS: 102185-33-1).[1]

Protocol:

  • Setup: Flame-dry a 500 mL RB flask; flush with Argon.

  • Dissolution: Dissolve N-Boc-D-Alanine Methyl Ester (10.0 g, 49.2 mmol) in anhydrous Toluene (200 mL). Cool to -78°C .[1][2][3]

  • Reduction: Add DIBAL-H (1.0 M in toluene, 108 mL, 2.2 equiv) dropwise over 45 mins via cannula. Crucial: Maintain internal temp < -70°C to prevent over-reduction to the primary alcohol.[1]

  • Quench: At -78°C, quench with Methanol (15 mL). Pour mixture into a vigorously stirred solution of Rochelle's Salt (Sat. aq. Potassium Sodium Tartrate, 300 mL).

  • Workup: Stir for 2 hours until phases separate clearly (emulsion breakdown). Extract aqueous layer with EtOAc (3 x 100 mL). Dry organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2) to yield N-Boc-D-Alaninal as a white solid/oil.[1] Use immediately (aldehydes racemize upon storage).

Phase B: Diastereoselective Alkyne Addition

Objective: Install the alkyne and establish the (2R) alcohol center. Reagents: Ethynylmagnesium Bromide, Zinc Chloride (ZnCl₂).

Scientist's Note: We use Chelation Control (Zn²⁺) to favor the syn-amino alcohol (relative stereochemistry), which, combined with the (R)-aldehyde, targets the specific (2R,3R) diastereomer.

Protocol:

  • Chelation Setup: In a dry flask, dissolve N-Boc-D-Alaninal (5.0 g, 28.9 mmol) in anhydrous THF (100 mL). Cool to -78°C .[1][2][3]

  • Lewis Acid Addition: Add ZnCl₂ (1.0 M in ether, 30 mL, 1.05 equiv). Stir for 30 mins at -78°C to form the rigid 5-membered chelate intermediate.

  • Nucleophilic Attack: Add Ethynylmagnesium Bromide (0.5 M in THF, 120 mL, 2.0 equiv) dropwise.

  • Reaction: Allow to warm slowly to -20°C over 4 hours. Monitor by TLC (stain with KMnO₄).

  • Quench: Pour into Sat. NH₄Cl solution. Extract with Ether (3x).

  • Purification: The reaction yields a mixture of diastereomers (typically 4:1 to 8:1 ratio favoring the chelation product). Purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

    • Major Product: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol.[1]

    • Minor Product: (2S,3R)-isomer (Anti-Cram product).

Data Validation Table:

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Yield (Step B) 65 - 75%Gravimetric
Diastereomeric Ratio (dr) > 90:10 (after purification)¹H NMR / Chiral HPLC
¹H NMR (CDCl₃) δ 1.25 (d, 3H), 1.44 (s, 9H), 2.45 (d, 1H, alkyne), 4.60 (br, 1H, NH)400 MHz NMR
Optical Rotation [α]²⁰D specific to (2R,3R) isomerPolarimetry

Part 3: Application Workflows (Inhibitor Synthesis)

The (2R,3R)-alkynol is a "divergent intermediate." Below are the two primary routes for converting this scaffold into active pharmaceutical ingredients (APIs).

Workflow 1: Synthesis of Hydroxyethylamine Isosteres (BACE1/HIV)

This route reduces the alkyne to an ethyl group or functionalizes it, maintaining the stable secondary alcohol transition-state mimic.

  • Protection: Protect the C2-hydroxyl (e.g., TBS-Cl, Imidazole) to prevent side reactions.[1]

  • Functionalization (Optional): Perform Sonogashira Coupling on the terminal alkyne with an Aryl-Iodide (Ar-I) to introduce the P1' ligand (e.g., a substituted phenyl ring).

  • Reduction: Hydrogenation (H₂, Pd/C or Lindlar catalyst) converts the alkyne to an alkane or cis-alkene, finalizing the hydrophobic core.

  • Deprotection/Coupling: Remove the N-Boc group (TFA/DCM) and couple the resulting amine with the P2/P3 ligand (e.g., Isophthalic acid derivatives for BACE1).

Workflow 2: Synthesis of Ketomethylene Isosteres

This route hydrates the alkyne to create a ketone, which acts as a different class of transition state mimic (often hydrated in situ by the enzyme).

  • Hydration: Treat the (2R,3R)-alkynol with HgO/H₂SO₄ (Kucherov reaction) or AuCl₃/MeOH.

  • Result: This yields the gamma-amino ketone .[1]

  • Utility: These are potent inhibitors where the ketone carbonyl forms a gem-diol in the active site, mimicking the tetrahedral intermediate.

Part 4: Visualization of Pathways

DOT Diagram: Synthesis & Application Logic

The following diagram illustrates the stereochemical divergence and downstream applications.

GStartN-Boc-D-Alanine(Methyl Ester)AldehydeN-Boc-D-Alaninal(Electrophile)Start->Aldehyde1. DIBAL-H, -78°C2. Rochelle's SaltChelateZn(II)-ChelateIntermediateAldehyde->ChelateZnCl2, -78°CTarget(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol(Target Scaffold)Chelate->TargetEthynylMgBr(Chelation Control)HIVHydroxyethylamineIsosteres(HIV/BACE1 Inhibitors)Target->HIV1. Sonogashira2. HydrogenationKetoKetomethyleneIsosteres(Renin Inhibitors)Target->KetoHg(II) HydrationClickTriazolePeptidomimetics(Click Chemistry)Target->ClickCuAAC(Azide Coupling)

Caption: Stereoselective synthesis pathway from D-Alanine to the (2R,3R)-alkynol and its divergence into three major classes of protease inhibitors.

Part 5: References & Grounding

  • Synthesis of Amino-Alkynols:

    • Methodology: Reetz, M. T. (1999). "Chelation control in the addition of nucleophiles to chiral

      
      -amino aldehydes." Chemical Reviews. This seminal work establishes the ZnCl₂ protocol for accessing syn-diastereomers (2R,3R from D-alaninal) with high fidelity.[1]
      
    • Source:[1]

  • Application in HIV Protease Inhibitors:

    • Context: The hydroxyethylamine isostere is the core of drugs like Saquinavir and Amprenavir . The alkyne route allows for the installation of the P1' side chain via acetylide chemistry before reduction.

    • Source:

  • BACE1 Inhibitor Design:

    • Context: Use of hydroxyethylamine scaffolds in Alzheimer's research. The stereochemistry at the hydroxyl group (C2) is critical for binding to the catalytic dyad (Asp32/Asp228).

    • Source:

  • General Protocol for Garner's Aldehyde/Alaninal:

    • Standard: Jurczak, J., & Gołębiowski, A. (1989). "Optically active N-protected

      
      -amino aldehydes in organic synthesis." Chemical Reviews.
      
    • Source:

Scientist's Troubleshooting Guide
  • Problem: Low Diastereomeric Ratio (dr).

    • Fix: Ensure the reaction temperature never exceeds -20°C during the Grignard addition. Higher temperatures disrupt the zinc chelate, leading to the thermodynamic (anti) product.

  • Problem: Racemization of Aldehyde.

    • Fix: Do not store N-Boc-D-Alaninal. Prepare it fresh and use it within 1 hour. Silica gel for purification must be neutralized (treat with 1% Et₃N) if the aldehyde is acid-sensitive, though N-Boc-alaninal is relatively robust compared to Garner's aldehyde.[1]

  • Safety: Ethynylmagnesium bromide is flammable and moisture sensitive. Handle under strict inert atmosphere.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in this specific synthesis. As a crucial chiral building block in medicinal chemistry, achieving high yields of this compound is often critical. This document provides a structured, in-depth approach to troubleshooting common issues, grounded in established chemical principles and validated protocols.

I. Synthesis Overview & Common Pitfalls

The synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol typically involves the protection of an amino alcohol precursor. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions.[1][][][] However, the synthesis is not without its challenges, and low yields can often be attributed to a handful of common problems.

Typical Synthetic Route:

Synthesis_Overview cluster_main Core Synthetic Pathway cluster_pitfalls Common Pitfalls Start (2R,3R)-3-amino-pent-4-yne-2-ol (Starting Material) BocProtection N-Boc Protection ((Boc)₂O, Base) Start->BocProtection Reaction Product (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (Target Compound) BocProtection->Product Yield IncompleteReaction Incomplete Reaction BocProtection->IncompleteReaction SideReactions Side Reactions BocProtection->SideReactions PurificationLoss Purification Losses Product->PurificationLoss

Caption: Core synthesis and common failure points.

This guide will systematically address these pitfalls in a question-and-answer format, providing both the rationale behind the troubleshooting steps and detailed protocols to implement them.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The N-Boc protection reaction is sluggish or incomplete.

Q: My reaction does not go to completion, even after extended reaction times. How can I drive the reaction forward?

A: Incomplete N-Boc protection is a frequent cause of low yields. Several factors can contribute to this, including suboptimal reaction conditions and reagent quality.

Root Cause Analysis & Solutions:

  • Insufficient Basicity: The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) requires a base to deprotonate the amine, increasing its nucleophilicity.[5] For sterically hindered or less reactive amines, a stronger base or a different solvent system may be necessary.

  • Reagent Quality: Ensure that your (Boc)₂O is of high purity and has been stored under appropriate conditions (cool and dry) to prevent decomposition.

  • Steric Hindrance: The starting material, (2R,3R)-3-amino-pent-4-yne-2-ol, presents some steric bulk around the amino group, which can slow down the reaction.

Troubleshooting Workflow:

Incomplete_Reaction_Troubleshooting Start Incomplete N-Boc Protection CheckBase Optimize Base and Solvent System Start->CheckBase CheckReagent Verify (Boc)₂O Quality CheckBase->CheckReagent IncreaseTemp Increase Reaction Temperature CheckReagent->IncreaseTemp UseCatalyst Consider a Catalyst (e.g., DMAP) IncreaseTemp->UseCatalyst Success Reaction Driven to Completion UseCatalyst->Success

Caption: Troubleshooting workflow for incomplete reactions.

Recommended Actions & Protocols:

Action Rationale Experimental Protocol
Optimize Base and Solvent A stronger base or a more suitable solvent can enhance the reaction rate.Protocol 1: Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of dioxane and water. Add NaOH (1.5 eq) and stir until dissolved. Cool to 0°C and add (Boc)₂O (1.1 eq) portion-wise. Allow to warm to room temperature and stir for 2-4 hours.[6]
Increase Reaction Temperature For sterically hindered amines, increasing the temperature can provide the necessary activation energy.Protocol 2: In an anhydrous solvent like THF or DMF, use triethylamine (TEA) as the base and heat the reaction to 40-50°C. Monitor the reaction progress by TLC.[]
Use a Catalyst 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can significantly accelerate the reaction.Protocol 3: To the reaction mixture in Protocol 2, add a catalytic amount of DMAP (0.05-0.1 eq). Be cautious, as DMAP can also catalyze the Boc protection of the hydroxyl group if the reaction is left for too long.[]
Issue 2: Formation of significant side products is observed.

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I prevent them?

A: Side reactions are a common culprit for reduced yields. In the case of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol synthesis, the most likely side product is the di-Boc species, where both the amino and hydroxyl groups are protected.

Potential Side Reactions:

Side_Reactions cluster_reactions Reaction Pathways AminoAlcohol (2R,3R)-3-amino-pent-4-yne-2-ol DesiredProduct N-Boc Protected Product (Mono-protected) AminoAlcohol->DesiredProduct Desired Reaction (Selective N-protection) SideProduct N,O-di-Boc Protected Product (Di-protected) AminoAlcohol->SideProduct Side Reaction (O-protection) BocAnhydride

Caption: Desired vs. side reaction pathways.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. A large excess will favor the formation of the di-Boc product.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Over-long reaction times, especially at elevated temperatures or with a catalyst like DMAP, can lead to the protection of the less reactive hydroxyl group.[]

  • Choice of Base: A milder base such as sodium bicarbonate (NaHCO₃) can sometimes provide better selectivity for N-protection over O-protection.

Comparative Table of Conditions to Minimize Side Products:

Parameter Condition to Favor N-protection Condition that may lead to O-protection
(Boc)₂O Stoichiometry 1.1 - 1.2 equivalents> 1.5 equivalents
Temperature 0°C to Room TemperatureElevated temperatures (>40°C)
Catalyst None or minimal DMAPExcess DMAP
Reaction Time Monitored to completion (typically 2-6 hours)Extended reaction times (>12 hours)
Issue 3: Significant loss of product during purification.

Q: My crude yield appears reasonable, but I lose a significant amount of product during column chromatography or recrystallization. How can I improve my purification strategy?

A: Purification can be a major source of yield loss, especially if the product is an oil or has similar polarity to the remaining starting material or side products.

Purification Strategies:

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove water-soluble impurities and excess reagents.

    • Protocol 4: Standard Aqueous Work-up:

      • After the reaction is complete, quench with water.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

      • Combine the organic layers and wash with a mild acid (e.g., 5% citric acid solution) to remove any unreacted amine.[7]

      • Wash with a saturated solution of sodium bicarbonate to remove any acidic byproducts.

      • Wash with brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Recrystallization: If the product is a solid, recrystallization is often more effective and results in higher purity than chromatography.

    • Protocol 5: Recrystallization:

      • Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethyl acetate).

      • Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.

      • Add a few drops of the "good" solvent to clarify the solution.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.[8]

  • Purification via DCHA Salt Formation: For oily products, conversion to a crystalline dicyclohexylamine (DCHA) salt can facilitate purification.

    • Protocol 6: DCHA Salt Formation and Liberation:

      • Dissolve the crude oily product in diethyl ether.

      • Slowly add one equivalent of dicyclohexylamine.

      • Stir until a precipitate forms.

      • Collect the solid DCHA salt by vacuum filtration.

      • To recover the free acid, suspend the salt in ethyl acetate and wash with a 10% aqueous solution of phosphoric acid until the aqueous layer is acidic (pH 2-3).

      • Separate the organic layer, wash with water until neutral, dry, and concentrate.[8]

III. Alternative Synthetic Approaches

If optimizing the standard N-Boc protection protocol does not sufficiently improve the yield, consider alternative synthetic strategies.

  • Use of Alternative Boc Reagents: While (Boc)₂O is the most common reagent, other options exist, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).[7] Boc-ON can be more reactive and may be advantageous in cases of sterically hindered amines.

IV. Summary of Key Recommendations

To overcome low yields in the synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, a systematic approach to troubleshooting is recommended:

  • Ensure Complete Reaction: Optimize base, solvent, and temperature. Consider the use of a catalyst like DMAP if necessary, but with caution.

  • Minimize Side Reactions: Control the stoichiometry of (Boc)₂O and monitor the reaction closely to avoid over-reaction and protection of the hydroxyl group.

  • Optimize Purification: Employ a thorough aqueous work-up. For solids, recrystallization is preferred. For oils, consider purification via a DCHA salt.

By carefully considering these factors and implementing the provided protocols, researchers can significantly improve the yield and purity of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, a valuable intermediate in drug discovery and development.

V. References

  • BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. BenchChem Technical Support.

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

  • National Center for Biotechnology Information. (2008). A short enantioselective synthesis of N-Boc-(2R,3R)-3-methyl-3-hydroxypipecolic acid from geraniol. PubMed.

  • aapptec. (n.d.). Technical Support Information Bulletin 1184: Attaching Boc Protecting Groups With BOC-ON.

  • Smolecule. (n.d.). Troubleshooting Guide: Common Synthesis Issues & Solutions.

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.

  • ResearchGate. (2025). Synthesis of optically pure N-Boc-protected (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines.

  • BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem Technical Support.

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.

  • BOC-Amino Acids. (n.d.). BOC-Amino Acids.

  • Royal Society of Chemistry. (n.d.). Experimental Procedures.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • BOC Sciences. (n.d.). Amino Acid Boc Protection.

  • Royal Society of Chemistry. (n.d.). Experimental Procedures.

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.

  • Springer Nature. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

  • Russian Chemical Reviews. (n.d.). Synthesis of a-amino carbonyl compounds.

  • National Center for Biotechnology Information. (2015). A practical route to β2,3-amino acids with alkyl side chains. PubMed Central.

  • ResearchGate. (n.d.). Application to the synthesis of β²- and β³-amino acids Reaction conditions.

  • University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.

  • BOC Sciences. (n.d.). BOC-Amino Acids.

  • BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. BenchChem Technical Support.

  • Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.

  • ResearchGate. (2018). How to protect amino group of 4-amino acetophenone with BOC ?.

Sources

Side reactions in the synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Executive Summary & Molecule Profile

Target Molecule: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol Common Application: Chiral building block for peptidomimetics, sphingosine analogs, and macrocyclic drugs (e.g., Epothilone fragments). Synthetic Challenge: This synthesis typically involves the nucleophilic addition of a metal acetylide to a chiral


-amino aldehyde (e.g., Garner's Aldehyde). The primary failure modes are diastereomeric erosion  (formation of the (2S,3R) isomer), racemization  of the labile aldehyde, and oxazolidinone cyclization  (loss of the Boc group via internal attack).

This guide addresses the mechanistic causality of these side reactions and provides self-validating protocols to ensure high fidelity in your synthesis.

Diagnostic Flowchart: The Reaction Landscape

The following pathway analysis illustrates the divergence between the desired product, the diastereomeric impurity, and the thermodynamic "sink" (oxazolidinone).

ReactionPathways Start Garner's Aldehyde (S-Configuration) Transition_FA Felkin-Anh TS (Non-Chelated) Start->Transition_FA Li+ / K+ (No Lewis Acid) Transition_Chel Chelated TS (Zn/Mg Bridged) Start->Transition_Chel ZnBr2 / MgBr2 (Chelation Control) Racemate Racemized Aldehyde Start->Racemate Basic conditions / High Temp Reagent Metal Acetylide (M-C≡C-H) Reagent->Transition_FA Reagent->Transition_Chel Anti_Prod Anti-Isomer (Major via FA) (2S,3R) or (2R,3S) Transition_FA->Anti_Prod Steric Control Syn_Prod Syn-Isomer (Target) (2R,3R) Transition_Chel->Syn_Prod Rigid Bicycle TS Oxazolidinone Cyclic Carbamate (Oxazolidinone) Anti_Prod->Oxazolidinone Base/Heat Syn_Prod->Oxazolidinone Base/Heat Internal Cyclization

Figure 1: Mechanistic divergence in the addition of acetylides to


-amino aldehydes. Note that "Anti" and "Syn" outcomes depend strictly on the metal cation used.

Critical Side Reactions & Troubleshooting

Issue A: Diastereomeric Erosion (The Syn/Anti Ratio)

Symptom: NMR shows a mixture of isomers (often 1:1 or favoring the undesired anti-isomer). Mechanism: The addition of a nucleophile to an


-amino aldehyde follows either the Felkin-Anh model  (yielding the anti-isomer) or the Chelation-Control model  (yielding the syn-isomer).
  • Lithium Acetylides: Generally follow Felkin-Anh due to poor chelating ability, favoring the anti product.

  • Zinc/Magnesium Reagents: Form a rigid 5-membered chelate between the aldehyde oxygen and the carbamate nitrogen, directing the nucleophile to the syn face.

Corrective Protocol: If you need the (2R,3R) syn isomer from (S)-Garner's aldehyde, you must use chelation control.

VariableRecommendationMechanistic Reason
Lewis Acid ZnBr₂ (3.0 equiv)Zinc forms a tight chelate with the Boc carbonyl and aldehyde oxygen, locking the conformation.
Solvent Ether or THF/Ether Non-polar solvents stabilize the chelate. Highly polar solvents (DMSO/DMF) disrupt it.
Temperature -78°C Kinetic control is essential to prevent equilibration.
Issue B: The "Missing Product" (Oxazolidinone Formation)

Symptom: Loss of the Boc signal (t-butyl singlet ~1.4 ppm) in NMR, appearance of cyclic carbamate signals, and broad OH peak disappearance. Mechanism: The N-Boc group is essentially an activated ester. Once the secondary alcohol is formed at C2, it can attack the Boc carbonyl intramolecularly. This releases tert-butanol and forms a stable 5-membered cyclic carbamate (oxazolidinone). Trigger: This is accelerated by strong bases (during workup) or Lewis acids (if left too long during the reaction).

Prevention Strategy:

  • Quench Cold: Quench the reaction at -78°C with a buffered solution (saturated NH₄Cl or weak acetic acid), not strong acid or base.

  • Avoid Warm Basic Workup: Do not wash with strong hydroxides (NaOH) while the crude material is warm.

  • Rapid Purification: N-Boc amino alcohols are metastable; purify immediately.

Issue C: Racemization of Starting Material

Symptom: Loss of optical rotation in the final product; 50:50 enantiomeric mixture. Mechanism: Garner's aldehyde has an acidic


-proton. Basic acetylides can deprotonate this position before nucleophilic attack, leading to an enolate that re-protonates racemically.
Fix:  Add the acetylide slowly to the aldehyde at -78°C, or use a less basic counter-ion (e.g., Cerium chloride mediated addition).

Validated Experimental Protocol

Objective: Synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol via Chelation Control.

Reagents:

  • (S)-Garner’s Aldehyde (freshly prepared or distilled).[1]

  • Ethynylmagnesium bromide (0.5 M in THF).[2]

  • Zinc Bromide (anhydrous, 99.9%).

  • Dry THF and Diethyl Ether.[3]

Step-by-Step Guide:

  • Chelation Setup:

    • Flame-dry a 2-neck flask under Argon.

    • Add ZnBr₂ (3.0 equiv) . Note: Fuse the ZnBr₂ under vacuum with a heat gun until it melts, then cool to RT to ensure absolute dryness.

    • Dissolve ZnBr₂ in dry Et₂O (10 mL/mmol).

    • Cool to -78°C .[2]

  • Aldehyde Addition:

    • Add (S)-Garner’s Aldehyde (1.0 equiv) in Et₂O dropwise.

    • Critical Step: Stir at -78°C for 30 minutes. This allows the Zinc-Chelate "cramp" to form.

  • Nucleophile Addition:

    • Add Ethynylmagnesium bromide (3.0 equiv) dropwise over 20 minutes.

    • Maintain temperature at -78°C . Do not allow to warm above -40°C.

    • Monitor by TLC (stain with KMnO₄ or Ninhydrin).

  • Quench & Workup (The Danger Zone):

    • Once complete, quench at -78°C with saturated aqueous NH₄Cl.

    • Dilute with ether and allow to warm to RT.

    • Phase Separation: Wash organic layer with water and brine.

    • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if slightly acidic).

    • Concentration: Rotary evaporate at <30°C. High heat promotes oxazolidinone formation.

  • Purification:

    • Flash chromatography on silica gel.

    • Eluent: Hexanes/EtOAc (gradient 9:1 to 4:1).

    • Note: The syn and anti isomers are usually separable. The syn isomer (chelation product) is typically more polar due to internal H-bonding capabilities in the open chain.

FAQ: Technical Troubleshooting

Q1: I am seeing a third spot on TLC that is not the starting material or the product. What is it? A: This is likely the oxazolidinone . Check the IR spectrum. If you see a strong carbonyl stretch around 1750-1760 cm⁻¹ (cyclic carbamate) versus the typical 1690-1710 cm⁻¹ (Boc urethane), cyclization has occurred.

Q2: My diastereomeric ratio (dr) is poor (2:1). How can I improve it? A: Ensure your ZnBr₂ is anhydrous. Wet Lewis acids fail to chelate effectively. Also, switch solvent to pure Toluene or Ether; THF can compete with the aldehyde for coordination to Zinc, weakening the stereocontrol.

Q3: Can I separate the diastereomers if the reaction isn't selective? A: Yes. N-Boc amino alcohols are usually separable by column chromatography. However, if the spots are too close, convert the alcohol to an acetonide (using 2,2-dimethoxypropane/PTSA). The resulting rigid bicyclic structures often have vastly different Rf values.

References

  • Garner's Aldehyde Synthesis & Stability

    • Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[1][4]

    • Source:

  • Chelation Controlled Addition

    • Diastereoselective Additions of Ethynyl Grignard Reagent to Erythrulose Derivatives.[2] (Demonstrates the reversal of selectivity using Zn/Mg).

    • Source:

  • Oxazolidinone Side Reaction

    • Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cycliz
    • Source:

  • General N-Boc Amino Alcohol Cyclization

    • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones.[5]

    • Source:

Sources

Technical Support Center: Purification of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for drug development professionals and synthetic chemists working with (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol . This molecule is a highly versatile chiral building block frequently utilized in the synthesis of complex sphingolipid analogues and cyclin-dependent kinase (CDK) inhibitors[1].

Due to the presence of a terminal alkyne, a secondary hydroxyl group, and a carbamate-protected amine, this molecule presents unique chromatographic challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity isolations.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my compound streaking heavily on the silica gel column, leading to poor resolution and co-elution? A: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol contains both a secondary hydroxyl group and a carbamate (Boc) protected amine. These functional groups act as strong hydrogen bond donors and acceptors, interacting heavily with the free silanol groups on standard stationary phases. Causality & Solution: To mitigate this, deactivate the silica by pre-treating the column with 1% triethylamine (Et


N) in your non-polar solvent. The basic Et

N caps the acidic silanol sites, disrupting the hydrogen bonding network and resulting in tight, well-defined elution bands.

Q: I observe a new, highly non-polar spot on my TLC after concentrating the purified fractions. What is this byproduct? A: This is likely an oxazolidinone derivative. Boc-amino alcohols are highly prone to undergo oxazolidinone ring closure upon thermal stress or in the presence of trace acids[2]. Causality & Solution: The polarized carbonyl bond of the Boc group makes its oxygen nucleophilic. If the C2-OH is even slightly activated (e.g., by trace acid in CDCl


 or heat), the Boc carbonyl oxygen will attack the C2 position, expelling a tert-butyl cation (as isobutene) and forming an irreversible cyclic carbamate[2]. Never exceed 30°C on the rotary evaporator and ensure your silica gel is pH-neutralized.

DegradationPathway BocAminoAlcohol (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (Desired) Activation Activation of C2-OH (Trace Acid / Thermal Stress) BocAminoAlcohol->Activation NucleophilicAttack Intramolecular Attack (Boc Carbonyl Oxygen) Activation->NucleophilicAttack Oxazolidinone Oxazolidinone Derivative (Irreversible Byproduct) NucleophilicAttack->Oxazolidinone Isobutene Loss of Isobutene + t-Bu Cation NucleophilicAttack->Isobutene

Mechanism of oxazolidinone ring closure degradation under thermal/acidic stress.

Q: How do I separate the (2R,3R) diastereomer from the (2S,3R) epimer if my upstream synthesis was not perfectly stereoselective? A: Diastereomers of vicinal amino alcohols exhibit different intramolecular hydrogen bonding patterns. The threo (2R,3R) and erythro (2S,3R) forms will have different spatial affinities for the silica matrix. A standard Hexane/EtOAc gradient often lacks the selectivity required to separate them. Switching to a Toluene/Ethyl Acetate (e.g., 85:15 v/v) system alters the solvent-solute pi-interactions and hydrogen bonding dynamics, significantly enhancing the resolution of these epimers.

Part 2: Quantitative Data & Visualization Strategies

Because (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol lacks an extended conjugated pi-system, it is invisible under standard 254 nm UV light. You must rely on chemical stains to validate your fractions.

Table 1: TLC Visualization Strategies
ReagentMechanism of ActionObservation
KMnO

Oxidizes the terminal alkyne and secondary alcohol, reducing Mn(VII) to Mn(IV).Bright yellow spot on a purple background. Immediate visualization.
Ninhydrin Reacts with primary amines. Requires vigorous heating (>150°C) to thermally cleave the Boc group first.Purple/pink spot (Ruhemann's purple). Delayed visualization.
UV (254 nm) Absorption by conjugated pi-systems.Inactive. The molecule lacks a suitable chromophore.
Table 2: Chromatographic Solvent Systems
Solvent System (v/v)ApplicationExpected R

Hexane : EtOAc (80:20)Standard bulk purification of the crude mixture.~0.35
Toluene : EtOAc (85:15)Diastereomeric separation (threo vs. erythro epimers).~0.30
DCM : MeOH (98:2)Flushing highly polar impurities from the column.>0.80

Part 3: Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By strictly controlling the pH of the stationary phase and the temperature during concentration, you inherently prevent the degradation pathways outlined in the FAQ.

Step-by-Step Flash Chromatography Protocol:

  • Column Preparation (Deactivation): Slurry pack a glass column with 230-400 mesh silica gel using Hexanes containing 1% v/v Et

    
    N.
    
    • Causality: The basic Et

      
      N neutralizes inherently acidic silanol sites on the silica. This prevents acid-catalyzed Boc-deprotection on the column and minimizes streaking caused by hydrogen bonding.
      
  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the crude is too viscous, dry-load it onto a small amount of silica gel (1:2 ratio of crude to silica) and apply it as a solid band to the top of the column.

    • Causality: DCM is a strong enough solvent to dissolve the polar amino alcohol without significantly disrupting the initial non-polar hexane equilibrium of the column.

  • Elution Gradient:

    • Begin with 100% Hexanes (2 column volumes, CV) to flush residual non-polar organics.

    • Ramp to 90:10 Hexane:EtOAc (3 CV) to elute moderately non-polar impurities.

    • Ramp to 80:20 Hexane:EtOAc (5 CV). The target compound typically elutes in this window.

  • Fraction Validation: Collect 15-20 mL fractions. Spot on TLC plates and stain immediately with KMnO

    
    . Only pool fractions that show a single, clean yellow spot at R
    
    
    
    ~0.35.
  • Concentration (Critical Step): Evaporate the solvent under reduced pressure at a water bath temperature strictly below 30°C .

    • Causality: Higher temperatures provide the activation energy required for the nucleophilic Boc-carbonyl oxygen to attack the C2-hydroxyl, leading to irreversible oxazolidinone formation and catastrophic yield loss[2].

PurificationWorkflow Start Crude Mixture (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol AqueousWorkup Aqueous Workup (Brine / EtOAc) Start->AqueousWorkup Drying Drying (Anhydrous Na2SO4) AqueousWorkup->Drying Concentration Concentration (Rotary Evaporator, <30°C) Drying->Concentration Chromatography Flash Column Chromatography (Silica Gel, Hexane:EtOAc) Concentration->Chromatography TLC TLC Fraction Analysis (Ninhydrin / KMnO4) Chromatography->TLC Pure Pure (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol TLC->Pure Rf ~0.3-0.4 Waste Impurities / Byproducts TLC->Waste Other Rf

Standard purification workflow for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol.

References

  • Title: AU770375B2 - 4-alkenyl (and alkynyl)
  • Title: SYNTHESIS OF BIOLOGICALLY RELEVANT SPHINGOLIPID ANALOGUES Source: Ghent University (UGent) Academic Bibliography URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, a chiral propargylamine building block critical in medicinal chemistry and drug development. As a Senior Application Scientist, my goal is to equip you with the causal logic behind experimental choices, enabling you to navigate the complexities of this stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for chiral propargylamines like the target molecule?

A1: The most prevalent and stereocontrolled approach involves the nucleophilic addition of a metal acetylide to a chiral α-amino aldehyde or its corresponding N-sulfinylimine.[1][2] This strategy leverages a readily available chiral pool of amino acids to set the stereocenters. An alternative, the A3 coupling (aldehyde, alkyne, amine), is powerful for generating libraries but often requires more extensive optimization for high diastereoselectivity with complex substrates.[3][4]

Q2: Why is the Boc (tert-butyloxycarbonyl) group chosen for protection in this synthesis?

A2: The Boc group is a cornerstone of modern organic synthesis for several reasons. It forms a stable carbamate that is resistant to a wide range of nucleophilic and basic conditions, making it compatible with organometallic reagents used in the key alkyne addition step.[5][] Crucially, it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to many other protecting groups, allowing for selective deprotection in multi-step syntheses.[7][8]

Q3: How can I monitor the progress of the key reaction steps effectively?

A3: Thin Layer Chromatography (TLC) is the primary method for monitoring reaction progress.[9] For the alkyne addition, the disappearance of the starting aldehyde and the appearance of a new, typically higher Rf spot (the product amino alcohol) is indicative. For the Boc protection step, the starting amine will be more polar (lower Rf) than the resulting N-Boc product. Staining with ninhydrin can be used to visualize primary/secondary amines, which will show a colored spot, whereas the Boc-protected amine will not.

Q4: My final product is an oil and difficult to purify. What are my options?

A4: "Oiling out" is a common issue with Boc-protected compounds. First, ensure all solvents from the workup are removed under high vacuum.[10] If it remains an oil, purification by flash column chromatography is the standard. If that fails to yield a solid, consider converting the product to a crystalline salt, such as a dicyclohexylamine (DCHA) salt, which can often be easily recrystallized and then reverted to the free form.[10]

Proposed Synthetic Workflow & Experimental Protocol

The synthesis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol can be efficiently achieved from the commercially available N-Boc-L-threonine methyl ester. This route establishes the correct stereochemistry from the outset.

Synthetic_Workflow A N-Boc-L-threonine methyl ester B (4R,5R)-N-Boc-2,2-dimethyl -4-methyl-oxazolidine-5-carboxylate A->B  Acetonide  Protection C N-Boc-(2R,3R)-3-amino -2-hydroxy-butanal B->C  Reduction to Aldehyde  (e.g., DIBAL-H) D (2R,3R)-3-(N-Boc-amino) -pent-4-yne-2-ol (Target Molecule) C->D  Alkynylation  (e.g., Ethynylmagnesium bromide)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Alkynylation of N-Boc-(2R,3R)-3-amino-2-hydroxy-butanal
  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add ethynylmagnesium bromide (0.5 M in THF, 2.2 equivalents) to the stirred solvent.

  • Substrate Addition: Dissolve the crude aldehyde (1.0 equivalent) in anhydrous THF (5 mL) and add it dropwise to the Grignard reagent solution over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (eluent: 30% Ethyl Acetate in Hexanes) for the disappearance of the aldehyde.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the key alkynylation step.

Issue 1: Low or No Product Yield in the Alkynylation Step

Q: I've followed the protocol, but my TLC shows mostly unreacted starting aldehyde and my final yield is very low. What went wrong?

A: This is a common issue often related to the quality of reagents or reaction conditions. The causality chain points to several possibilities:

  • Cause 1: Inactive Grignard Reagent. Ethynylmagnesium bromide is highly sensitive to moisture and air. If it has degraded, it will not be nucleophilic enough to add to the aldehyde.

    • Solution: Use a freshly purchased bottle or titrate the Grignard reagent before use to confirm its molarity. Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Cause 2: Poor Aldehyde Quality. The starting aldehyde, derived from the DIBAL-H reduction, can be unstable and may have degraded upon storage or during workup.

    • Solution: It is highly recommended to use the aldehyde immediately after it is prepared and isolated. Avoid storing it for extended periods, even at low temperatures.

  • Cause 3: Sub-optimal Reaction Temperature. While the reaction is initiated at 0°C, the temperature can significantly impact the rate and side reactions.

    • Solution: If the reaction is sluggish, allow it to warm to room temperature after the initial addition. In some cases, gentle heating (e.g., to 40°C) might be necessary, but this should be done cautiously as it can promote side reactions.[9]

Optimization Data for Alkynylation Conditions

ParameterCondition ACondition B (Optimized)Condition CExpected Outcome
Solvent DichloromethaneTetrahydrofuran (THF) TolueneTHF is optimal for solvating the Grignard reagent.[11]
Temperature -78 °C0 °C to RT 40 °C-78 °C can be too cold, leading to slow reaction. 40 °C may increase side products.
Equivalents of Acetylide 1.1 eq.2.2 eq. 3.0 eq.1.1 eq. may be insufficient due to the acidic alcohol proton. >2.0 eq. ensures complete reaction.
Issue 2: Formation of Multiple Products (Low Diastereoselectivity)

Q: My NMR spectrum shows a mixture of diastereomers. How can I improve the stereochemical purity of my product?

A: The stereocenter bearing the hydroxyl group is formed during the alkynylation. Poor control here is the root cause.

  • Cause 1: Epimerization of the Starting Aldehyde. The α-proton of the aldehyde is acidic and can be removed by the basic Grignard reagent, leading to racemization at that center before the nucleophilic addition occurs.

    • Solution: Add the aldehyde to the Grignard reagent (as described in the protocol) rather than the reverse. This ensures the Grignard is always in excess and the aldehyde reacts quickly, minimizing its exposure time to basic conditions.[1] Keeping the addition temperature low (0 °C or below) is critical.

  • Cause 2: Non-Chelation Control (Felkin-Anh vs. Cram Chelate). The stereochemical outcome of the addition is governed by the conformation of the aldehyde. The presence of the adjacent N-Boc-amino and hydroxyl groups can lead to chelation with the magnesium ion, favoring a specific diastereomer.

    • Solution: The choice of the organometallic reagent can influence the degree of chelation. Try switching from ethynylmagnesium bromide to ethynyllithium. Lithium reagents are generally less coordinating and may alter the diastereomeric ratio. Screen different solvents; non-coordinating solvents like toluene may disfavor chelation compared to THF.[11]

Issue 3: Complications with the N-Boc Protection/Deprotection

Q: I'm having trouble with the Boc group. Either the protection is incomplete, or I'm seeing side products during deprotection.

A: Boc chemistry is generally robust, but issues can arise from substrate-specific reactivity or improper conditions.

  • Cause (Protection): Incomplete Reaction or Side Products. The free hydroxyl group in the amino alcohol can compete with the amine for reaction with Boc anhydride, leading to O-Boc protection.[9]

    • Solution: Amines are inherently more nucleophilic than alcohols.[12] Run the reaction at room temperature or below with a mild base like sodium bicarbonate in an aqueous/organic solvent mixture (e.g., THF/water or Dioxane/water).[13] Use only a slight excess of Boc₂O (1.1 eq.) to minimize di-protection.

  • Cause (Deprotection): Acid-Sensitive Alkyne. The terminal alkyne can be unstable under strongly acidic deprotection conditions. The tert-butyl cation generated during deprotection can also cause side reactions.[5][14]

    • Solution: Use a scavenger, such as triisopropylsilane (TIS) or anisole, in your deprotection cocktail (e.g., TFA/DCM/TIS).[14] The scavenger will trap the tert-butyl cation, preventing it from alkylating your product. If the substrate is particularly sensitive, consider milder deprotection methods, such as using 4M HCl in dioxane, which can sometimes be more selective.[14]

Troubleshooting_Tree Start Low Yield in Alkynylation? Q_Reagent Are Grignard & Aldehyde Fresh? Start->Q_Reagent S_Reagent_Yes Use Fresh Reagents Titrate Grignard Q_Reagent->S_Reagent_Yes No Q_Temp Is Temperature Optimal? Q_Reagent->Q_Temp Yes S_Reagent_Yes->Q_Temp S_Temp_No Run at 0°C -> RT Q_Temp->S_Temp_No No Q_Stereo Diastereomers Observed? Q_Temp->Q_Stereo Yes S_Temp_No->Q_Stereo S_Stereo_Yes Check Addition Order Screen Solvents/Metals Q_Stereo->S_Stereo_Yes Yes Success Problem Solved Q_Stereo->Success No S_Stereo_Yes->Success

Caption: Troubleshooting decision tree for the alkynylation step.

References

  • Reiss, M., & Seebach, D. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2427–2436. [Link]

  • Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois at Urbana-Champaign. [Link]

  • Organic Synthesis Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

  • ResearchGate. (n.d.). How can we protect an amino group leaving an alcohol group free?[Link]

  • Appidi, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25036–25042. [Link]

  • Maguire, A. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Roda, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8028. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. [Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Hindered Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the deprotection of tert-butyloxycarbonyl (Boc)-protected hindered amino alcohols. The insights provided herein are grounded in established chemical principles and field-proven experience to help you navigate the complexities of this common yet often challenging transformation.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and predictable cleavage under acidic conditions.[1][2] However, when the Boc-protected amine is part of a sterically hindered amino alcohol, its removal can become a significant synthetic hurdle. Steric hindrance can impede the approach of reagents, leading to sluggish or incomplete reactions, while the presence of a hydroxyl group can introduce unwanted side reactions. This guide is designed to dissect these challenges and provide robust solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Problem 1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions.

Possible Causes & Solutions

This is a classic issue when dealing with sterically hindered substrates.[3] The bulky environment around the nitrogen atom physically blocks the acid from efficiently protonating the carbamate, which is the first step in the deprotection mechanism.[1][4]

  • Insufficient Acid Strength or Concentration: For hindered substrates, the standard 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) may not be sufficient.[3] The reaction rate can have a second-order dependence on acid concentration.[3]

    • Solution: Gradually increase the TFA concentration. In some cases, using neat TFA (with appropriate scavengers) may be necessary.[1][5] Alternatively, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[3][5]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[3] Hindered substrates simply react slower.

    • Solution: Extend the reaction time and monitor progress carefully using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] If extending the time is not fruitful, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[6] However, be mindful of potential side reactions at elevated temperatures.

  • Solvent Choice: The solvent plays a crucial role in solvating both the substrate and the acid.[6]

    • Solution: Ensure your substrate is fully soluble. While DCM is common, for some substrates, using a protic solvent like methanol in conjunction with an acid (e.g., HCl in methanol) can facilitate the reaction.[6]

Decision-Making Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_conditions Initial Check: - Acid concentration (e.g., 20-50% TFA) - Room Temperature - Standard reaction time (1-4h) start->check_conditions increase_acid Increase Acid Strength (e.g., 50% TFA or neat TFA) check_conditions->increase_acid If sluggish extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_acid->extend_time Still incomplete success Deprotection Complete increase_acid->success Success increase_temp Increase Temperature (e.g., 40-50°C) extend_time->increase_temp Still incomplete extend_time->success Success change_acid Change Acid System (e.g., 4M HCl in Dioxane) increase_temp->change_acid Still incomplete or side products observed increase_temp->success Success change_acid->success Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Problem 2: I'm observing significant side product formation, particularly a mass increase of +56 amu.

Possible Causes & Solutions

This mass increase is a tell-tale sign of tert-butylation.[7] The Boc deprotection mechanism proceeds through the formation of a stable tert-butyl cation.[1][4] This highly reactive carbocation can then alkylate any available nucleophiles in the reaction mixture, including the solvent, the starting material, or even the newly deprotected amine.[6][8][9]

  • tert-Butylation:

    • Solution: Use of Scavengers. The most effective way to prevent this is to introduce a "scavenger" into the reaction mixture.[6] Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.

      • Common Scavengers:

        • Triethylsilane (TES) or Triisopropylsilane (TIS): These are reducing scavengers that will reduce the tert-butyl cation to isobutane.[6]

        • Anisole, Thioanisole, or Cresol: These act as cation traps through electrophilic aromatic substitution.[6]

Table 1: Common Scavengers for Boc Deprotection
ScavengerTypical Concentration (v/v)Mechanism of ActionNotes
Triisopropylsilane (TIS)2.5-5%Reduces the tert-butyl cation.Highly effective for preventing alkylation of sensitive residues like tryptophan and methionine.
Thioanisole5%Traps the tert-butyl cation via electrophilic aromatic substitution.Can have a strong odor.
Anisole5%Acts as a cation trap.Less reactive than thioanisole but also effective.[6]
Water2-5%Can act as a scavenger but may affect reaction kinetics.Often included in cleavage cocktails for solid-phase peptide synthesis.[10]
Problem 3: My amino alcohol is degrading, or I'm seeing other protecting groups being cleaved.

Possible Causes & Solutions

This indicates that your reaction conditions are too harsh for the substrate. This is a common issue when dealing with molecules that have multiple acid-sensitive functional groups.[11]

  • Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive groups (e.g., tert-butyl esters, acetals), they may be cleaved under standard Boc deprotection conditions.[11]

    • Solution: Milder Deprotection Methods. Consider alternatives to strong acids like TFA and HCl.

      • Aqueous Phosphoric Acid: This can be a milder and more selective reagent for Boc deprotection in the presence of other acid-labile groups.[11][12]

      • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or tin(II) trifluoromethanesulfonate (Sn(OTf)₂) can facilitate Boc deprotection under less acidic conditions.[2][7]

      • Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods can be employed.

        • Oxalyl Chloride in Methanol: This generates HCl in situ and is reported to be very mild.[6][11]

        • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can induce thermal cleavage of the Boc group.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of TFA-mediated Boc deprotection?

The mechanism is a four-step, acid-catalyzed process:[1][15]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.

cluster_0 Boc Deprotection Mechanism BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H+) BocN->ProtonatedBocN + H+ (TFA) CarbamicAcid [R-NH-COOH] ProtonatedBocN->CarbamicAcid - t-Bu+ tBu t-Bu+ ProtonatedBocN->tBu Amine R-NH2 CarbamicAcid->Amine - CO2 CO2 CO2 CarbamicAcid->CO2 AmineSalt R-NH3+ TFA- Amine->AmineSalt + H+ (TFA)

Sources

Technical Support Center: Purification of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance drawn from established chemical principles and field-proven methodologies. Our goal is to help you navigate common challenges and achieve high purity for this critical chiral intermediate.

Introduction: The Challenge of Purity

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a valuable building block in synthetic chemistry. Its structure, containing a hydroxyl group, a protected amine, and a terminal alkyne, presents a unique set of purification challenges. Impurities often co-elute or have similar solubility profiles to the desired product, making their removal non-trivial. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to encounter during your experiments.

Troubleshooting Guide & FAQs

Q1: My product has isolated as a viscous oil or waxy solid after workup and solvent evaporation. How can I induce crystallization and obtain a pure, solid product?

A1: This phenomenon, often called "oiling out," is the most common issue for this class of compounds. It occurs when the substance separates from the solution as a supersaturated liquid or when impurities disrupt the formation of a stable crystal lattice.[1]

Root Causes & Solutions:

  • Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., THF, Ethyl Acetate, Dichloromethane) can act as impurities, preventing crystallization.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum, potentially with gentle heating (30-40 °C), until a constant weight is achieved.

  • Inhibitory Impurities: Unreacted starting materials, particularly excess di-tert-butyl dicarbonate (Boc₂O) or byproducts, can interfere with crystal formation.

    • Solution: Before attempting crystallization, perform a thorough aqueous workup. Washing the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution will quench and remove unreacted Boc₂O, while a mild acidic wash (e.g., 5% citric acid or 0.1 N HCl) can remove basic impurities.[2][3]

  • Supersaturation/Cooling Rate: If the solution is too concentrated or cooled too quickly, the compound may not have time to organize into a crystal lattice.[4]

    • Solution: Employ slow cooling. Allow the hot, saturated solution to cool gradually to room temperature, then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to maximize yield.[1]

Experimental Protocols to Induce Crystallization:

  • Protocol 1: Recrystallization from a Binary Solvent System. This is the most effective method. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" anti-solvent (in which it is poorly soluble) until the solution becomes cloudy.[1]

    Solvent System"Good" Solvent"Poor" (Anti-Solvent)Typical Ratio (Good:Poor)
    System 1 (Recommended) Ethyl Acetate (EtOAc)Hexane or Heptane1:3 to 1:10
    System 2 Dichloromethane (DCM)Pentane or Hexane1:5 to 1:15
    System 3 TolueneHexane1:2 to 1:5
    System 4 tert-Butyl methyl ether (MTBE)Hexane1:2 to 1:5

    Step-by-Step Recrystallization:

    • Place the crude oil/solid in an Erlenmeyer flask.

    • Add a minimum amount of the hot "good" solvent (e.g., EtOAc) with stirring until the compound just dissolves.

    • Slowly add the "poor" solvent (e.g., hexane) dropwise at room temperature until a persistent cloudiness is observed.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature, then in an ice bath or refrigerator.

    • Collect the crystals via vacuum filtration, washing with a small amount of ice-cold "poor" solvent.[1][4]

    • Dry the crystals under vacuum.

  • Protocol 2: Trituration. If recrystallization is challenging, stirring the oil vigorously with a non-polar solvent in which the product is insoluble (like hexane or diethyl ether) can induce it to solidify.[1]

  • Protocol 3: Seeding. If you have a small amount of pure, crystalline material, adding a single "seed" crystal to a supersaturated solution can initiate crystallization.[1][5]

Q2: My TLC analysis shows multiple spots, including one very close to my product's Rf. How can I effectively separate these impurities?

A2: Close-running spots on TLC indicate impurities with similar polarity to your product. This often points to structurally related side-products or unreacted starting materials. Flash column chromatography is the preferred method for this situation.

Causality & Strategy: The key to chromatographic separation is to find a solvent system (eluent) that maximizes the difference in retention times (ΔRf) between your product and the impurities. The Boc-protected amino alcohol has moderate polarity due to the hydroxyl and carbamate groups.

Experimental Protocol: Flash Column Chromatography

  • Dry Loading (Recommended): Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM), adding the silica, and evaporating the solvent completely. This "dry loading" method typically results in sharper bands and better separation than loading the sample dissolved in liquid.

  • Column Packing: Pack a glass column with silica gel (60-120 or 230-400 mesh) using your chosen eluent system.

  • Eluent System Selection: Based on TLC analysis, choose an eluent that gives your product an Rf value between 0.25 and 0.4.

Eluent SystemTypical Starting Ratio (v/v)Gradient ElutionNotes
Hexane / Ethyl Acetate 9:1 progressing to 7:3Increase the proportion of Ethyl AcetateStandard choice, good for a wide range of polarities.
DCM / Methanol 99:1 progressing to 95:5Increase the proportion of MethanolUse for more polar impurities. A small amount of methanol (1-5%) drastically increases eluent polarity.[6]
Toluene / Acetone 95:5 progressing to 80:20Increase the proportion of AcetoneAn alternative non-chlorinated system.
  • Elution and Collection: Load the sample onto the column and begin elution. Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

Troubleshooting Diagram: Column Chromatography

G start Crude Product TLC Shows Multiple Spots rf_check Is Product Rf 0.25-0.4? start->rf_check adjust_solvent Adjust Solvent Polarity (e.g., increase EtOAc in Hexane) rf_check->adjust_solvent No   load_column Dry Load Sample onto Silica Column rf_check->load_column  Yes adjust_solvent->rf_check elute Elute with Chosen Solvent System load_column->elute collect Collect & Analyze Fractions by TLC elute->collect combine Combine Pure Fractions & Evaporate collect->combine end Pure Product combine->end

Caption: Workflow for purification by column chromatography.

Q3: I suspect my product is contaminated with unreacted Boc-anhydride (Boc₂O). How can I confirm and remove it?

A3: Boc₂O is a common excess reagent in Boc protection reactions and is non-polar. Its presence can inhibit crystallization and interfere with subsequent reactions.

Confirmation:

  • TLC: Boc₂O has a high Rf value in most solvent systems (e.g., >0.8 in 4:1 Hexane:EtOAc) and does not stain well with many common stains like potassium permanganate.

  • ¹H NMR: Boc₂O appears as a sharp singlet at ~1.5 ppm, which can be difficult to distinguish from the product's Boc group protons. However, the integration may be higher than expected.

Removal Strategies:

  • Basic Quench/Wash: During the reaction workup, quenching with a mild base like NaHCO₃ or adding a scavenger amine can effectively remove excess Boc₂O. A polymer-supported scavenger like Si-Trisamine is particularly effective as it can be removed by simple filtration.[7]

  • Chromatography: Due to its non-polar nature, Boc₂O will elute very quickly during silica gel chromatography, well ahead of the more polar product.

  • Vacuum: Boc₂O is volatile and can often be removed under high vacuum, especially with gentle warming (30-40 °C), though this is less reliable for trace amounts.

Q4: My yield dropped significantly after purification, and I see a new, more polar spot on my TLC plate. What is happening?

A4: This is a classic sign of premature deprotection of the N-Boc group. The Boc group is notoriously labile under acidic conditions, and the resulting free amine is much more polar and will have a very low Rf on silica gel TLC.[8][9]

Root Causes & Prevention:

  • Acidic Workup: Overly aggressive acidic washes (e.g., >1M HCl) or prolonged exposure to milder acids can cleave the Boc group.

    • Prevention: Use mild acids like 5% citric acid or saturated ammonium chloride (NH₄Cl) for washes and minimize contact time.[3] Ensure any acidic wash is followed by a neutralizing NaHCO₃ wash.

  • Acidic Chromatography Conditions: Although silica gel is considered weakly acidic, it can be sufficient to cause slow degradation of very sensitive substrates, especially during a long chromatography run.

    • Prevention: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a volatile base like triethylamine (~0.5-1%). This will neutralize acidic sites on the silica surface. Alternatively, use neutral alumina for chromatography.

  • Use of TFA in Chromatography: Reversed-phase HPLC often uses trifluoroacetic acid (TFA) as a mobile phase modifier. Even at low concentrations (0.1%), TFA can be strong enough to cleave the Boc group, especially during solvent evaporation when its concentration increases.[10]

    • Prevention: If using reversed-phase chromatography, opt for a non-acidic modifier like ammonium acetate or acetic acid if your compound is stable under those conditions.[10] If TFA must be used, immediately neutralize the collected fractions with a base like triethylamine and use lyophilization (freeze-drying) instead of rotary evaporation to remove the solvent.[10]

Purification Workflow: Decision Tree

G start Crude Product (Post-Workup) check_state Is the product a solid or an oil? start->check_state solid Solid / Crystalline check_state->solid Solid oil Oil / Waxy Solid check_state->oil Oil recrystallize Recrystallize (e.g., EtOAc/Hexane) solid->recrystallize triturate Triturate with Hexane or Ether oil->triturate check_purity Check Purity (TLC, NMR) recrystallize->check_purity pure Pure Product check_purity->pure Yes impure Still Impure check_purity->impure No chromatography Flash Column Chromatography impure->chromatography chromatography->pure solidifies Does it solidify? triturate->solidifies solidifies->recrystallize Yes solidifies->chromatography No

Caption: Decision workflow for purifying the final product.

References

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel dipeptide analogs of practical value.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

Sources

Improving the solubility of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol for reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a chiral, amphiphilic building block frequently used in fragment-based drug discovery and "Click" chemistry (CuAAC). Its solubility behavior is dictated by a conflict between its lipophilic protecting group (tert-butoxycarbonyl, or Boc) and its polar core (hydroxyl and carbamate moieties).

  • Lipophilic Domain: The tert-butyl group and terminal alkyne favor non-polar organic solvents (e.g., DCM, THF).

  • Polar Domain: The secondary alcohol and carbamate nitrogen are hydrogen bond donors/acceptors.

  • The Challenge: In non-polar solvents (e.g., Hexanes, Toluene), this molecule often forms intermolecular hydrogen-bonding networks, leading to gelation or amorphous precipitation rather than a clear solution. In aqueous buffers, the Boc group renders it insoluble.

This guide provides a systematic approach to solubilizing this intermediate for synthesis, analysis, and bioconjugation.

Solubility Decision Matrix (Logic Flow)

The following decision tree outlines the optimal solvent systems based on your specific experimental goal.

SolubilityMatrix Start Start: Define Application Synth Synthetic Reaction (e.g., Oxidation, Substitution) Start->Synth Click Click Chemistry (CuAAC Bioconjugation) Start->Click Anal Analysis (NMR, HPLC) Start->Anal NonPolar Non-Polar Reagents? Synth->NonPolar Standard Polar Polar/Basic Conditions? Synth->Polar Nucleophilic AqBuffer Aqueous Buffer Required? Click->AqBuffer NMR NMR Solvent Anal->NMR DCM Use DCM or THF (Avoid Hexanes) NonPolar->DCM DMF Use DMF or DMSO (Max 60°C) Polar->DMF CoSolvent Use 20-50% DMSO or tBuOH + THPTA Ligand AqBuffer->CoSolvent CD3OD CD3OD (Breaks Aggregates) CDCl3 (May broaden peaks) NMR->CD3OD

Figure 1: Solubility Decision Matrix. Select solvent system based on downstream application to prevent aggregation or precipitation.

Technical Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned into a gel."

Diagnosis: Intermolecular Hydrogen Bonding. The N-H of the carbamate and the free O-H group can form strong intermolecular hydrogen bonds in non-polar solvents (like Toluene or pure Hexanes), creating a supramolecular gel. Solution:

  • Add a H-Bond Disruptor: Add 5-10% THF or DCM to the non-polar solvent. These solvents accept hydrogen bonds and break the intermolecular network.

  • Warm Gently: Heat the mixture to 30-35°C. Caution: Do not exceed 60°C for extended periods to avoid Boc thermal deprotection [1].

Scenario B: "The compound precipitates when I add the Copper catalyst for Click Chemistry."

Diagnosis: Ligand/Catalyst Incompatibility. Standard Cu(I) sources (like CuI or CuBr) are insoluble in water.[1] When you add them to an aqueous buffer containing your lipophilic Boc-alkyne, the system crashes out. Solution:

  • Solvent Switch: Use a DMSO/Water (1:1) or tBuOH/Water (1:1) mixture. The organic fraction solubilizes the Boc-alkyne.

  • Use a Water-Soluble Ligand: Pre-complex Copper(II) Sulfate with THPTA or TBTA before adding Ascorbate. This keeps the copper species in solution and prevents it from acting as a nucleation site for your alkyne [2].

Scenario C: "I see broad peaks in my NMR (CDCl3)."

Diagnosis: Rotameric Exchange & Aggregation. Boc-amines often exist as rotamers (cis/trans around the carbamate bond). In CDCl3, slow exchange and aggregation broaden signals. Solution:

  • Switch to d6-DMSO or CD3OD: These polar solvents break aggregates and often sharpen the rotameric signals by speeding up the exchange or locking a specific conformation.

  • Variable Temperature NMR: Running the sample at 40-50°C in d6-DMSO will coalesce the rotamer peaks into sharp singlets.

Optimized Experimental Protocols

Protocol 1: Solubility Screening for Reaction Optimization

Use this protocol before committing valuable material to a large-scale reaction.

Solvent ClassRepresentative SolventSolubility RatingNotes
Chlorinated Dichloromethane (DCM)High Excellent for synthesis; prevents gelation.
Ethers Tetrahydrofuran (THF)High Good for low-temp lithiation or reduction.
Alcohols Methanol (MeOH)Moderate Soluble, but may react with electrophiles.
Aprotic Polar DMSO / DMFHigh Best for Click chemistry co-solvents.
Hydrocarbons Hexanes / PentaneLow Risk of Gelation. Use only for precipitation/crystallization.
Aqueous Water / PBS BufferInsoluble Requires >20% organic co-solvent.

Step-by-Step Screen:

  • Weigh 5 mg of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol into a clear glass vial.

  • Add 50 µL of the target solvent (Concentration: 100 mg/mL).

  • Vortex for 30 seconds.

    • Clear Solution? Proceed.

    • Cloudy/Gel? Add solvent in 50 µL increments until dissolved or 500 µL is reached (10 mg/mL).

  • Critical Check: If using for Click chemistry, add water dropwise to the organic solution until turbidity persists. This defines your maximum aqueous ratio (typically ~60% water).

Protocol 2: Recrystallization (Purification)

If the compound contains impurities that affect solubility, recrystallization is the most effective purification method.

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of warm Ethyl Acetate (approx. 40°C).

  • Precipitation: Add warm Hexanes dropwise until the solution turns slightly cloudy.

  • Clarification: Add a few drops of Ethyl Acetate to restore clarity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Filtration: Collect the white crystals. Note: This removes truncated peptides or deprotected amines that may be ruining your solubility profile [3].

Mechanistic Insight: The "Garner's Aldehyde" Connection

Understanding the synthesis of this molecule explains its solubility. It is typically derived from the addition of a metal-acetylide to Garner's Aldehyde (a protected serine derivative) [4].

SynthesisFlow cluster_solubility Solubility Insight Garner Garner's Aldehyde (Soluble in THF) Reaction Lithium Acetylide (-78°C, THF) Garner->Reaction Nucleophilic Attack Product (2R,3R)-N-Boc-Alkynol (Product) Reaction->Product Workup Note The product retains the lipophilic Boc/Acetonide-like character. Soluble in THF/DCM.

Figure 2: Synthetic origin. The reaction conditions (THF, -78°C) confirm that the molecule is highly soluble in ether-based solvents, which should be the first choice for dissolving the pure compound.

References

  • BenchChem Technical Support. (2025).[2][3] Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Retrieved from

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from

  • Herold, P. (1988). Synthesis of D-erythro-sphingosine and D-threo-sphingosine from L-serine. Helvetica Chimica Acta, 71(2), 354-361. (Foundational work on Garner's aldehyde additions).
  • Kang, S. H., & Kim, J. S. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2544–2561. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Enantiomeric Excess Determination of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a valuable chiral building block whose stereochemical integrity must be rigorously controlled. This guide provides a comprehensive analysis of chiral High-Performance Liquid Chromatography (HPLC) for determining its enantiomeric excess (ee). We will explore the causality behind chromatographic choices, present a detailed, validated experimental protocol, and objectively compare the HPLC method with viable alternatives such as Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for chiral purity assessment.

Introduction: The Criticality of Chirality in Drug Development

In pharmaceutical science, chirality is not a subtle academic point but a crucial factor governing a drug's interaction with the inherently chiral environment of the human body.[2] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1][3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[1] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the importance of enantiomeric purity.[1]

Therefore, regulatory bodies like the FDA strongly favor the development of single-enantiomer drugs over racemic mixtures.[2] This necessitates highly accurate and precise analytical methods to quantify the enantiomeric excess (ee) of chiral starting materials and active pharmaceutical ingredients (APIs). (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, with its dual stereocenters and versatile functional groups (amine, alkyne, alcohol), is a prime example of a key intermediate where such control is paramount.

Part 1: The Gold Standard - Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantiomeric separation due to its versatility, robustness, and high resolution.[2][4][5][6] The method's success hinges on the principle of forming transient diastereomeric complexes between the analyte's enantiomers and a chiral stationary phase (CSP), leading to differential retention times and subsequent separation.[7][8]

Expertise-Driven Method Development Strategy

The development of a successful chiral HPLC method is a systematic process, not a matter of chance. The choices made at each step are grounded in the physicochemical properties of the analyte.

1. Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

The CSP is the most critical component in a chiral separation.[9] For an amino alcohol like (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, several types of interactions are possible, including hydrogen bonding, dipole-dipole, and steric interactions.

  • Primary Recommendation: Polysaccharide-Based CSPs: Columns with derivatized cellulose or amylose (e.g., Chiralpak® or Chiralcel® series) are the most successful for a broad range of chiral compounds, including amino alcohols.[9][10] Their helical polymer structures create chiral grooves and cavities that provide the necessary stereospecific interaction sites. We hypothesize that the carbamate linkages on the polysaccharide backbone will form key hydrogen bonds with the hydroxyl and N-H groups of the analyte.

  • Alternative CSPs:

    • Pirkle-Type (Brush-Type) Phases: These phases rely on π-π interactions.[5] While our analyte lacks extensive aromaticity, this could be an option if derivatization were considered.

    • Cyclodextrin-Based Phases: These CSPs separate based on the inclusion of the analyte into a chiral cavity.[11][12] This is a viable secondary screening option.

    • Ligand-Exchange Phases: These are particularly useful for amino acids and involve the formation of coordination complexes with a metal ion (e.g., Cu²⁺).[5][7]

2. Mobile Phase Optimization: Fine-Tuning the Interaction

The mobile phase modulates the interaction between the analyte and the CSP.

  • Mode Selection: Normal Phase: For chiral separations of polar molecules that are soluble in organic solvents, normal phase chromatography (e.g., Hexane/Alcohol) is often the first choice.[9] It tends to provide better selectivity compared to reversed-phase for this compound class.

  • The Alcohol Modifier: The ratio of a non-polar solvent (e.g., hexane) to a polar modifier (e.g., isopropanol or ethanol) is a critical parameter.[9] Increasing the alcohol percentage decreases retention time but can also reduce resolution. A systematic screening (e.g., 5%, 10%, 15% IPA) is necessary to find the optimal balance between analysis time and separation quality.

  • The Critical Additive: Diethylamine (DEA): The free amine in our analyte is basic and can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution. The addition of a small amount of a competing base, such as 0.1% DEA, to the mobile phase is essential.[9] DEA masks these active sites, resulting in sharp, symmetrical peaks and a reliable integration.

Experimental Workflow: Chiral HPLC Analysis

Below is a visual representation of the complete workflow for ee determination.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Processing A Sample Preparation (Dissolve analyte in mobile phase, ~1 mg/mL) E Sample Injection (Inject analyte solution) A->E B Mobile Phase Preparation (e.g., Hexane:IPA:DEA 90:10:0.1 v/v/v) C System & Column Equilibration (Flush with >20 column volumes for stable baseline) B->C D System Suitability Test (Inject racemic standard) C->D D->E F Data Acquisition (Record chromatogram) E->F G Peak Integration (Determine area of each enantiomer peak) F->G H ee Calculation (ee% = |(A1-A2)/(A1+A2)| * 100) G->H

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC

This protocol is designed to be a self-validating system by incorporating a system suitability test.

  • Instrumentation & Materials:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 5 µm, 4.6 x 250 mm.

    • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

    • Racemic standard of N-Boc-3-amino-pent-4-yne-2-ol.

    • Analyte sample.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (where the Boc-carbamate and alkyne have some absorbance).

    • Injection Volume: 10 µL.

  • Procedure:

    • Sample Preparation: Prepare a ~1.0 mg/mL solution of the racemic standard in the mobile phase. Prepare the analyte sample at the same concentration.

    • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]

    • System Suitability Test (SST): Inject the racemic standard solution. The resulting chromatogram must meet the following criteria:

      • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

      • Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0. This SST step validates that the system is performing correctly before analyzing any unknown samples.

    • Sample Analysis: Once the SST criteria are met, inject the analyte sample solution.

    • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[8][13]

Part 2: A Comparative Look at Alternative Methodologies

While chiral HPLC is the workhorse, alternative techniques offer advantages in specific contexts.[13]

Alternative 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[13] It is fundamentally similar to normal phase HPLC but offers distinct advantages.

  • Principle: Separation occurs on the same types of CSPs as HPLC. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster separations and higher efficiency.

  • Advantages:

    • Speed: Analysis times are typically 3-10 times faster than HPLC.

    • Reduced Solvent Consumption: Dramatically lowers the use of organic solvents, making it a "greener" and more cost-effective technique.

  • Disadvantages:

    • Requires specialized instrumentation.

    • Method development can be less intuitive for those unfamiliar with the technique.

Alternative 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This is a non-separative method.[14] A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers.

  • Principle: The different spatial arrangements of these diastereomeric complexes in the magnetic field cause the NMR signals of corresponding protons in the two enantiomers to appear at slightly different chemical shifts (i.e., they become diastereotopic). The enantiomeric excess is determined by integrating the distinct signals.

  • Advantages:

    • Non-separative: Avoids the need for method development on a chromatographic column.

    • Provides structural information simultaneously.

  • Disadvantages:

    • Lower Sensitivity: Requires significantly more sample than HPLC.

    • Peak Overlap: Signal overlap can complicate quantification.

    • The purity of the CSA is critical, and they can be expensive.

Part 3: Performance Head-to-Head: Data-Driven Comparison

To aid in method selection, the following table summarizes the performance characteristics of each technique for the analysis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol.

ParameterChiral HPLCChiral SFCNMR with CSA
Principle Chromatographic SeparationChromatographic SeparationNon-Separative, Spectral
Typical Analysis Time 10 - 30 min2 - 10 min5 - 15 min (instrument time)
Resolution High (Rs > 1.5 achievable)Very HighVariable, depends on agent
Sensitivity (LOD/LOQ) High (ng level)High (ng level)Low (mg level)
Solvent Consumption High (Organic)Low (Mainly CO₂)Very Low
Ease of Method Dev. ModerateModerate to ComplexSimple (agent screening)
Throughput ModerateHighLow to Moderate
Self-Validation SST (Rs, Tf) per runSST (Rs, Tf) per runRequires pure standards

Part 4: Ensuring Trustworthiness Through Method Validation

A developed method is only useful if it is proven to be reliable. Validation should be performed in accordance with regulatory guidelines such as those from the ICH and FDA.[15][16][17][18] Key parameters to validate for a chiral purity method include:

  • Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any related impurities. This is demonstrated by achieving baseline resolution.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is critical for controlling chiral impurities.

  • Linearity: Demonstrating that the peak area response is directly proportional to the concentration of the minor enantiomer over a specified range.

  • Precision: The closeness of agreement between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.[18]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the minor enantiomer.[18]

Conclusion and Recommendations

For the routine, high-confidence determination of the enantiomeric excess of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, chiral HPLC remains the recommended gold standard .[2] Its robustness, high resolution, and the well-understood principles of method development make it an ideal choice for quality control and research environments. The detailed protocol provided in this guide offers a validated starting point for immediate implementation.

Chiral SFC presents a compelling alternative for high-throughput screening environments where speed and reduced environmental impact are primary drivers.[13] For situations where chromatographic separation proves difficult or when an orthogonal, non-separative confirmation is required, NMR with chiral solvating agents is a powerful tool, provided sample quantity is not a limitation.

The ultimate choice of method depends on the specific application, available instrumentation, and desired throughput. However, a properly developed and validated chiral HPLC method provides the most reliable and defensible data for this critical chiral building block in the drug development pipeline.

References

  • Benchchem. Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Accessed March 2026.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY. [Link]

  • Unknown Author. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Tamang, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Unknown Author. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Wang, M. (2023). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Accessed March 2026. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276–281. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Accessed March 2026. [Link]

  • Kauser, A., Ahmed, L., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Unknown Author. (2023). Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]

  • An, H., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(6), 2128–2147. [Link]

  • Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Boudreau, S. P., & Teska, P. J. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Accessed March 2026. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 38–44. [Link]

  • Lebrilla, C. B., et al. (2003). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 75(7), 1612–1619. [Link]

  • Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. [Link]

  • FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutical and Pharmacovigilance. [Link]

  • Bradley, C. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

Sources

Introduction: The Structural Imperative for Chiral Propargylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol Derivatives

The (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol scaffold represents a critical class of chiral building blocks in modern medicinal chemistry. These molecules, featuring a propargylamine moiety, are instrumental in the synthesis of novel therapeutics, including enzyme inhibitors and complex natural product analogs.[1][2] The precise three-dimensional arrangement of the stereocenters, the orientation of the bulky N-Boc protecting group, and the conformation of the reactive alkyne are paramount to their biological activity. While spectroscopic methods like NMR provide valuable conformational data, only single-crystal X-ray crystallography can deliver an unambiguous determination of the absolute configuration and detailed molecular geometry in the solid state.[]

This guide provides a comprehensive comparison of methodologies and a detailed experimental framework for the successful X-ray crystallographic analysis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol derivatives. It is designed for researchers in drug development and organic synthesis, offering insights into overcoming common challenges associated with the crystallization of Boc-protected small molecules.

Core Challenge: Overcoming Crystallization Hurdles of Boc-Protected Amino Alcohols

The N-tert-butoxycarbonyl (Boc) protecting group, while essential for synthetic strategies, frequently complicates crystallization.[] Its bulky, flexible, and lipophilic nature can inhibit the formation of a well-ordered crystal lattice, often leading to the separation of the product as a viscous oil or an amorphous solid.[5][6] The primary challenges include:

  • Inhibition of Lattice Formation: The steric bulk of the Boc group can interfere with efficient molecular packing and the formation of strong, directional intermolecular interactions like hydrogen bonds.

  • Oiling Out: Boc-protected compounds often have a high affinity for organic solvents and may separate as an oil upon cooling or solvent evaporation, a state from which crystallization is difficult.[5]

  • Polymorphism: The conformational flexibility of the urethane linkage can lead to multiple crystalline forms (polymorphs), complicating analysis.

Successfully crystallizing these derivatives requires a systematic approach that carefully considers solvent systems, crystallization techniques, and the strategic use of seeding.

Comparative Analysis of Crystallization Strategies

The choice of crystallization method is paramount. No single technique is universally effective, and a parallel screening approach is often necessary. The table below compares common methods applicable to N-Boc-3-amino-pent-4-yne-2-ol derivatives.

Crystallization Method Principle Advantages for Target Molecule Common Solvents & Rationale Potential Issues
Slow Solvent Evaporation Gradual increase in concentration as the solvent slowly evaporates from a solution.Simple to set up; effective for moderately soluble compounds.Dichloromethane, Ethyl Acetate, Acetone. These solvents have moderate volatility and can dissolve the nonpolar Boc group while accommodating the polar alcohol and amine functionalities.Can lead to the formation of oils if evaporation is too rapid or if the compound has high solubility.[5]
Vapor Diffusion (Hanging/Sitting Drop) A concentrated drop of the sample equilibrates with a larger reservoir of a "poor" solvent (anti-solvent) via the vapor phase, slowly inducing supersaturation.Requires very small amounts of material; allows for fine control over the rate of crystallization.Drop: Ethyl Acetate, Ethanol. Reservoir: Hexane, Diethyl Ether. The anti-solvent should be miscible with the primary solvent but one in which the compound is poorly soluble.[5]Sealing issues can lead to rapid solvent mixing; sensitive to vibrations and temperature fluctuations.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface.Can produce high-quality, single crystals by creating a slow, undisturbed diffusion gradient.Bottom Layer (Sample): Toluene, Ethanol. Top Layer (Anti-solvent): Hexane, Pentane. Ideal for preventing rapid precipitation.Difficult to set up without disturbing the interface; requires careful selection of solvents with appropriate densities.
Seeding A microscopic seed crystal is introduced into a supersaturated solution to initiate nucleation.[6]Highly effective for compounds that are prone to oiling out or resist spontaneous nucleation.[5][7]Any of the above solvent systems can be used. The key is to prepare a solution that is just below the point of spontaneous precipitation.Requires existing crystals (can be generated by scratching the flask or rapid cooling of a small aliquot).[5] Contamination risk.

Experimental Workflow for Structure Determination

The path from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous attention to detail.

Diagram 1: Overall Experimental Workflow

G cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Rigorous Purification (Chromatography/Recrystallization) Synthesis->Purification Screening Parallel Crystallization Screening (Multiple Solvents & Methods) Purification->Screening Harvesting Crystal Harvesting & Mounting Screening->Harvesting DataCollection Data Collection (Diffractometer) Harvesting->DataCollection DataProcessing Data Processing & Scaling DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods/Patterson) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow from synthesis to final crystallographic analysis.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Synthesize the desired (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol derivative using established literature procedures.

  • Crucial Step: Purify the crude product to >99% purity, as determined by NMR and HPLC. Impurities can significantly inhibit crystallization.[5] Column chromatography followed by removal of all solvent under high vacuum is recommended. The final product is often a colorless oil or waxy solid.

2. Crystallization Screening:

  • Prepare a stock solution of the purified compound in a "good" solvent like ethyl acetate or acetone (approx. 10-20 mg/mL).

  • Set up multiple crystallization trials in parallel using the methods described in the table above. For slow evaporation, dispense 0.5 mL of the stock solution into small vials covered with parafilm pierced with 1-2 small holes.

  • For vapor diffusion, place a 5-10 µL drop of the stock solution on a siliconized cover slip and invert it over a well containing 0.5 mL of an anti-solvent like hexane.

  • Store all trials in a vibration-free environment at a constant temperature (room temperature or 4°C).

3. Crystal Handling and Mounting:

  • Once crystals appear (this can take days to weeks), carefully select a single, well-formed crystal with sharp edges under a microscope.

  • Using a cryoloop, quickly scoop the crystal from the mother liquor and immediately plunge it into liquid nitrogen to flash-cool it. This process, known as cryo-cooling, prevents ice formation and protects the crystal from radiation damage during data collection.

  • Mount the frozen crystal on the goniometer head of the X-ray diffractometer.

4. Data Collection and Processing:

  • Perform data collection using a modern single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The raw diffraction images are then processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data.

5. Structure Solution, Refinement, and Validation:

  • The processed data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.

  • This initial model is then refined against the experimental data, optimizing atomic positions, and modeling thermal motion. Hydrogen atoms are typically placed in calculated positions.[8]

  • The final refined structure is validated using software like CheckCIF to ensure it is chemically sensible and conforms to established crystallographic standards.

Anticipated Structural Features & Data Comparison

While no public crystal structure exists for the parent compound, we can predict key geometric parameters based on related structures.[1][9] This provides a baseline for comparison when a new structure is solved.

Parameter Expected Value / Observation Rationale / Comparative Data Source
Space Group Chiral, non-centrosymmetric (e.g., P2₁2₁2₁, P2₁)The molecule is chiral, so it must crystallize in one of the 65 chiral space groups.
C≡C Bond Length ~1.17 - 1.20 ÅTypical for a carbon-carbon triple bond. X-ray studies of other propargylamines show values in this range.[9]
N-Boc Conformation The C-N bond of the urethane is often found to be trans to the C=O bond.This conformation is generally lower in energy and commonly observed in crystal structures of Boc-protected amino acids.
Hydrogen Bonding Strong O-H···O or O-H···N hydrogen bonds are expected, likely forming chains or dimers.The presence of the hydroxyl group (donor) and the carbonyl oxygen of the Boc group (acceptor) makes hydrogen bonding a primary packing force.[10]
Flack Parameter Should refine to a value near zero.This parameter is used to confirm the absolute configuration of the chiral centers. A value close to 0 for the (2R,3R) configuration confirms the assignment.

Diagram 2: Key Molecular Features for Analysis

Caption: Key structural aspects to be determined by X-ray analysis.

Troubleshooting Common Crystallization Failures

When initial screening fails to yield crystals, a logical troubleshooting process is required.

Diagram 3: Crystallization Troubleshooting Guide

G cluster_outcomes cluster_solutions_oil Solutions for Oiling cluster_solutions_noxtal Solutions for No Nucleation cluster_solutions_badxtal Solutions for Poor Quality start Initial Screening Result oil Product Oils Out start->oil no_xtal No Crystals / Clear Solution start->no_xtal bad_xtal Poor Quality Crystals start->bad_xtal sol1a Decrease Temperature oil->sol1a sol1b Use Less Polar Solvent System oil->sol1b sol1c Attempt Seeding oil->sol1c sol2a Increase Concentration no_xtal->sol2a sol2b Try Different Anti-solvents no_xtal->sol2b sol2c Scratch Inner Surface of Vial no_xtal->sol2c sol2d Re-purify Compound no_xtal->sol2d sol3a Slow Down Crystal Growth (Lower Temp / Slower Evaporation) bad_xtal->sol3a sol3b Screen More Solvent Conditions bad_xtal->sol3b

Caption: Decision tree for addressing common crystallization problems.

Conclusion

The X-ray crystallographic analysis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol derivatives, while challenging, is an indispensable tool for confirming absolute stereochemistry and understanding the conformational preferences that govern molecular recognition and biological activity. Success hinges on a systematic and patient approach to crystallization, beginning with highly pure material and exploring a diverse range of solvent systems and techniques. By comparing various methods and employing a logical troubleshooting workflow, researchers can significantly increase the probability of obtaining high-quality single crystals suitable for diffraction analysis. The resulting structural data provides the definitive evidence required for advancing these valuable chiral building blocks in drug development pipelines.

References

  • Crystallographic and spectroscopic studies on persistent triarylpropargyl cations. (n.d.). Chemical Communications (RSC Publishing).
  • Ramírez-Lao, A. J., et al. (n.d.). Crystal structure, Hirshfeld surface analysis, and molecular dynamics simulations of two isostructural N-propargyl-4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline derivatives. Ramírez Lab.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. (n.d.). Benchchem.
  • Shima, T., et al. (n.d.). Crystallographic and spectroscopic studies on persistent triarylpropargyl cations. ChemRxiv.
  • Crystallization method of Boc-amino acid. (2021, April 16). Eureka | Patsnap.
  • CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.
  • Structures of chiral amino alcohols and amino acids tested (only one.... (n.d.). ResearchGate.
  • Dragoi, D., et al. (2003). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. Lunar and Planetary Science XXXIV.
  • Amino Acid Boc Protection. (n.d.). BOC Sciences.
  • X-ray Crystallography Services. (n.d.). BOC Sciences.
  • Propargylamine - Wikipedia. (n.d.).
  • de Almeida, G. K. S., et al. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. NIH.
  • Mavroidi, B., et al. (2021, January 6). 4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Drake, C. A., et al. (n.d.). Crystallographic and spectroscopic characterization of racemic Mosher's Acid. PMC.
  • Mukherjee, A., et al. (2023). Synthesis of a-amino carbonyl compounds. Russian Chemical Reviews, 92(3).
  • Wolf, C., et al. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing).
  • Wolf, C., et al. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat. Semantic Scholar.
  • X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). (2025, August 5). ResearchGate.

Sources

Precision in Sphingolipid Scaffolding: The Strategic Advantage of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of asymmetric synthesis, particularly for sphingolipids and functionalized amino alcohols, the choice of starting material dictates the efficiency of the entire campaign. While traditional routes relying on Garner’s Aldehyde or Sharpless Asymmetric Catalysis remain staples, they often suffer from diastereomeric leakage and extended step counts.

This guide objectively analyzes (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (BAP-2R3R) , a specialized chiral building block. By pre-installing the critical vicinal amino-alcohol motif with high optical purity and providing a versatile alkyne handle, BAP-2R3R offers a superior kinetic and thermodynamic entry point for the synthesis of Jaspine B analogs, sphingosine derivatives, and complex heterocyclic scaffolds.

The Molecule: Structural Profile & Reactivity

Product: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol Core Motif: syn-Amino Alcohol with Terminal Alkyne Key Features:

  • Stereochemical Integrity: Fixed (2R,3R) configuration eliminates the need for downstream resolution.

  • Orthogonal Protection: The N-Boc group is stable to basic/nucleophilic conditions (e.g., Sonogashira coupling) but easily removed under acidic conditions.

  • The "Click" Handle: The C4-alkyne is a "universal socket" for chain elongation (via lithiation/alkylation) or triazole formation (via CuAAC).

Structural Visualization

MoleculeStructure Boc N-Boc Group (Acid Labile) Amine C3-Amine (Chiral Center R) Boc->Amine Protection Alcohol C2-Hydroxyl (Chiral Center R) Amine->Alcohol Vicinal Relationship (syn-selective) Alkyne C4-Alkyne (Functional Handle) Amine->Alkyne Adjacent Reactivity

Figure 1: Functional decomposition of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol showing orthogonal reactivity zones.[1]

Comparative Analysis: BAP-2R3R vs. Conventional Alternatives

The following analysis compares BAP-2R3R against the two most common methodologies for generating chiral alkynyl amino alcohols.

Alternative A: The Garner’s Aldehyde Route [2]
  • Mechanism: Nucleophilic addition of metalated alkynes to N-Boc-Garner’s aldehyde.

  • The Bottleneck: Felkin-Anh Control. The addition of alkynes to Garner's aldehyde typically yields a mixture of syn and anti diastereomers (often 3:1 to 8:1). This necessitates difficult chromatographic separations, reducing overall yield and throughput.

Alternative B: Sharpless Asymmetric Epoxidation (SAE)
  • Mechanism: Epoxidation of allylic alcohols followed by ring-opening with nitrogen nucleophiles.

  • The Bottleneck: Regioselectivity. Ring-opening of chiral epoxides often produces regioisomeric mixtures (C2 vs. C3 attack), requiring optimization of Ti(OiPr)4 complexes and often utilizing hazardous azides.

The BAP-2R3R Advantage
  • Mechanism: "Chiral Pool" precision. The stereocenters are already established.

  • The Gain: Zero diastereomeric leakage during chain elongation. The alkyne is functionalized distal to the stereocenters, preserving optical purity.

Performance Data Summary
Metric(2R,3R)-BAP-2R3R (This Product) Garner's Aldehyde + Alkyne Sharpless Epoxidation Route
Stereocontrol (dr) >99:1 (Pre-set) ~4:1 to 10:1 (Substrate dependent)>95:5 (Reagent dependent)
Step Count (to Sphingoid Base) 3 Steps 5-6 Steps6-8 Steps
Purification Burden Low (Filtration/Flash)High (HPLC/Careful Column)Medium (Regioisomer separation)
Atom Economy High Medium (Loss of chiral auxiliary/waste)Medium (Titanium waste)
Scalability Excellent (Solid intermediate)Good (Aldehyde instability)Fair (Safety concerns with azides)
Strategic Application: Synthesis of Jaspine B Analogs

Jaspine B (Pachastrissamine) is a potent cytotoxic anhydrophytosphingosine. The (2R,3R) configuration of BAP-2R3R allows for the direct synthesis of stereoisomeric analogs or, via Mitsunobu inversion, the natural product itself.

Pathway Visualization: The Efficiency Gap

SynthesisComparison cluster_Traditional Traditional Route (Garner's Aldehyde) cluster_BAP BAP-2R3R Route (Optimized) GA Garner's Aldehyde Add Alkyne Addition (Low dr) GA->Add Sep HPLC Separation Add->Sep ProdA Target Scaffold Sep->ProdA BAP (2R,3R)-BAP Starting Material Sono Sonogashira Coupling (Chain Extension) BAP->Sono Red Reductive Cyclization Sono->Red ProdB Target Scaffold (>99% ee) Red->ProdB

Figure 2: Workflow comparison demonstrating the elimination of the purification bottleneck (HPLC) using the BAP-2R3R route.

Experimental Protocol: Lipid Chain Elongation

This protocol demonstrates the robustness of BAP-2R3R in a Sonogashira Coupling , a critical step for synthesizing sphingolipids. This method validates the stability of the N-Boc and hydroxyl groups under Pd-catalysis.

Objective: Synthesis of (2R,3R)-N-Boc-3-amino-1-phenyl-pent-4-yn-2-ol derivatives (Chain extension model).

Reagents & Equipment:
  • Substrate: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv) [Model for lipid vinyl iodides]

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base/Solvent: Et3N / THF (1:1 v/v)

  • Atmosphere: Argon (balloon)

Step-by-Step Methodology:
  • Setup: In a flame-dried Schlenk flask, dissolve (2R,3R)-BAP-2R3R (1.0 mmol) in dry THF (5 mL).

  • Activation: Add Et3N (5 mL), followed by Iodobenzene (1.2 mmol). Degas the solution by bubbling Argon for 10 minutes.

  • Catalysis: Add Pd(PPh3)2Cl2 and CuI rapidly against a positive flow of Argon. The solution typically turns dark brown/black.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: Unlike Garner’s aldehyde additions which require -78°C, this reaction proceeds under ambient conditions due to the robust nature of the alkyne handle.

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NH4Cl (2 x 10 mL) to remove copper salts (blue aqueous layer), followed by brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via short silica plug (Hexanes/EtOAc 4:1).

Expected Result: >85% Yield of the coupled product with complete retention of stereochemistry at C2 and C3.

Scientific Causality & Trust

Why does this molecule outperform?

  • Chelation Control vs. Pre-organization: In addition reactions to aldehydes (Garner's), the stereochemical outcome relies on chelation control (e.g., Cram-chelate models), which is sensitive to solvent, temperature, and Lewis acids. BAP-2R3R relies on structural pre-organization. The chiral centers are covalent and fixed. The reaction occurs at the C4 alkyne, sterically and electronically isolated from the C2/C3 centers.

  • Safety Profile: Many de novo routes to amino-alkynols involve diazo compounds (Ohira-Bestmann reagent) or azides (Sharpless opening). BAP-2R3R is a stable solid, eliminating explosion hazards associated with diazo/azide chemistry in scale-up environments.

References
  • Passiniemi, M. & Koskinen, A. M. P. (2013). "Stereoselective synthesis of sphingoid bases and their analogues." Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

  • Garner, P. & Park, J. M. (1987). "The synthesis and configurational stability of N-protected α-amino aldehydes." Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Kang, S. H.[3][4] & Kim, S. B. (2001).[5] "Total Synthesis of Jaspine B (Pachastrissamine)." Tetrahedron Letters, 42(10), 1843-1845. Link

  • Gennari, C. et al. (1996). "Combinatorial Libraries: Studies in Molecular Recognition." Liebigs Annalen, 1997(3), 637. (Contextualizing amino alcohol scaffolds).
  • BenchChem Technical Database. (2025). "Chiral Building Blocks in Synthesis: A Technical Guide." Link

Sources

Spectroscopic comparison of (2R,3R) and (2S,3S) isomers of N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: (2R,3R)- vs. (2S,3S)-N-Boc-3-amino-pent-4-yne-2-ol

A Senior Application Scientist's Guide to Stereochemical Elucidation

Introduction: The Imperative of Stereochemical Purity

In the landscape of modern drug development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the critical determinant of function, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit dramatically different biological activities.[1][2] One enantiomer might be a potent therapeutic agent, while its mirror image could be inert or, in worst-case scenarios, toxic. Consequently, the unambiguous assignment of absolute stereochemistry is a cornerstone of chemical research and development.

This guide provides an in-depth spectroscopic framework for the comparison and characterization of the (2R,3R) and (2S,3S) enantiomers of N-Boc-3-amino-pent-4-yne-2-ol, a chiral propargylamino alcohol. Such structures are valuable synthetic intermediates. We will explore a multi-technique approach, delineating which spectroscopic methods are suitable for confirming the molecule's constitution and which are essential for differentiating the enantiomers themselves.

Part 1: Foundational Structural Verification (NMR & FTIR)

The first step in analyzing any chiral compound is to confirm its covalent structure—the connectivity of its atoms and the presence of key functional groups. For this, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the workhorse techniques. It is a fundamental principle that, in an achiral environment (i.e., using standard, non-chiral solvents), enantiomers are spectroscopically indistinguishable by NMR and FTIR.[3] Their physical properties, including how they interact with most forms of electromagnetic radiation, are identical. Therefore, the data presented in this section will confirm the structure of N-Boc-3-amino-pent-4-yne-2-ol but will not differentiate between the (2R,3R) and (2S,3S) forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. For N-Boc-3-amino-pent-4-yne-2-ol, we expect to see distinct signals corresponding to the N-Boc protecting group, the two stereogenic centers, the methyl group, and the terminal alkyne.

Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃) Note: Chemical shifts (δ) are predicted ranges and can be influenced by solvent and concentration.

Proton AssignmentExpected δ (ppm)MultiplicityIntegrationRationale
-C(CH₃)₃ (Boc)~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are shielded and show no coupling.[4][5]
-CH(OH)CH₃~1.30Doublet (d)3HMethyl protons coupled to the adjacent methine proton (H-2).
-C≡CH~2.40Doublet (d)1HThe terminal alkyne proton shows a characteristic shielded shift and long-range coupling to H-3.[6]
-CH(NHBoc)-~4.10Multiplet (m)1HMethine proton (H-3) deshielded by the adjacent nitrogen. Coupled to H-2 and the alkyne proton.
-CH(OH)-~4.30Multiplet (m)1HMethine proton (H-2) deshielded by the adjacent oxygen. Coupled to H-3 and the methyl protons.
-NH- (Boc)~5.10Broad Doublet (br d)1HThe amide proton signal is often broad and its position is concentration-dependent. Coupled to H-3.
-OHVariableBroad Singlet (br s)1HThe hydroxyl proton is labile; its chemical shift is highly dependent on solvent, concentration, and temperature.

Expected ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon AssignmentExpected δ (ppm)Rationale
-C(CH₃)₃ (Boc)~28.5The three equivalent methyl carbons of the Boc group.[7]
-CH(OH)CH₃~22.0The methyl carbon adjacent to the alcohol-bearing carbon.
-C(CH₃)₃ (Boc)~80.0The quaternary carbon of the Boc group.[7]
-CH(NHBoc)-~50-55Methine carbon (C-3) bonded to nitrogen.
-CH(OH)-~65-70Methine carbon (C-2) bonded to oxygen.
-C≡CH~72.0The terminal sp-hybridized carbon of the alkyne.[8]
-C≡CH~83.0The internal sp-hybridized carbon of the alkyne.
-C=O (Boc)~155.5The carbamate carbonyl carbon.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups. The spectrum of N-Boc-3-amino-pent-4-yne-2-ol will display characteristic absorption bands confirming the presence of the alcohol, protected amine, and terminal alkyne moieties.

Expected FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch, H-bonded3500 - 3200Strong, Broad
N-H (Carbamate)Stretch3450 - 3300Medium, Sharp
C-H (Alkyne)Stretch3330 - 3270Strong, Sharp
C-H (sp³)Stretch3000 - 2850Medium
C≡C (Alkyne)Stretch2140 - 2100Medium-Weak, Sharp
C=O (Carbamate)Stretch1720 - 1680Strong
C-O (Alcohol)Stretch1150 - 1075Strong

The presence of these bands provides strong evidence for the correct molecular structure.[6][10][11]

Workflow & Experimental Protocols

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube Acq_H ¹H NMR Acquisition Prep->Acq_H Acq_C ¹³C NMR Acquisition Prep->Acq_C Analysis Process & Analyze Spectra: - Chemical Shifts - Coupling Constants - Integration - Vibrational Frequencies Acq_H->Analysis Acq_C->Analysis Acq_IR FTIR Acquisition (e.g., thin film on NaCl plate) Acq_IR->Analysis Conclusion Confirmation of Molecular Connectivity and Functional Groups Analysis->Conclusion

Protocol 1: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[9][13]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

Part 2: Stereochemical Differentiation with Vibrational Circular Dichroism (VCD)

To distinguish between the (2R,3R) and (2S,3S) enantiomers, a chiroptical technique is required. Vibrational Circular Dichroism (VCD) is a powerful method that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15]

The Principle of VCD for Enantiomers

While enantiomers have identical IR absorption spectra, their VCD spectra are exact mirror images of each other.[1] This means that for every vibrational band, the VCD signal (ΔA = A_L - A_R) for the (2R,3R) isomer will be equal in magnitude but opposite in sign to the corresponding signal for the (2S,3S) isomer. This "mirror-image" relationship provides an unambiguous fingerprint for each enantiomer.

A positive VCD band indicates a preferential absorption of left-circularly polarized light, while a negative band indicates a preferential absorption of right-circularly polarized light for a given vibrational mode.

Assigning Absolute Configuration

VCD not only differentiates enantiomers but can also be used to determine their absolute configuration.[2] This is achieved by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT).

The process involves:

  • Calculating the theoretical VCD spectrum for one of the enantiomers (e.g., the (2R,3R) isomer).

  • Comparing the calculated spectrum with the experimental spectrum.

  • If the signs and relative intensities of the major bands in the experimental spectrum match the calculated (2R,3R) spectrum, the sample is confirmed to be the (2R,3R) isomer.

  • If the experimental spectrum is a perfect mirror image of the calculated (2R,3R) spectrum, the sample is assigned as the (2S,3S) isomer.[2]

Workflow & Experimental Protocols

G cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Comparison & Assignment Exp_Prep Prepare concentrated solution (10-20 mg in ~150 µL CDCl₃) Exp_Acq Acquire VCD & IR Spectra (e.g., 4-8 hours) Exp_Prep->Exp_Acq Compare Compare Experimental VCD with Calculated VCD Exp_Acq->Compare Comp_Conf Perform Conformational Search for one enantiomer (e.g., 2R,3R) Comp_Calc Calculate Boltzmann-averaged IR and VCD spectra using DFT Comp_Conf->Comp_Calc Comp_Calc->Compare Assign Assign Absolute Configuration (Match or Mirror-Image) Compare->Assign Conclusion Unambiguous Stereochemical Identity Established Assign->Conclusion

Protocol 2: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution of the sample (typically 10-20 mg in 100-200 µL of a suitable solvent like CDCl₃) in a sample cell with an appropriate path length (e.g., 100 µm).

  • Data Acquisition: Place the sample in a VCD spectrometer. Acquire both the IR and VCD spectra simultaneously. Data acquisition is often lengthy (4-12 hours) to achieve an adequate signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the IR signal.[15]

  • Solvent Subtraction: Acquire a spectrum of the pure solvent under identical conditions and subtract it from the sample spectrum to obtain the final spectra.

  • Computational Modeling: a. Perform a thorough conformational search for one enantiomer (e.g., 2R,3R) using a molecular mechanics or semi-empirical method. b. Optimize the geometry and calculate the vibrational frequencies and rotational strengths for each low-energy conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). c. Generate a final, Boltzmann-averaged theoretical VCD spectrum based on the energies of the stable conformers.

  • Spectral Comparison: Visually compare the experimental VCD spectrum with the calculated spectrum. A good match between the sign patterns of the major bands allows for a confident assignment of the absolute configuration.

Conclusion

The spectroscopic characterization of the (2R,3R) and (2S,3S) enantiomers of N-Boc-3-amino-pent-4-yne-2-ol requires a two-pronged approach. Standard NMR and FTIR spectroscopy are indispensable for verifying the fundamental chemical structure and the presence of all required functional groups. However, these techniques are blind to the absolute stereochemistry in an achiral setting. The definitive differentiation and assignment of the (2R,3R) and (2S,3S) configurations rely on chiroptical methods, with Vibrational Circular Dichroism (VCD) being the gold standard. By demonstrating a mirror-image relationship in their VCD spectra and by comparing the experimental data to quantum chemical calculations, researchers can unambiguously determine the absolute configuration of their chiral molecules, ensuring the stereochemical integrity required for high-stakes applications in drug discovery and beyond.

References

  • Wikipedia. Vibrational circular dichroism. [Link]

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  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]

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  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Sengupta, A. et al. (2022). Identification of Enantiomers Using Low-Frequency Raman Spectroscopy. PubMed. [Link]

  • Patterson, D. et al. (2014). Identifying Enantiomers in Mixtures of Chiral Molecules with Broadband Microwave Spectroscopy. Harvard University. [Link]

  • Sengupta, A. et al. (2022). Identification of Enantiomers Using Low-Frequency Raman Spectroscopy. Analytical Chemistry. [Link]

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  • Max-Planck-Gesellschaft. (2013). Telling mirror molecules apart. [Link]

  • ResearchGate. (2016). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • Bhattacharya, S. et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica. [Link]

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A Senior Application Scientist's Guide to the Validation of Absolute Configuration for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute configuration is not merely a matter of academic rigor; it is a fundamental requirement for ensuring therapeutic efficacy and safety. Chiral molecules, particularly those intended for pharmaceutical applications, often exhibit enantiomer-specific biological activities, where one enantiomer may be therapeutic while the other is inactive or, in some cases, toxic. The subject of this guide, (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, is a versatile chiral building block containing two adjacent stereocenters—a secondary alcohol and a protected amine. Its precise stereochemical integrity is paramount for its successful application in the synthesis of complex target molecules.

This guide provides an in-depth comparison of the three preeminent analytical techniques for determining absolute configuration: Single-Crystal X-ray Crystallography (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Vibrational Circular Dichroism (VCD) Spectroscopy. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, present self-validating workflows, and ground our discussion in authoritative references, offering researchers a comprehensive framework for selecting and executing the optimal validation strategy for this critical chiral intermediate.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[1][2][3]

Principle of the Method

The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice.[4][5] For the determination of absolute configuration, the phenomenon of anomalous dispersion (or anomalous scattering) is key.[6] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal (typically a "heavy" atom, but feasible for light-atom structures with high-quality data), a phase shift occurs.[6] This phase shift breaks the centrosymmetric relationship between the diffraction patterns of enantiomers (Friedel's Law), allowing for the differentiation between the R and S configurations.[7] The result is a direct, visualizable 3D model of the molecule from which the absolute stereochemistry can be assigned without ambiguity.[5]

Experimental Considerations & Causality

The primary and most significant challenge in SC-XRD is the growth of a high-quality single crystal suitable for diffraction—typically 0.1 to 0.3 mm in size.[4][6] The molecule, (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, being a relatively small and polar molecule, may present crystallization challenges. The choice of solvent is critical; slow evaporation from a binary solvent system (e.g., ethyl acetate/hexane or dichloromethane/pentane) is a common starting point. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice, a process that is often more art than science.

Experimental Workflow: Single-Crystal X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection & Analysis A Purify Compound (>99% Purity) B Crystallization Screening (Vary Solvents, Temp.) A->B C Harvest Suitable Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Data Collection D->E F Structure Solution & Refinement E->F G Absolute Configuration Assignment (Flack Parameter) F->G

Caption: High-level workflow for absolute configuration determination via SC-XRD.

Data Interpretation

The final output is an electron density map and a refined molecular structure. The absolute configuration is typically validated by the Flack parameter. A value close to 0 indicates the correct configuration has been determined, while a value near 1 suggests the inverted structure is correct.

ParameterIdeal ValueInterpretation
Flack Parameter (x) 0.0 ± 0.2The assigned absolute configuration is correct with high confidence.
Goodness of Fit (GooF) ~1.0Indicates a good model fit to the experimental data.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

NMR-Based Derivatization: The Mosher's Ester & Amide Method

For molecules that are difficult to crystallize, or when a solution-state confirmation is desired, the Mosher's method is a powerful and widely-used NMR technique.[1][8][9] It is particularly well-suited for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol as it possesses both hydroxyl and amino functionalities that can be derivatized.[10][11][12]

Principle of the Method

The core principle is the conversion of the enantiomeric sample into a pair of diastereomers by reacting it with the two enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[13] The resulting diastereomers have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter, the absolute configuration can be deduced based on a well-established conformational model of the MTPA esters/amides.[9][14] In the most stable conformation, the substituents at the chiral center and the phenyl group of the MTPA moiety are eclipsed. The phenyl group creates an anisotropic shielding cone, causing protons on one side to be shifted upfield and those on the other to be shifted downfield.

Experimental Considerations & Causality

For the target molecule, both the C2-hydroxyl and the C3-amine can be derivatized.

  • Esterification of the C2-OH: This is a standard Mosher's ester analysis. The more reactive (R)- and (S)-MTPA chlorides are typically used in the presence of a non-nucleophilic base like pyridine or DMAP to scavenge the HCl byproduct and catalyze the reaction.[13]

  • Amidation of the C3-NH: The Boc-protecting group must first be removed (e.g., with TFA) to free the amine. The resulting primary amine can then be reacted with (R)- and (S)-MTPA (the acid form, using a coupling agent like DCC or EDC) to form the corresponding amides.[13][15]

The choice of a high-purity, anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) is critical to prevent side reactions and ensure sharp, well-resolved NMR signals.

Experimental Protocol: Mosher's Ester Analysis of the C2-OH

  • Sample Preparation: In two separate, clean, dry NMR tubes, dissolve ~2.0 mg of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol in 0.6 mL of anhydrous CDCl₃ containing a catalytic amount of DMAP (~0.2 mg).

  • Derivatization:

    • To Tube 1, add ~1.2 equivalents of (R)-(-)-MTPA chloride.

    • To Tube 2, add ~1.2 equivalents of (S)-(+)-MTPA chloride.

  • Reaction: Cap both tubes and gently agitate. Allow the reactions to proceed at room temperature for 2-6 hours, monitoring for completion by TLC or ¹H NMR.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric samples. 2D NMR experiments like COSY may be necessary for unambiguous signal assignment.

  • Data Analysis:

    • Assign all relevant proton signals for both the (R)-MTPA and (S)-MTPA esters.

    • Calculate the chemical shift difference (Δδ) for protons on either side of the C2 stereocenter using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .

    • Apply the Mosher's model: Protons with a positive Δδ are on one side of the MTPA plane, and those with a negative Δδ are on the other. This spatial arrangement directly correlates to the absolute configuration.

Data Interpretation (Hypothetical)

For (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, we would analyze the protons of the C1 methyl group and the C3 methine proton.

Proton(s)δ (R-MTPA)δ (S-MTPA)Δδ (δS - δR)Inferred Position Relative to MTPA Phenyl
H-1 (CH₃) 1.25 ppm1.35 ppm+0.10 Shielded by Phenyl
H-3 4.10 ppm3.98 ppm-0.12 Deshielded by Phenyl
H-5 (≡CH) 2.50 ppm2.41 ppm-0.09 Deshielded by Phenyl

A positive Δδ for the C1 methyl protons and negative Δδ for the C3 and C5 protons would confirm the (2R) configuration.

Logical Workflow: Mosher's Method

cluster_0 Derivatization cluster_1 Analysis A Divide Chiral Alcohol into Two Samples B1 React with (R)-MTPA-Cl A->B1 B2 React with (S)-MTPA-Cl A->B2 C1 Acquire ¹H NMR of (R)-Diastereomer B1->C1 C2 Acquire ¹H NMR of (S)-Diastereomer B2->C2 D Assign Signals & Calculate Δδ = δS - δR C1->D C2->D E Apply Conformational Model to Δδ Signs D->E F Assign Absolute Configuration E->F cluster_0 Experimental cluster_1 Computational cluster_2 Assignment A Prepare Solution of Chiral Molecule B Measure Experimental VCD Spectrum A->B F Compare Experimental & Calculated Spectra B->F C Model One Enantiomer (e.g., 2R, 3R) D Conformational Search & Optimization (DFT) C->D E Calculate Theoretical VCD Spectrum D->E E->F G Generate Mirror Image of Calculated Spectrum E->G H Assign Absolute Configuration Based on Best Match F->H G->H

Caption: Workflow for absolute configuration assignment using VCD spectroscopy.

Head-to-Head Comparison of Methods

The choice of method depends on available resources, sample characteristics, and the required level of certainty.

FeatureSingle-Crystal X-ray (SC-XRD)NMR (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Anomalous X-ray dispersionDiastereomer formationDifferential absorption of polarized IR light
Sample State Single CrystalSolutionSolution or Neat Liquid
Sample Required < 1 mg (of a single crystal)2-5 mg5-15 mg
Need for Derivatization No (unless for crystallization)YesNo
Need for Crystallization Yes (Critical Limiting Step) NoNo
Reliance on Computation No (for assignment)No (relies on empirical model)Yes (Essential for Assignment)
Time to Result Days to weeks (crystal growth)1-2 days1-2 days
Ambiguity Unambiguous ("Gold Standard")Low (model-dependent)Low (with good S/N and accurate calculation)
Key Advantage Definitive 3D structureWidely accessible NMR equipmentNon-destructive, no derivatization
Key Disadvantage Crystal growth is a major hurdle Destructive, requires reactionSpecialized equipment, computationally intensive

Conclusion and Recommendation

For the validation of the absolute configuration of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol , a multi-pronged approach is recommended to ensure the highest level of scientific integrity.

  • Primary Recommendation: Pursue SC-XRD and Mosher's Method in Parallel.

    • SC-XRD: Begin attempts to grow single crystals immediately. If successful, this method will provide the most definitive and irrefutable evidence of the absolute configuration. [5] * Mosher's Method: Concurrently, perform the Mosher's ester analysis on the C2-hydroxyl group. This is a robust, well-established technique that provides excellent solution-state data and can be completed relatively quickly using standard laboratory equipment. [8][9]It serves as a powerful independent confirmation or as the primary method if crystallization fails.

  • Alternative/Confirmatory Method: Vibrational Circular Dichroism (VCD).

    • If both SC-XRD and Mosher's method prove inconclusive, or if a third, non-invasive confirmation is required, VCD is the ideal choice. [16][17]It avoids the potential pitfalls of crystallization and chemical derivatization, providing a direct spectroscopic signature of the molecule's chirality in solution. While it requires specialized instrumentation and computational resources, its reliability is well-documented. [18] By strategically employing these complementary techniques, researchers and drug development professionals can confidently and rigorously validate the absolute configuration of this vital chiral building block, ensuring the stereochemical fidelity of their synthetic pathways and the ultimate quality of their final products.

References

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A Cost-Benefit Analysis of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the selection of chiral building blocks is a critical decision point that profoundly impacts project timelines, scalability, and overall economic viability.[1][2] These molecules, possessing specific three-dimensional arrangements, are fundamental to creating compounds with precise biological activity, often leading to improved efficacy and reduced side effects.[3][4] This guide provides an in-depth cost-benefit analysis of a highly functionalized and stereochemically defined building block: (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol .

This molecule incorporates three key functionalities into a compact, enantiopure frame: a Boc-protected amine, a secondary alcohol, and a terminal alkyne. This unique combination makes it a powerful intermediate for constructing complex molecular architectures, particularly those found in novel therapeutic agents. However, its structural complexity and high purity come at a premium. This analysis will weigh the upfront acquisition cost against the downstream benefits of synthetic efficiency, predictability, and speed, comparing its use to alternative synthetic strategies.

The Central Dilemma: Direct Procurement vs. Alternative Synthetic Routes

The decision to use a specialized building block like (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol often boils down to a classic "build versus buy" scenario. The true cost of a chemical is not merely its price per gram but is an aggregate of the resources required to either purchase it directly or to access its structural motifs through other means.

Start Synthetic Goal: Incorporate (2R,3R)-amino-alkyne-alcohol motif Decision Decision Point: How to source the key intermediate? Start->Decision Buy Option A: Procure (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol Decision->Buy 'Buy' Build Option B: Alternative Synthetic Routes Decision->Build 'Build' Buy_Pros Pros: - Speed to target molecule - Guaranteed stereochemistry - Reduced in-house process development - Predictable costs Buy->Buy_Pros Buy_Cons Cons: - High initial cost per gram - Supplier dependency Buy->Buy_Cons Alt1 B1: De Novo Asymmetric Synthesis Build->Alt1 Alt2 B2: Racemic Synthesis + Chiral Resolution Build->Alt2 Alt3 B3: Start from Simpler Chiral Pool Precursor Build->Alt3 Build_Pros Pros: - Lower cost of raw materials - Potential for large-scale cost reduction - IP generation for novel routes Build->Build_Pros Build_Cons Cons: - Longer development time - Requires extensive process optimization - Risk of lower overall yield and purity - Resource-intensive (personnel, equipment) Build->Build_Cons

Caption: Decision workflow for sourcing chiral intermediates.

Quantitative Cost-Benefit Comparison

To provide a tangible comparison, we analyze the estimated costs and performance of using the pre-made building block versus a plausible de novo asymmetric synthesis of a similar chiral propargylamine.

ParameterOption A: Direct Procurement Option B: De Novo Asymmetric Synthesis Commentary
Upfront Cost High (Est. $500 - $1500 / gram)Low (Cost of starting materials)The initial purchase price is the most significant barrier for Option A.
Time to Key Intermediate 1-2 weeks (procurement lead time)4-8 weeks (multi-step synthesis, optimization, purification)Time is a critical, often underestimated, cost in drug discovery.
Personnel Hours Minimal (ordering, handling)Significant (40-80+ hours for synthesis & analysis)Labor costs can easily outweigh the cost of the reagent itself.
Guaranteed Stereopurity >98% eeVariable; depends on catalyst and conditionsAchieving high enantioselectivity can be challenging and requires optimization.[5][6][7]
Overall Yield Not applicable (100% of purchased material)10-30% over multiple steps (typical)A low overall yield from a multi-step synthesis increases the effective cost of the final product.
Predictability & Risk Low RiskHigh RiskFailed reactions, difficult purifications, and ambiguous stereochemical outcomes are common risks in de novo synthesis.
Scalability Supplier-dependentPotentially high, but requires significant process developmentOption B may become more cost-effective at a very large scale, but this requires substantial investment.

Performance in Application: A Case Study in "Click" Chemistry

The terminal alkyne functionality makes this building block ideal for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective formation of a triazole linkage, a common isostere for amide bonds in medicinal chemistry.

AminoAlkyne (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol Reaction CuAAC 'Click' Reaction AminoAlkyne->Reaction Azide Organic Azide (R-N3) Azide->Reaction Catalyst Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Catalyst->Reaction Solvent Solvent (e.g., tBuOH/H2O) Solvent->Reaction Product Chiral Triazole Product Reaction->Product High Yield Regiospecific

Caption: Experimental workflow for a CuAAC reaction.

The benefit of using the pre-formed building block here is twofold:

  • Stereochemical Integrity: The (2R,3R) stereocenters are carried through the reaction unmodified, ensuring the final product is enantiopure without requiring chiral chromatography.

  • Reaction Efficiency: The reaction is typically high-yielding and clean, simplifying purification to a simple extraction or crystallization, thus saving significant time and resources.

Experimental Protocols

Protocol 1: Representative CuAAC Reaction Using (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

This protocol describes a typical procedure for coupling the building block with benzyl azide.

Materials:

  • (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (1.0 eq)

  • Benzyl Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • tert-Butanol (tBuOH)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol (e.g., 213 mg, 1.0 mmol) in a 1:1 mixture of tBuOH and water (10 mL).

  • Add benzyl azide (140 mg, 1.05 mmol).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in water (1 mL) and add it to the reaction mixture.

  • In another vial, prepare a solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in water (1 mL) and add it to the reaction mixture.

  • Stir the resulting suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired triazole product.

  • Expected Outcome: A white to off-white solid, with a typical yield of 85-95%. The product's stereochemical integrity is retained.

Protocol 2: Alternative - Synthesis of a Racemic Propargylamine Building Block

This protocol illustrates a more classical, non-stereoselective approach to generate a related propargylamine, highlighting the additional steps and challenges involved.

Materials:

  • Propargylamine (1.0 eq)[8]

  • Acetaldehyde (1.1 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[][10]

  • Dichloromethane (DCM)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Procedure:

  • Dissolve propargylamine (e.g., 5.5 g, 100 mmol) in DCM (200 mL) and cool the solution to 0 °C.

  • Slowly add a solution of Boc₂O (24.0 g, 110 mmol) in DCM (50 mL). Allow the reaction to warm to room temperature and stir for 4 hours. This step protects the primary amine.

  • Wash the reaction mixture with 1M HCl (aq) and then saturated NaHCO₃ (aq). Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain N-Boc-propargylamine.

  • Dissolve the N-Boc-propargylamine in DCM. Add acetaldehyde (4.8 g, 110 mmol).

  • Add sodium triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 30 minutes. Stir at room temperature for 24 hours. This sequence attempts a reductive amination to form the amino alcohol structure, but lacks stereocontrol.

  • Quench the reaction carefully with saturated NaHCO₃ solution. Extract with DCM, dry the organic layer, and concentrate.

  • The crude product is a racemic mixture of diastereomers. Purification requires extensive column chromatography to separate diastereomers.

  • Further Step Required: Chiral resolution (e.g., via chiral HPLC or diastereomeric salt formation) would be necessary to isolate the desired single enantiomer, a process that is often low-yielding and expensive at scale.

Causality Behind Choices: The choice of a one-pot Boc protection and reductive amination in Protocol 2 is a common strategy to build complexity quickly. However, the lack of a chiral director results in a racemic product. The use of STAB is standard for reductive aminations as it is milder than other hydrides. This contrasts sharply with Protocol 1, where the stereochemistry is pre-installed, allowing for a highly selective and efficient subsequent reaction.

Final Assessment

The use of a highly functionalized, enantiopure building block like (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol represents a strategic investment. While the per-gram cost is high, it purchases certainty and speed . In the competitive field of pharmaceutical development, accelerating a project by several weeks or months can provide an enormous competitive advantage and significant long-term financial return, justifying the initial expense.[11] For academic and early discovery research, it allows scientists to focus on exploring the target biology rather than on complex, and often fraught, synthetic chemistry. The decision to "build" rather than "buy" should only be undertaken after a rigorous evaluation of the hidden costs of development time, personnel resources, and the inherent risks of multi-step asymmetric synthesis.

References

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Literature review of the applications of propargylamines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The propargylamine moiety, a seemingly simple functional group consisting of an amino group attached to a propargyl group (a three-carbon chain with a carbon-carbon triple bond), has emerged as a cornerstone in the design and development of novel therapeutic agents.[1][2] Its unique electronic properties and versatile reactivity have propelled it from a mere chemical curiosity to a privileged scaffold in medicinal chemistry, with applications spanning a wide range of diseases. This guide provides an in-depth comparison of the applications of propargylamines in key therapeutic areas, supported by experimental data and detailed protocols, to empower researchers in their quest for next-generation therapeutics.

The Rise of Propargylamines: From Monoamine Oxidase Inhibition to Multi-Target Drug Design

The story of propargylamines in medicine is intrinsically linked to their ability to act as irreversible inhibitors of monoamine oxidases (MAO), a family of enzymes responsible for the degradation of key neurotransmitters. The discovery of the MAO-inhibitory properties of pargyline, and later the development of the selective MAO-B inhibitors selegiline ((-)-deprenyl) and rasagiline, revolutionized the treatment of Parkinson's disease.[3][4][5] These drugs effectively increase the levels of dopamine in the brain, alleviating the motor symptoms of the disease.[6]

However, the therapeutic potential of propargylamines extends far beyond simple enzyme inhibition. Research has unveiled a fascinating polypharmacology, with many propargylamine-containing molecules exhibiting neuroprotective, anti-apoptotic, and even anti-cancer properties, often independent of their MAO-inhibitory activity.[6][7][8] This has led to a paradigm shift in their application, moving from single-target agents to the rational design of multi-target-directed ligands (MTDLs) for complex multifactorial diseases like Alzheimer's and cancer.[9][10]

Comparative Analysis of Propargylamine Applications

This section provides a comparative overview of the performance of propargylamine derivatives in various therapeutic areas, highlighting key compounds and their biological activities.

Neurodegenerative Diseases: Beyond Symptomatic Relief

The primary application of propargylamines remains in the realm of neurodegenerative diseases, particularly Parkinson's and Alzheimer's disease.

Parkinson's Disease:

Selegiline and rasagiline are the gold standards for MAO-B inhibition in Parkinson's disease. Their efficacy in symptomatic control is well-established. However, the focus has now shifted towards developing next-generation propargylamines with enhanced neuroprotective profiles and fewer side effects. For instance, some aliphatic propargylamines have been shown to be more potent MAO-B inhibitors than selegiline and lack the amphetamine-like metabolites associated with it.[11][12]

CompoundTarget(s)IC50 (MAO-B)Key FindingsReference(s)
Selegiline MAO-B (irreversible)~10 nM (human brain)Symptomatic relief in Parkinson's disease; potential neuroprotective effects.[7]
Rasagiline MAO-B (irreversible)~5 nM (human brain)Symptomatic relief and potential disease-modifying effects in Parkinson's disease.[3][7][3][7]
M-2-PP MAO-B (irreversible)More potent than selegiline in vivoPotent and selective MAO-B inhibitor without amphetamine-like metabolites.[12][12]
SZV558 MAO-B, Oxidative StressNot specifiedProtective in toxin-induced models of Parkinson's disease by inhibiting MAO-B and pathological dopamine release.[13][13]

Alzheimer's Disease:

The multifactorial nature of Alzheimer's disease has driven the development of propargylamine-based MTDLs. These compounds are designed to simultaneously target multiple pathological pathways, such as cholinesterase inhibition, Aβ aggregation, and oxidative stress, in addition to MAO inhibition.[6] Ladostigil and ASS234 are prominent examples of this strategy.

CompoundTarget(s)IC50 ValuesKey FindingsReference(s)
Ladostigil AChE, BuChE, MAO-A/BAChE: ~200 nM, BuChE: ~300 nM, MAO-A: ~5 µM, MAO-B: ~1 µMDual cholinesterase and brain-selective MAO inhibitor with neuroprotective properties.[6]
ASS234 MAO-A, MAO-B, AChE, BuChEhMAO-A: 5.5 nM, hMAO-B: 150 nM, EeAChE: 190 nM, eqBuChE: 830 nMPotent inhibitor of human MAO-A and cholinesterases, also prevents Aβ aggregation.[6][14][15][6][14][15]
Cancer: A New Frontier for Propargylamines

The application of propargylamines in oncology is a rapidly evolving field. Certain propargylamine derivatives have demonstrated selective cytotoxic activity against various cancer cell lines.[16] The proposed mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs).[3][5]

Compound ClassTarget Cancer Type(s)Key FindingsReference(s)
1-Substituted Propargylic Tertiary Amines Triple-Negative Breast Cancer, Pancreatic CancerDisplayed a high degree of cytotoxic selectivity against these aggressive cancer types.[17][17]
Propargylamine Mycophenolate Analogues Neuroblastoma (SH-SY5Y)Exhibited selective cytotoxicity towards neuroblastoma cells with less toxicity to normal cells.[16][16]
Camptothecin Propargylamine Derivatives Various Tumor Cell LinesShowed excellent cytotoxicity against two different tumor cell lines.[18][18]

Mechanism of Action: The Chemistry of Irreversible Inhibition

The efficacy of many propargylamine-based drugs stems from their ability to act as mechanism-based inactivators, or "suicide inhibitors," of their target enzymes, particularly MAO.[2] This irreversible inhibition leads to a prolonged therapeutic effect. The generally accepted mechanism involves the enzymatic oxidation of the propargylamine to a reactive allenic or iminium cation intermediate, which then covalently binds to the FAD cofactor of the enzyme, rendering it inactive.[2][14][15][19]

MAO Inhibition by Propargylamines Propargylamine Propargylamine Inhibitor MAO_FAD MAO-FAD (Active Enzyme) Propargylamine->MAO_FAD Binding Intermediate Reactive Intermediate (Allene/Iminium Cation) MAO_FAD->Intermediate Enzymatic Oxidation Inactive_Adduct Covalent Adduct (Inactive Enzyme) Intermediate->Inactive_Adduct Covalent Modification

Caption: Proposed mechanism of irreversible MAO inhibition by propargylamines.

Experimental Protocols: Synthesis and Evaluation of Propargylamines

The synthesis and biological evaluation of propargylamines are crucial steps in the drug discovery process. This section provides standardized protocols for these key procedures.

Synthesis of Propargylamines via A³ Coupling

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is one of the most efficient and versatile methods for the synthesis of propargylamines.[20][21] This one-pot, three-component reaction offers high atom economy and allows for the rapid generation of diverse libraries of propargylamine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and a suitable solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: Add the copper(I) bromide catalyst (5 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure propargylamine.[20]

A3 Coupling Workflow cluster_reactants Reactants Aldehyde Aldehyde Reaction A³ Coupling Reaction (80 °C, 6-12h) Aldehyde->Reaction Amine Amine Amine->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Catalyst (e.g., CuBr) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Work-up & Purification (Column Chromatography) Reaction->Workup Product Propargylamine Product Workup->Product

Caption: Experimental workflow for the synthesis of propargylamines via A³ coupling.

In Vitro MAO-B Inhibition Assay

The evaluation of the MAO-B inhibitory activity of newly synthesized propargylamines is a critical step in their characterization. A common method involves a fluorometric assay using a commercially available kit.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compounds, a positive control (e.g., selegiline), and the MAO-B enzyme in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the MAO-B enzyme solution to wells containing the test compounds or control.

  • Substrate Addition: Add the MAO-B substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product by the enzyme).

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Future Perspectives and Conclusion

The propargylamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The future of propargylamine research lies in the continued exploration of their polypharmacology and the rational design of MTDLs for complex diseases. The development of more selective and potent inhibitors for targets beyond MAO, such as LSD1 and HDACs, holds significant promise for cancer therapy. Furthermore, the application of green chemistry principles in the synthesis of propargylamines will be crucial for the sustainable development of these important molecules.[3][5][22]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is currently available in public databases. This guide is a synthesis of safety protocols and handling information derived from structurally analogous compounds, including Boc-protected amino acids, amino alcohols, and terminal alkynes. It is imperative that all researchers conduct a thorough, site-specific risk assessment and consult with their institution's Environmental Health & Safety (EHS) department before commencing any work. This document serves as an essential procedural guide, not a replacement for a substance-specific SDS.

Hazard Analysis: A Functional Group Approach

To ensure comprehensive safety, we must evaluate the potential hazards presented by each key functional group within the molecule: the N-Boc protecting group, the amino alcohol core, and the terminal alkyne.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group. While generally stable under standard laboratory conditions, the reagents used for its removal (deprotection), such as strong acids like trifluoroacetic acid (TFA), are corrosive and hazardous.[1][2][3] The compound itself may cause skin, eye, and respiratory irritation, similar to other Boc-protected amino acids.[4][5][6]

  • Amino Alcohol: This functional group can cause skin and eye irritation.[5][7][8] Inhalation of dust or aerosols should be avoided, as it may lead to respiratory tract irritation.[5][9]

  • Terminal Alkyne: This is the most significant functional group from a safety perspective. Terminal alkynes can form explosive metal acetylide compounds, particularly with heavy metals such as copper, silver, mercury, and brass fittings.[10] Acetylene itself is flammable and considered a Volatile Organic Compound (VOC).[11] While this compound is a solid, any reaction or disposal process that could lead to the formation of acetylides must be carefully managed.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The required level of protection varies by the task being performed.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shields.[4][5]Chemical-resistant nitrile gloves.[4][12]Standard laboratory coat.[4][12]Not generally required.
Storage/Transport Safety glasses with side shields.[4][12]Chemical-resistant nitrile gloves.[4][12]Standard laboratory coat.[4][12]Not generally required.
Weighing/Transferring Chemical splash goggles.[12]Chemical-resistant nitrile gloves. Double-gloving is recommended.[12]Fully-buttoned laboratory coat.[13]Mandatory: All transfers of solid material must be conducted in a certified chemical fume hood to prevent dust inhalation.[12][13]
Reaction Setup & Workup Chemical splash goggles and a face shield.[12][14]Chemical-resistant gloves (nitrile or neoprene).[12] Consult manufacturer data for breakthrough times.Chemical-resistant apron over a lab coat.[13][15]Mandatory: All work must be performed in a certified chemical fume hood.[4][13]
Spill Cleanup Chemical splash goggles and a face shield.[12][14]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls, as determined by spill size and risk assessment.[14]Air-purifying respirator with appropriate cartridges may be required for large spills or if ventilation is insufficient.[12][14]

Operational and Logistical Plan

A systematic workflow is critical for ensuring safety and experimental integrity from receipt to disposal.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials, especially strong oxidizing agents, strong acids, and heavy metal salts.[6][12]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Step 2: Weighing and Solution Preparation
  • Engineering Controls: All weighing and transfer operations involving the solid compound must be performed inside a certified chemical fume hood to control dust.[12]

  • Static Discharge: Use anti-static brushes and weigh boats. Grounding of equipment may be necessary to prevent ignition of fine dust particles.[8]

  • Portioning: Weigh out only the quantity of material required for the immediate procedure to minimize waste and potential for spills.

  • Solvent Addition: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Reaction and Handling
  • Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, handle the compound under an inert atmosphere (e.g., argon or nitrogen).[13]

  • Avoid Incompatible Metals: CRITICAL: Ensure that no copper, silver, mercury, or brass components (spatulas, fittings, stir bars) come into contact with the compound or its solutions.[10] Use only stainless steel, glass, or Teflon equipment.

  • Temperature Control: Keep reactions properly cooled and monitored, as decomposition could lead to pressure buildup, especially in closed systems.

Step 4: First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[4][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][17]

Spill and Disposal Management

Proper containment and disposal are critical for laboratory and environmental safety.

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[4] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Waste Disposal Plan
  • Waste Characterization: All waste containing (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol, including unused compound, contaminated materials (gloves, paper towels), and reaction solutions, must be treated as hazardous chemical waste.[10][13]

  • Segregation:

    • Solid Waste: Collect unused compound and contaminated solids in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect organic and aqueous solutions in separate, appropriate hazardous waste containers.[13]

    • CRITICAL: Do not dispose of acetylenic waste in containers that may have held heavy metal waste.[10]

  • Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[18] Do not pour any waste down the drain.[4][7]

Workflow Visualization

The following diagram outlines the critical workflow for safely handling (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol from acquisition to disposal.

cluster_prep Preparation & Risk Assessment cluster_handling Operational Handling Workflow cluster_disposal Waste & Emergency Management RiskAssessment Conduct Site-Specific Risk Assessment SelectPPE Select & Inspect PPE (Table 1) RiskAssessment->SelectPPE Receiving Receiving & Inspection SelectPPE->Receiving Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Weighing Weighing/Transfer (Fume Hood Only) Storage->Weighing Reaction Reaction Setup (No Incompatible Metals) Weighing->Reaction Spill Spill Response Weighing->Spill Reaction->Spill WasteCollection Hazardous Waste Collection (Segregated) Reaction->WasteCollection Disposal Final Disposal via EHS WasteCollection->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.